Product packaging for 3,4-Dimethyl-2-pentanone(Cat. No.:CAS No. 565-78-6)

3,4-Dimethyl-2-pentanone

Cat. No.: B3384585
CAS No.: 565-78-6
M. Wt: 114.19 g/mol
InChI Key: QXHRQZNDMYRDPA-UHFFFAOYSA-N
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Description

3,4-Dimethyl-2-pentanone is an organic compound with the molecular formula C7H14O and a molecular weight of 114.19 g/mol . It is classified as a ketone and is identified by the CAS Registry Number 565-78-6 . This compound is primarily of interest in chemical research and is frequently used as an example or intermediate in organic chemistry, particularly in the study of ketone nomenclature . Its physical properties, such as its boiling point, make it relevant for various laboratory-scale organic reactions and synthetic applications. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14O B3384585 3,4-Dimethyl-2-pentanone CAS No. 565-78-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4-dimethylpentan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O/c1-5(2)6(3)7(4)8/h5-6H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXHRQZNDMYRDPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90337014
Record name 3,4-Dimethyl-2-pentanone
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Molecular Weight

114.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

565-78-6
Record name 3,4-Dimethyl-2-pentanone
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Record name 3,4-Dimethyl-2-pentanone
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Record name 3,4-dimethylpentan-2-one
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3,4-Dimethyl-2-pentanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the core chemical and physical properties of 3,4-Dimethyl-2-pentanone, tailored for researchers, scientists, and professionals in drug development.

Core Chemical and Physical Properties

This compound is an aliphatic ketone. Its structural and physical properties are summarized below.

PropertyValue
Molecular Formula C₇H₁₄O
Molecular Weight 114.19 g/mol [1]
IUPAC Name 3,4-dimethylpentan-2-one[1]
CAS Registry Number 565-78-6[1][2]
Boiling Point 135 °C (408 K ± 5 K)[2][3]
Density 0.819 g/mL[3]
Refractive Index 1.4097[3]
SMILES CC(C)C(C)C(C)=O[3]
InChI InChI=1S/C7H14O/c1-5(2)6(3)7(4)8/h5-6H,1-4H3[2]
InChIKey QXHRQZNDMYRDPA-UHFFFAOYSA-N[2]

Spectroscopic Data

Spectroscopic data for this compound, including mass spectrometry and infrared (IR) spectroscopy, are available through the National Institute of Standards and Technology (NIST) Chemistry WebBook.[2][4]

Reactivity and Safety

Reactivity: Vapors of this compound may form an explosive mixture with air. It is incompatible with strong oxidizing agents.[5] Hazardous decomposition products include carbon oxides.[5]

Safety and Hazards: this compound is classified as a highly flammable liquid and vapor.[1][6] It is known to cause skin and serious eye irritation.[1][5] Inhalation may cause respiratory irritation.[1][5]

GHS Hazard Statements: H225, H315, H319, H335.[1]

It is crucial to handle this chemical in a well-ventilated area, away from heat, sparks, and open flames.[7] Appropriate personal protective equipment, including gloves and eye/face protection, should be worn.[6]

Experimental Protocols

A common synthetic route to this compound is the oxidation of the corresponding alcohol, 3,4-Dimethyl-2-pentanol. The following is a general experimental protocol for this type of transformation.

Synthesis of this compound via Oxidation of 3,4-Dimethyl-2-pentanol

  • Objective: To synthesize this compound through the oxidation of 3,4-Dimethyl-2-pentanol.

  • Reagents and Materials:

    • 3,4-Dimethyl-2-pentanol

    • Oxidizing agent (e.g., Pyridinium chlorochromate (PCC), or a solution of CrO₃ in sulfuric acid - Jones reagent)

    • Anhydrous diethyl ether or acetone

    • Sodium bisulfite solution

    • Saturated sodium bicarbonate solution

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate

    • Round-bottom flask

    • Magnetic stirrer

    • Dropping funnel

    • Ice bath

    • Separatory funnel

    • Rotary evaporator

    • Distillation apparatus

  • Procedure:

    • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3,4-Dimethyl-2-pentanol in a suitable solvent like anhydrous diethyl ether or acetone.

    • Addition of Oxidant: Cool the flask in an ice bath to 0 °C. Slowly add the oxidizing agent (e.g., PCC or Jones reagent) to the stirred solution. Maintain the temperature below 20 °C during the addition.

    • Reaction Monitoring: After the addition is complete, allow the mixture to warm to room temperature and stir for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

    • Work-up: Upon completion, quench the reaction by adding an appropriate reagent (e.g., sodium bisulfite solution for Jones reagent). Dilute the mixture with water and transfer it to a separatory funnel.

    • Extraction: Extract the aqueous layer with diethyl ether (3x).

    • Washing: Combine the organic extracts and wash successively with saturated sodium bicarbonate solution and brine.

    • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

    • Purification: Purify the resulting crude product by distillation to obtain pure this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification start 3,4-Dimethyl-2-pentanol in Solvent oxidant Add Oxidizing Agent (e.g., PCC) start->oxidant reaction Stir at Room Temperature oxidant->reaction quench Quench Reaction reaction->quench extract Extract with Diethyl Ether quench->extract wash Wash with NaHCO3 and Brine extract->wash dry Dry with MgSO4 wash->dry evaporate Solvent Evaporation dry->evaporate distill Distillation evaporate->distill final_product Pure this compound distill->final_product

Caption: General workflow for the synthesis and purification of this compound.

logical_relationship compound This compound analogue Potent Analogue of 2,5-hexanedione (Neurotoxin) compound->analogue mechanism Impairs Slow Axonal Transport of Neurofilament Proteins analogue->mechanism outcome Induces Neurofilament-Filled Axonal Swellings mechanism->outcome application Experimental Model for Neurofibrillary Pathologies outcome->application

Caption: Logical relationship of this compound in neurotoxicity studies.[8]

References

3,4-Dimethyl-2-pentanone physical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of 3,4-Dimethyl-2-pentanone

This technical guide provides a comprehensive overview of the core physical properties of this compound, tailored for researchers, scientists, and professionals in drug development. This document presents quantitative data in a structured format, details relevant experimental protocols, and includes a visual representation of an experimental workflow.

Core Physical Properties

This compound is an organic compound with the chemical formula C7H14O.[1][2][3] Understanding its physical properties is crucial for its application in various scientific and industrial fields.

Quantitative Data Summary

The key physical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource
Molecular Weight 114.19 g/mol PubChem[1], NIST[2]
Boiling Point 135 °C (408 K)Chemical Synthesis Database[3], NIST[2]
Melting Point Not ApplicableChemical Synthesis Database[3]
Density 0.819 g/mLChemical Synthesis Database[3]
Refractive Index 1.4097Chemical Synthesis Database[3]
Solubility Slightly soluble in water; Soluble in organic solventsGeneral Ketone Properties[4][5][6][7]

Experimental Protocols

Detailed methodologies for the determination of the key physical properties of this compound are outlined below.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and effective method for determining the boiling point is the distillation method.

Apparatus:

  • Distillation flask

  • Condenser

  • Receiving flask

  • Thermometer

  • Heating mantle

  • Boiling chips

Procedure:

  • Place a small volume of this compound into the distillation flask, along with a few boiling chips to ensure smooth boiling.

  • Set up the distillation apparatus with the thermometer bulb positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.

  • Begin heating the flask gently with the heating mantle.

  • Observe the temperature as the liquid begins to boil and the vapor rises and enters the condenser.

  • The boiling point is the temperature at which the vapor and liquid are in equilibrium, observed as a constant temperature reading on the thermometer while the liquid is distilling.

  • Record the temperature at which a steady distillation rate is achieved. This temperature is the boiling point of the liquid.

Determination of Density

The density of a liquid is its mass per unit volume. It can be determined accurately using a pycnometer or by simply measuring the mass of a known volume.

Apparatus:

  • Graduated cylinder or volumetric flask

  • Analytical balance

Procedure:

  • Measure the mass of a clean, dry graduated cylinder or volumetric flask using an analytical balance.

  • Carefully add a known volume of this compound to the graduated cylinder or volumetric flask. Record the volume.

  • Measure the total mass of the container and the liquid.

  • Subtract the mass of the empty container from the total mass to find the mass of the liquid.

  • Calculate the density by dividing the mass of the liquid by its volume (Density = Mass / Volume).

Determination of Refractive Index

The refractive index of a substance is a dimensionless number that describes how light propagates through that medium. It is a characteristic property of a substance and can be measured using a refractometer.

Apparatus:

  • Abbe refractometer

  • Dropper

  • Constant temperature water bath (optional, for high precision)

Procedure:

  • Calibrate the Abbe refractometer using a standard sample with a known refractive index, such as distilled water.

  • Ensure the prism of the refractometer is clean and dry.

  • Using a dropper, place a few drops of this compound onto the surface of the prism.

  • Close the prism and allow the sample to spread evenly.

  • Look through the eyepiece and adjust the control knob until the boundary line between the light and dark fields is sharp and centered in the crosshairs.

  • Read the refractive index value from the scale. For accurate measurements, the temperature should be controlled and recorded, as the refractive index is temperature-dependent.

Mandatory Visualization

The following diagram illustrates the logical workflow for the experimental determination of the boiling point of this compound.

BoilingPointDetermination start Start setup Set up Distillation Apparatus start->setup add_sample Add this compound and Boiling Chips to Flask setup->add_sample heat Gently Heat the Flask add_sample->heat observe_boiling Observe for Boiling and Vapor Condensation heat->observe_boiling record_temp Record Constant Temperature (Boiling Point) observe_boiling->record_temp Steady Distillation end End record_temp->end

Caption: Workflow for Boiling Point Determination.

References

An In-depth Technical Guide to 3,4-Dimethyl-2-pentanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential biological relevance of the aliphatic ketone, 3,4-Dimethyl-2-pentanone.

Core Concepts: Structural Formula and Properties

This compound is a branched-chain aliphatic ketone. Its structure consists of a five-carbon pentanone backbone with methyl groups attached to the third and fourth carbon atoms. The carbonyl group is located at the second carbon position.

Structural Formula:

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.[1][2][3]

PropertyValueSource
IUPAC Name 3,4-Dimethylpentan-2-one[1]
CAS Number 565-78-6[1][3]
Molecular Formula C₇H₁₄O[1][3]
Molecular Weight 114.19 g/mol [1]
Boiling Point 135 °C[2]
Density 0.819 g/mL[2]
Refractive Index 1.4097[2]
Melting Point Not available[2]

Experimental Protocols: Synthesis of this compound

Synthesis via Alkylation of an Enolate

This method involves the formation of an enolate from a smaller ketone, followed by its reaction with an appropriate alkyl halide. For the synthesis of this compound, one could theoretically start from 3-methyl-2-butanone (B44728) and introduce a methyl group at the alpha-carbon.

General Protocol for Alkylation of a Ketone Enolate: [4][5][6][7]

  • Enolate Formation: A solution of a ketone (1.0 eq.) in an anhydrous aprotic solvent (e.g., tetrahydrofuran, THF) is cooled to a low temperature (typically -78 °C) under an inert atmosphere (e.g., argon or nitrogen). A strong, non-nucleophilic base such as lithium diisopropylamide (LDA) (1.1 eq.) is added dropwise to the stirred solution. The reaction is allowed to proceed for a set time (e.g., 1-2 hours) to ensure complete enolate formation.

  • Alkylation: The appropriate alkyl halide (e.g., isopropyl halide for the target molecule) (1.2 eq.) is then added to the enolate solution at -78 °C. The reaction mixture is allowed to slowly warm to room temperature and stirred for several hours or overnight.

  • Work-up: The reaction is quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl). The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate), and the solvent is removed under reduced pressure.

  • Purification: The crude product is then purified by a suitable method, such as distillation or column chromatography, to yield the desired ketone.

Synthesis via Grignard Reaction with a Nitrile

An alternative approach involves the reaction of a Grignard reagent with a nitrile, followed by hydrolysis to yield the ketone. To synthesize this compound, one could use the Grignard reagent derived from 2-bromopropane (B125204) and react it with isobutyronitrile.

General Protocol for Grignard Reaction with a Nitrile: [8][9]

  • Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, magnesium turnings (1.2 eq.) are placed under an inert atmosphere. A solution of the alkyl halide (e.g., 2-bromopropane) (1.0 eq.) in anhydrous diethyl ether or THF is added dropwise from the dropping funnel. The reaction is initiated, often with gentle warming, and the addition is continued at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred for an additional 30-60 minutes.

  • Reaction with Nitrile: The Grignard reagent is cooled in an ice bath, and a solution of the nitrile (e.g., isobutyronitrile) (0.95 eq.) in anhydrous ether or THF is added dropwise. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.

  • Hydrolysis: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid. The resulting mixture is stirred until the intermediate imine is fully hydrolyzed to the ketone.

  • Work-up and Purification: The aqueous and organic layers are separated. The aqueous layer is extracted with an organic solvent. The combined organic extracts are washed, dried, and the solvent is evaporated. The crude ketone is then purified by distillation or column chromatography.

Biological Relevance and Signaling Pathways

While specific biological activities of this compound have not been extensively documented, as an aliphatic ketone, it falls into a class of compounds with known biological significance. Notably, ketone bodies are crucial signaling molecules and alternative energy sources in metabolic regulation.

Ketone Body Metabolism and Signaling

During periods of low glucose availability, such as fasting or a ketogenic diet, the liver produces ketone bodies (acetoacetate, β-hydroxybutyrate, and acetone) from the breakdown of fatty acids. These ketone bodies can be utilized by extrahepatic tissues, including the brain, as a source of energy.

Beyond their role in energy metabolism, ketone bodies, particularly β-hydroxybutyrate, have been shown to act as signaling molecules. For instance, β-hydroxybutyrate is an endogenous inhibitor of class I histone deacetylases (HDACs), leading to changes in gene expression. This has implications for a variety of cellular processes, including oxidative stress resistance and inflammation, and is an area of active research in the context of various diseases.

Below is a diagram illustrating the general pathway of ketone body metabolism.

Ketone_Body_Metabolism Fatty_Acids Fatty Acids (from Adipose Tissue) Liver Liver Fatty_Acids->Liver Acetyl_CoA Acetyl-CoA Liver->Acetyl_CoA β-oxidation Ketogenesis Ketogenesis Acetyl_CoA->Ketogenesis TCA_Cycle TCA Cycle (Energy Production) Acetyl_CoA->TCA_Cycle Ketone_Bodies Ketone Bodies (Acetoacetate, β-Hydroxybutyrate) Ketogenesis->Ketone_Bodies Bloodstream Bloodstream Ketone_Bodies->Bloodstream Ketolysis Ketolysis Ketone_Bodies->Ketolysis Extrahepatic_Tissues Extrahepatic Tissues (e.g., Brain, Heart, Muscle) Bloodstream->Extrahepatic_Tissues Ketolysis->Acetyl_CoA

References

An In-depth Technical Guide to 3,4-Dimethyl-2-pentanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 3,4-Dimethyl-2-pentanone, tailored for researchers, scientists, and professionals in drug development. It covers its chemical identity, physicochemical properties, and relevant methodologies.

Chemical Identity: IUPAC Name and Synonyms

The compound with the chemical structure C7H14O, commonly referred to as this compound, is systematically named 3,4-dimethylpentan-2-one according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.[1][2] This name precisely describes its molecular structure: a five-carbon pentanone backbone with methyl groups attached to the third and fourth carbon atoms and a ketone functional group at the second position.

The compound is also known by several synonyms, which are listed below:

  • This compound[1][2]

  • 3,4-dimethylpentan-2-one[1][2]

  • CAS-565-78-6[1][2][3]

Physicochemical Properties

A summary of the key quantitative physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, application in experimental settings, and for the prediction of its behavior in various chemical and biological systems.

PropertyValueUnitSource(s)
Molecular FormulaC7H14O-[1][2][3]
Molecular Weight114.19 g/mol [1]
114.1855 g/mol [3]
Boiling Point135°C[4]
408 ± 5K[3]
Density0.819g/mL[4]
Refractive Index1.4097-[4]
InChIKeyQXHRQZNDMYRDPA-UHFFFAOYSA-N-[1][2][3]
SMILESCC(C)C(C)C(=O)C-

Experimental Protocols

General Ketone Synthesis via Grignard Reagents:

A common method for the synthesis of ketones involves the reaction of a Grignard reagent with a nitrile. For the synthesis of this compound, this could theoretically involve the reaction of a Grignard reagent derived from 2-bromopropane (B125204) (isopropylmagnesium bromide) with 2-methylpropanenitrile. This would be followed by hydrolysis to yield the target ketone. It is important to note that regioselective control can be a challenge in such reactions.

Analytical Methods:

The analysis of this compound, like other volatile organic compounds, can be performed using various analytical techniques. Gas chromatography coupled with mass spectrometry (GC/MS) is a highly sensitive and selective method for its identification and quantification.[4] For analysis in aqueous samples, methods like purge and trap or headspace sampling can be employed to isolate the volatile ketone before its introduction into the GC/MS system.[4]

Logical Relationships: Isomers of C7H14O Ketones

This compound is one of several structural isomers of ketones with the molecular formula C7H14O. Understanding the relationship between these isomers is crucial for analytical differentiation and for studying structure-activity relationships. The following diagram illustrates the structural formulas of this compound and some of its isomers.

Isomers_of_C7H14O_Ketones Structural Isomers of C7H14O Ketones cluster_isomers Ketone Isomers C7H14O C7H14O This compound This compound (CH3)2CHCH(CH3)C(O)CH3 C7H14O->this compound 4,4-Dimethyl-2-pentanone 4,4-Dimethyl-2-pentanone (CH3)3CCH2C(O)CH3 C7H14O->4,4-Dimethyl-2-pentanone 3,3-Dimethyl-2-pentanone 3,3-Dimethyl-2-pentanone CH3CH2C(CH3)2C(O)CH3 C7H14O->3,3-Dimethyl-2-pentanone 2,4-Dimethyl-3-pentanone 2,4-Dimethyl-3-pentanone ((CH3)2CH)2CO C7H14O->2,4-Dimethyl-3-pentanone 5-Methyl-2-hexanone 5-Methyl-2-hexanone (CH3)2CHCH2CH2C(O)CH3 C7H14O->5-Methyl-2-hexanone Heptan-2-one Heptan-2-one CH3(CH2)4C(O)CH3 C7H14O->Heptan-2-one Heptan-3-one Heptan-3-one CH3CH2C(O)(CH2)3CH3 C7H14O->Heptan-3-one Heptan-4-one Heptan-4-one (CH3CH2CH2)2CO C7H14O->Heptan-4-one

A diagram illustrating some structural isomers of C7H14O ketones.

References

An In-depth Technical Guide to 3,4-Dimethyl-2-pentanone (CAS Number: 565-78-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dimethyl-2-pentanone, with the CAS registry number 565-78-6, is an aliphatic ketone that serves as a valuable building block in organic synthesis. Its branched structure offers unique steric and electronic properties that can be exploited in the development of novel chemical entities. This technical guide provides a comprehensive overview of its chemical and physical properties, spectroscopic data, and safety information. While specific applications in drug development are not widely documented, this paper aims to consolidate the available technical information to support further research and exploration of its potential.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below, compiled from various chemical data sources.[1][2][3]

PropertyValueReference
CAS Number 565-78-6[1][2][3]
Molecular Formula C7H14O[1][2]
Molecular Weight 114.19 g/mol [2]
Density 0.804 g/cm³[1]
Boiling Point 127.7 °C at 760 mmHg[1]
Flash Point 22.1 °C[1]
Refractive Index 1.4[1]
LogP 1.86750[1]
PSA (Polar Surface Area) 17.07000 Ų[1]
Exact Mass 114.104465066 Da[2]

Synthesis and Experimental Protocols

A general conceptual workflow for a potential synthesis is outlined below.

G cluster_start Starting Materials cluster_reaction Reaction Step cluster_product Product cluster_purification Purification 3,4-Dimethyl-2-pentanol 3,4-Dimethyl-2-pentanol Oxidation Oxidation 3,4-Dimethyl-2-pentanol->Oxidation Oxidizing Agent (e.g., PCC, Swern) This compound This compound Oxidation->this compound Distillation Distillation This compound->Distillation

Conceptual workflow for the synthesis of this compound.

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While detailed spectral data with assigned peaks is not publicly available, ¹³C NMR spectra for this compound are referenced in databases.[2] The expected ¹³C NMR spectrum would show distinct signals for the seven carbon atoms in their unique chemical environments.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) data is available for this compound.[2] The mass spectrum would exhibit a molecular ion peak corresponding to its molecular weight and characteristic fragmentation patterns for an aliphatic ketone.

Infrared (IR) Spectroscopy

Vapor phase IR spectra are available for this compound.[2] A prominent absorption band characteristic of the carbonyl (C=O) stretching vibration is expected in the region of 1715 cm⁻¹.

The following diagram illustrates a general workflow for the analytical characterization of this compound.

G Sample Sample GCMS GC-MS Analysis Sample->GCMS NMR NMR Spectroscopy Sample->NMR IR IR Spectroscopy Sample->IR Purity Purity GCMS->Purity Structure Structure NMR->Structure IR->Structure

Analytical workflow for this compound characterization.

Biological Activity and Drug Development Potential

Currently, there is a lack of specific studies on the biological activity of this compound in the context of drug development. However, the broader class of aliphatic ketones has been investigated for various biological activities. Some ketones are known to be endogenous metabolites, while others have been explored as scaffolds in medicinal chemistry.[4][5] The unique substitution pattern of this compound could be of interest for designing molecules with specific steric requirements for receptor or enzyme binding. Further research is warranted to explore the potential pharmacological profile of this compound and its derivatives.

Safety and Handling

This compound is classified as a highly flammable liquid and vapor.[2] It is also reported to cause skin and serious eye irritation, and may cause respiratory irritation.[2]

GHS Hazard Statements:

  • H225: Highly flammable liquid and vapor.[2]

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood. In case of fire, use dry sand, dry chemical, or alcohol-resistant foam.

The logical relationship for handling a chemical spill is depicted below.

G Spill Spill Evacuate Evacuate Area Spill->Evacuate Ventilate Ensure Ventilation Evacuate->Ventilate PPE Wear Appropriate PPE Ventilate->PPE Contain Contain Spill PPE->Contain Absorb Absorb with Inert Material Contain->Absorb Dispose Dispose of Waste Properly Absorb->Dispose

Logical workflow for handling a chemical spill.

Conclusion

This compound is a chemical compound with well-characterized physical and chemical properties. While its direct application in drug development has not been established, its structure presents opportunities for synthetic exploration. This guide provides a foundational understanding of the compound, which can be leveraged by researchers and scientists for future studies. Further investigation into its synthesis, reactivity, and potential biological activities is encouraged to fully unlock its potential in medicinal chemistry and other scientific disciplines.

References

An In-depth Technical Guide to 3,4-Dimethyl-2-pentanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and analysis of 3,4-Dimethyl-2-pentanone, targeted at researchers, scientists, and professionals in drug development and related fields.

Molecular and Physical Properties

This compound is a branched-chain aliphatic ketone. Its core characteristics are summarized in the table below, providing a foundational dataset for laboratory and research applications.

PropertyValueReference
Molecular Formula C₇H₁₄O[1][2]
Molecular Weight 114.19 g/mol [1]
CAS Number 565-78-6[2]
IUPAC Name 3,4-dimethylpentan-2-one[1]
Boiling Point 135 °C[3]
Density 0.819 g/mL[3]
Refractive Index 1.4097[3]
InChI InChI=1S/C7H14O/c1-5(2)6(3)7(4)8/h5-6H,1-4H3[2]
InChIKey QXHRQZNDMYRDPA-UHFFFAOYSA-N[2]
SMILES CC(C)C(C)C(=O)C[4]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

  • Mass Spectrometry (MS): The mass spectrum of this compound typically shows a molecular ion peak corresponding to its molecular weight. Common fragmentation patterns for ketones should be anticipated.[1]

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit a characteristic strong absorption band for the carbonyl group (C=O) stretch, typically in the region of 1715 cm⁻¹.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will show distinct signals for the different methyl and methine protons in the molecule, with chemical shifts and splitting patterns corresponding to their chemical environments.

    • ¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom, including the characteristic downfield signal for the carbonyl carbon.[1]

Safety and Handling

This compound is classified as a flammable liquid and may cause skin and eye irritation.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

GHS Hazard Statements:

  • H225: Highly flammable liquid and vapor.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Experimental Protocols

This protocol describes a representative method for the synthesis of this compound from 2-bromopropane (B125204) and 2-methylpropanal, followed by oxidation. This is a common and adaptable method for forming carbon-carbon bonds and synthesizing ketones.[5][6]

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether

  • 2-bromopropane

  • 2-methylpropanal

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Pyridinium (B92312) chlorochromate (PCC) or other suitable oxidizing agent

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small volume of anhydrous diethyl ether to cover the magnesium. A crystal of iodine can be added to initiate the reaction.

  • Slowly add a solution of 2-bromopropane in anhydrous diethyl ether from the dropping funnel. The reaction is exothermic and should be controlled by the rate of addition to maintain a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the isopropylmagnesium bromide Grignard reagent.

  • Reaction with Aldehyde: Cool the Grignard reagent solution in an ice bath. Slowly add a solution of 2-methylpropanal in anhydrous diethyl ether from the dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Workup: Quench the reaction by slowly adding saturated aqueous ammonium chloride solution. Extract the product with diethyl ether. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude secondary alcohol, 3,4-dimethyl-2-pentanol.

  • Oxidation: Dissolve the crude alcohol in dichloromethane (B109758). Add pyridinium chlorochromate (PCC) in one portion and stir at room temperature until the reaction is complete (monitored by TLC or GC).

  • Purification: Filter the reaction mixture through a pad of silica (B1680970) gel to remove the chromium salts. Evaporate the solvent under reduced pressure. The crude this compound can be further purified by distillation.

This protocol outlines a general method for the analysis of this compound using GC-MS, suitable for reaction monitoring or purity assessment.[7]

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the this compound sample in a volatile organic solvent such as dichloromethane or hexane.

  • GC-MS Parameters:

    • Injector Temperature: 250 °C

    • Injection Mode: Split (e.g., 50:1)

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes

      • Ramp: 10 °C/min to 200 °C

      • Hold at 200 °C for 5 minutes

    • MS Parameters:

      • Ionization Mode: Electron Ionization (EI) at 70 eV

      • Mass Range: m/z 40-200

      • Source Temperature: 230 °C

  • Data Analysis: Identify the this compound peak in the total ion chromatogram based on its retention time. Confirm the identity by comparing the acquired mass spectrum with a reference spectrum.

Visualizations

molecular_profile cluster_properties Properties cluster_synthesis Synthesis cluster_analysis Analysis A Molecular Formula C₇H₁₄O B Molecular Weight 114.19 g/mol C Physical State Liquid D Starting Materials (2-bromopropane, 2-methylpropanal) E Intermediate 3,4-dimethyl-2-pentanol D->E Grignard Reaction F Product This compound E->F Oxidation G GC-MS F->G Characterization H NMR Spectroscopy F->H Structure Elucidation I IR Spectroscopy F->I Functional Group ID

Caption: Logical workflow for the synthesis and characterization of this compound.

References

An In-depth Technical Guide to the Physicochemical Properties of 3,4-Dimethyl-2-pentanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the boiling point and density of 3,4-Dimethyl-2-pentanone, a ketone of interest in various chemical and pharmaceutical applications. The document outlines its key physical properties, presents detailed experimental protocols for their determination, and includes a workflow diagram for property analysis.

Physicochemical Data

The quantitative data for this compound are summarized in the table below for easy reference and comparison.

PropertyValueUnits
Boiling Point135°C
408 (± 5)K
Density0.819g/mL

Note: The boiling point in Kelvin is an average of 6 values as reported by the NIST Thermodynamics Research Center.[1]

Experimental Protocols

Accurate determination of the boiling point and density is crucial for the characterization and quality control of chemical substances. The following sections detail standardized methodologies for these measurements.

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[2] Several methods can be employed for this determination, including simple distillation and the Thiele tube method.[2][3][4] The micro-boiling point method is particularly useful when only a small sample volume is available.[5]

Micro-Boiling Point Determination using a Thiele Tube:

This method is advantageous due to its requirement for a small sample volume (less than 0.5 mL).[4]

  • Apparatus:

    • Thiele tube

    • Thermometer

    • Small test tube

    • Capillary tube (sealed at one end)

    • Heating oil (e.g., mineral oil)

    • Bunsen burner or other heat source

    • Rubber band or wire to attach the test tube to the thermometer

  • Procedure:

    • A small amount of this compound is placed into the small test tube.

    • The capillary tube, with its open end downwards, is placed inside the test tube containing the sample.

    • The test tube is attached to a thermometer.[4]

    • The thermometer and attached tube are inserted into the Thiele tube, ensuring the sample is immersed in the heating oil.

    • The side arm of the Thiele tube is gently heated.[5]

    • As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.

    • Upon further heating, a rapid and continuous stream of bubbles will emerge from the capillary tube. At this point, heating should be stopped.[5]

    • As the apparatus cools, the stream of bubbles will slow and eventually stop. The temperature at which the liquid is drawn into the capillary tube is the boiling point of the sample.[4][5] This temperature should be recorded.

Density is a fundamental physical property defined as the mass of a substance per unit volume.[6] It can be determined experimentally by accurately measuring the mass and volume of a sample.

Density Determination using a Graduated Cylinder and Balance:

This is a straightforward method for determining the density of a liquid.[6][7][8]

  • Apparatus:

    • Digital balance

    • Graduated cylinder (e.g., 10 mL or 25 mL for better accuracy with small volumes)[6][7]

    • Pipette or dropper

  • Procedure:

    • Place an empty, dry graduated cylinder on the digital balance and tare the balance to zero.[7]

    • Carefully transfer a known volume of this compound into the graduated cylinder. For accuracy, read the volume from the bottom of the meniscus at eye level to avoid parallax error.[7]

    • Record the exact volume.

    • Place the graduated cylinder containing the liquid back on the tared balance and record the mass of the liquid.[7]

    • Calculate the density using the formula: Density (ρ) = Mass (m) / Volume (V).[7][8]

    • For improved accuracy, it is recommended to repeat the measurement multiple times and calculate an average.[6][7]

Workflow for Physicochemical Property Determination

The following diagram illustrates the logical workflow for the experimental determination of the boiling point and density of a liquid sample like this compound.

G cluster_0 Boiling Point Determination cluster_1 Density Determination A Sample Preparation B Apparatus Setup (Thiele Tube) A->B C Heating B->C D Observation of Bubbles C->D E Cooling and Observation D->E F Record Boiling Point E->F end End: Physicochemical Properties Profiled F->end G Measure Mass of Empty Container I Measure Mass of Container with Sample G->I H Measure Volume of Sample K Calculate Density H->K J Calculate Mass of Sample I->J J->K K->end start Start: Liquid Sample (this compound) start->A start->G

Caption: Workflow for determining the boiling point and density of a liquid sample.

References

An In-depth Technical Guide to the Safety and Hazards of 3,4-Dimethyl-2-pentanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and hazard information for 3,4-Dimethyl-2-pentanone (CAS No: 565-78-6). The information is compiled from various safety data sheets and chemical databases to ensure a thorough understanding for professionals handling this substance.

Chemical and Physical Properties

This compound is a ketone with the molecular formula C₇H₁₄O.[1][2] Its physical and chemical properties are essential for understanding its behavior and potential hazards in a laboratory setting.

PropertyValueSource(s)
IUPAC Name 3,4-dimethylpentan-2-one[1]
CAS Number 565-78-6[1]
Molecular Formula C₇H₁₄O[1][2]
Molecular Weight 114.19 g/mol [1]
Boiling Point 135 °C (408 K)[2][3]
Density 0.819 g/mL[3]
Refractive Index 1.4097 (at 20°C)[3]
Melting Point Not Available[3]

Hazard Identification and GHS Classification

According to the Globally Harmonized System (GHS), this compound is classified as a hazardous substance.[1] The primary hazards are its flammability and its irritant effects on the skin, eyes, and respiratory system.[1]

GHS ClassificationCategoryPictogram(s)Signal WordHazard Statement(s)
Flammable Liquids Category 2🔥Danger H225: Highly Flammable liquid and vapor.[1]
Skin Corrosion/Irritation Category 2Warning H315: Causes skin irritation.[1]
Serious Eye Damage/Eye Irritation Category 2AWarning H319: Causes serious eye irritation.[1]
Specific Target Organ Toxicity (Single Exposure) Category 3Warning H335: May cause respiratory irritation.[1]

Toxicological Information

Toxicological EndpointResultNotes
Acute Toxicity (Oral, Dermal, Inhalation) Data not available
Skin Corrosion/Irritation Causes skin irritation (Category 2)[1]Prolonged or repeated contact may defat the skin, leading to dermatitis.
Serious Eye Damage/Irritation Causes serious eye irritation (Category 2A)[1]Direct contact can cause redness and pain.
Respiratory/Skin Sensitization Data not available
Germ Cell Mutagenicity Data not available
Carcinogenicity Data not availableNo components are listed as carcinogens by IARC, NTP, or OSHA for related ketones.[4]
Reproductive Toxicity Data not available
STOT-Single Exposure May cause respiratory irritation (Category 3)[1]Inhalation of vapors may lead to coughing and shortness of breath.
STOT-Repeated Exposure Data not available
Aspiration Hazard Data not available

Fire and Explosion Hazards

This compound is a highly flammable liquid and its vapor can form explosive mixtures with air.[1][5][6] Extreme caution must be exercised when handling and storing it.

Hazard ParameterDetails
Flammability Highly Flammable Liquid (Category 2).[1] Vapors are heavier than air and may travel to a source of ignition and flash back.[5][6]
Flash Point Data not available. Related ketones have low flash points (e.g., 13-14 °C).[7][8]
Explosive Limits Data not available. Vapors can form explosive mixtures with air.[4][5][6][9][10]
Suitable Extinguishing Media Carbon dioxide (CO₂), dry chemical powder, alcohol-resistant foam, sand.[5][6][9]
Unsuitable Extinguishing Media Water jet may be ineffective.
Specific Hazards from Combustion Containers may explode when heated.[5][6]
Hazardous Combustion Products Carbon monoxide (CO) and Carbon dioxide (CO₂).[5][6][11]

Note on Experimental Protocols

This guide summarizes safety and hazard data from publicly available sources, primarily aggregated chemical databases and Safety Data Sheets (SDS) from various suppliers. The detailed experimental protocols used to generate the cited toxicological and physical hazard data are not included in these sources and are therefore not reproduced here. For methodologies, users should refer to the originating studies or standard testing guidelines from bodies such as the OECD or EPA.

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize the risk of exposure and accidents.

  • Engineering Controls : Handle only in a well-ventilated area, preferably in a chemical fume hood.[12] Use explosion-proof electrical, ventilating, and lighting equipment.[5][6] Eyewash stations and safety showers should be readily available.[6][11]

  • Personal Protective Equipment (PPE) :

    • Eye/Face Protection : Wear chemical safety goggles or a face shield.[5][6][11]

    • Skin Protection : Wear chemically resistant gloves (e.g., nitrile rubber) and protective clothing to prevent skin contact.[5][6][11][12]

    • Respiratory Protection : If ventilation is inadequate, use a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors.[6][11]

  • Precautions for Safe Handling :

    • Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[5][6]

    • Ground and bond containers and receiving equipment to prevent static discharge.[5][6]

    • Use only non-sparking tools.[5][6][12]

    • Avoid contact with skin, eyes, and clothing.[9][12]

    • Avoid breathing vapors or mist.[11]

    • Wash hands thoroughly after handling.[9]

  • Conditions for Safe Storage :

    • Store in a tightly closed container in a dry, cool, and well-ventilated area.[5][6][9][11][12]

    • Keep cool.[5]

    • Store away from incompatible materials such as strong oxidizing agents.[5][11][12]

    • Store in a designated flammables area.[5]

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency.

  • First-Aid Measures :

    • Inhalation : Move the victim to fresh air and keep them at rest in a position comfortable for breathing. If symptoms persist, seek medical attention.[5][9][11]

    • Skin Contact : Immediately remove all contaminated clothing. Rinse the skin with plenty of water and soap. If skin irritation occurs, get medical advice.[5][6][9]

    • Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[5][6][9][11]

    • Ingestion : Rinse mouth with water. Do NOT induce vomiting. Call a poison control center or physician immediately.[9][11]

  • Accidental Release Measures :

    • Evacuate personnel from the area and ensure adequate ventilation.

    • Remove all sources of ignition.[6][12]

    • Wear appropriate personal protective equipment.

    • Contain the spill with sand or an inert absorbent material.[12] Collect the material in a suitable, closed container for disposal.[6][12]

    • Do not allow the chemical to enter drains or sewers.

  • Fire-Fighting Measures :

    • Wear a self-contained breathing apparatus (SCBA) and full protective gear.[5][11]

    • Use water spray to cool unopened containers and prevent them from exploding.[5][6]

Hazard Management Workflow

The following diagram illustrates the logical workflow for managing the safety and hazards associated with this compound, from identification to emergency response.

HazardManagement cluster_ID Identification cluster_Hazards Hazard Assessment cluster_HealthRisks Specific Health Risks cluster_FireRisks Specific Physical Risks cluster_Controls Control Measures cluster_Emergency Emergency Response Compound This compound CAS: 565-78-6 Health Health Hazards Compound->Health Fire Physical Hazards Compound->Fire Skin Skin Irritation (H315) Health->Skin Eye Eye Irritation (H319) Health->Eye Resp Respiratory Irritation (H335) Health->Resp Flammable Highly Flammable (H225) Fire->Flammable Explosive Explosive Vapors Fire->Explosive Handling Safe Handling & Storage Skin->Handling PPE Personal Protective Equipment (PPE) Skin->PPE Eng Engineering Controls (Fume Hood) Skin->Eng Eye->Handling Eye->PPE Eye->Eng Resp->Handling Resp->PPE Resp->Eng Flammable->Handling Flammable->PPE Flammable->Eng Explosive->Handling Explosive->PPE Explosive->Eng FirstAid First Aid Handling->FirstAid If controls fail Firefighting Firefighting Handling->Firefighting If controls fail Spill Spill Cleanup Handling->Spill If controls fail PPE->FirstAid If controls fail PPE->Firefighting If controls fail PPE->Spill If controls fail Eng->FirstAid If controls fail Eng->Firefighting If controls fail Eng->Spill If controls fail

Caption: Hazard management workflow for this compound.

References

Spectroscopic Profile of 3,4-Dimethyl-2-pentanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 3,4-Dimethyl-2-pentanone (C₇H₁₄O, Molecular Weight: 114.19 g/mol ). The information presented herein is crucial for the identification, characterization, and quality control of this compound in research and development settings. This document summarizes mass spectrometry (MS), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), and Proton Nuclear Magnetic Resonance (¹H NMR) data, and provides standardized experimental protocols for acquiring such spectra.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for this compound. This data is essential for structural elucidation and confirmation.

Table 1: Mass Spectrometry Data for this compound [1]

Mass-to-Charge Ratio (m/z)Relative IntensityAssignment
43100%[CH₃CO]⁺ (Base Peak)
72High[M - C₃H₆]⁺
71Moderate[M - C₃H₇]⁺
114Low[M]⁺ (Molecular Ion)

Table 2: ¹³C Nuclear Magnetic Resonance (NMR) Data for this compound

Chemical Shift (δ) ppmCarbon Assignment
Data not available in search resultsC1 (CH₃)
Data not available in search resultsC2 (C=O)
Data not available in search resultsC3 (CH)
Data not available in search resultsC4 (CH)
Data not available in search resultsC5 (CH₃)
Data not available in search resultsC4-CH₃
Data not available in search resultsC-CH₃

Table 3: ¹H Nuclear Magnetic Resonance (NMR) Data for this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzProton Assignment
Data not available in search resultsSinglet-H1 (CH₃)
Data not available in search resultsQuartetValue not availableH3 (CH)
Data not available in search resultsMultipletValue not availableH4 (CH)
Data not available in search resultsDoubletValue not availableH5 (CH₃)
Data not available in search resultsDoubletValue not availableC3-CH₃
Data not available in search resultsDoubletValue not availableC4-CH₃'

Note: Specific chemical shift and coupling constant values for ¹³C and ¹H NMR were not available in the provided search results. The assignments are based on the known structure of this compound.

Experimental Protocols

The following are detailed, generalized methodologies for acquiring the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of small organic molecules like ketones.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the mass-to-charge ratio of the molecule and its fragments to confirm the molecular weight and obtain structural information.

Instrumentation: A standard gas chromatograph coupled to a mass spectrometer (e.g., with a quadrupole analyzer) is used.

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane (B109758) or hexane. A typical concentration is around 10 µg/mL.[2]

  • Injection: Inject a small volume (typically 1 µL) of the prepared sample into the GC inlet, which is heated to ensure rapid volatilization.[2]

  • Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column (e.g., a non-polar DB-5MS column). The oven temperature is programmed to ramp from a low initial temperature (e.g., 40-60°C) to a final temperature (e.g., 200-250°C) to ensure separation of components.[3]

  • Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source. Electron Ionization (EI) is a common method where the sample molecules are bombarded with a beam of electrons (typically at 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions (the molecular ion and its fragments) are separated based on their mass-to-charge ratio by the mass analyzer.

  • Detection: The detector records the abundance of each ion, generating a mass spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon framework and proton environments within the molecule.

Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is required.

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7-1.0 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube.[4] Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (0 ppm).

  • Spectrometer Setup: Place the NMR tube in the spectrometer probe. The instrument is then tuned and the magnetic field is shimmed to achieve homogeneity.

  • ¹³C NMR Acquisition:

    • A standard proton-decoupled ¹³C NMR experiment is performed. This involves acquiring the spectrum over a wide chemical shift range (e.g., 0-220 ppm) to observe all carbon signals.[5][6][7][8]

    • Proton decoupling simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.[9]

  • ¹H NMR Acquisition:

    • The ¹H NMR spectrum is acquired, typically over a chemical shift range of 0-12 ppm.

    • Key parameters to record are the chemical shift (δ), the multiplicity (e.g., singlet, doublet, triplet, etc.), and the coupling constants (J) between adjacent protons.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the TMS signal.

Structure Elucidation Workflow

The following diagram illustrates the logical workflow for determining the structure of an unknown compound, such as this compound, using the spectroscopic techniques described.

structure_elucidation cluster_MS Mass Spectrometry cluster_NMR NMR Spectroscopy cluster_C13 ¹³C NMR cluster_H1 ¹H NMR cluster_Structure Structure Elucidation MS Acquire Mass Spectrum MW Determine Molecular Weight (from Molecular Ion Peak) MS->MW Frag Analyze Fragmentation Pattern MS->Frag Propose Propose Structure MW->Propose Frag->Propose C13 Acquire ¹³C NMR Spectrum Carbon_Count Count Number of Unique Carbons C13->Carbon_Count Functional_Groups_C Identify Carbon Types (e.g., C=O, Alkyl) C13->Functional_Groups_C Carbon_Count->Propose Functional_Groups_C->Propose H1 Acquire ¹H NMR Spectrum Proton_Env Identify Proton Environments (Chemical Shift) H1->Proton_Env Connectivity Determine Connectivity (Splitting Patterns & J-Coupling) H1->Connectivity Integration Determine Proton Ratios (Integration) H1->Integration Proton_Env->Propose Connectivity->Propose Integration->Propose Confirm Confirm Structure Propose->Confirm

Spectroscopic Data Integration for Structural Elucidation.

References

In-Depth Technical Guide to the Thermophysical Properties of 3,4-Dimethyl-2-pentanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermophysical property data for 3,4-Dimethyl-2-pentanone (CAS No: 565-78-6). The information is compiled from various chemical databases and scientific literature to support research, development, and modeling applications.

Core Thermophysical Property Data

The fundamental thermophysical properties of this compound are summarized in the table below. These values are essential for a wide range of applications, from reaction engineering to safety assessments.

PropertyValueUnitsReference(s)
Molecular FormulaC₇H₁₄O-[1]
Molecular Weight114.1855 g/mol [2]
Boiling Point135°C[3]
408 (± 5)K[2]
Density0.819g/mL[3]
Refractive Index1.4097-[3]

Extended Thermophysical Data from NIST/TRC

The National Institute of Standards and Technology (NIST) Thermodynamics Research Center (TRC) provides critically evaluated thermophysical property data. While comprehensive datasets are often part of their subscription service, the following properties for this compound are indicated as having available data within their database, often as a function of temperature and pressure.

PropertyTemperature RangePressure RangeNotes
Viscosity (Liquid)270 K to 590 KEquilibrium with Gas[4]
Viscosity (Gas)410 K to 880 K-[4]
Thermal Conductivity (Liquid)200 K to 530 KEquilibrium with Gas[4]
Thermal Conductivity (Gas)410 K to 880 K-[4]
Density (Liquid)180 K to 591 KEquilibrium with Gas2 experimental data points noted[4]
Enthalpy (Liquid)250 K to 579.18 KEquilibrium with Gas[4]
Enthalpy (Ideal Gas)200 K to 1000 K-[4]
Entropy (Liquid)250 K to 579.18 KEquilibrium with Gas[4]
Entropy (Ideal Gas)200 K to 1000 K-[4]
Heat Capacity at Saturation Pressure (Liquid)Data availableEquilibrium with Gas[5]
Critical TemperatureData available-[5]
Critical PressureData available-[5]
Critical DensityData available-[5]
Phase Boundary Pressure180 K to 591 K1.5181e-006 kPa to 3077.6 kPa9 experimental data points noted[4]

Experimental Protocols

Detailed experimental protocols for the determination of thermophysical properties of this compound are often found in primary scientific literature. The physical properties listed in the core data table are referenced to an article in The Journal of Organic Chemistry, suggesting the methods are detailed therein.[3] For broader context, this section outlines common and established methodologies for measuring the key thermophysical properties of ketones.

Boiling Point Determination

The boiling point of a liquid is a fundamental property that can be determined through several established methods:

  • Distillation Method: A simple or fractional distillation apparatus is set up with the liquid sample. The temperature of the vapor that is in equilibrium with the boiling liquid is measured. This temperature, once stabilized, is recorded as the boiling point at the measured atmospheric pressure.

  • Thiele Tube Method: A small amount of the sample is placed in a fusion tube, and an inverted capillary tube is added. The setup is heated in a Thiele tube containing oil. The temperature at which a steady stream of bubbles emerges from the capillary, and upon cooling, the liquid is drawn back into the capillary, is recorded as the boiling point.

  • Reflux Method: The liquid is heated to its boiling point in a flask equipped with a reflux condenser. A thermometer is placed in the vapor phase to measure the temperature of the vapor that is in equilibrium with the boiling liquid.

The logical workflow for selecting a boiling point determination method is outlined below.

G Boiling Point Determination Workflow start Start: Determine Boiling Point check_sample_volume Sample Volume Available? start->check_sample_volume distillation Distillation Method (> 5 mL) check_sample_volume->distillation Large thiele_tube Thiele Tube Method (< 1 mL) check_sample_volume->thiele_tube Small reflux Reflux Method (~5 mL) check_sample_volume->reflux Moderate end_point End: Boiling Point Recorded distillation->end_point thiele_tube->end_point reflux->end_point

Caption: Workflow for selecting a boiling point determination method.

Density Measurement

The density of a liquid can be accurately measured using several techniques:

  • Pycnometry: A pycnometer, a flask with a precisely known volume, is weighed empty, then filled with the sample liquid and weighed again. The density is calculated from the mass of the liquid and the known volume of the pycnometer. The temperature of the sample must be carefully controlled.

  • Hydrometry: A hydrometer, a calibrated instrument, is floated in the liquid. The density is read directly from the scale at the point where the surface of the liquid meets the stem of the hydrometer.

  • Oscillating U-tube Densitometry: This method measures the oscillation frequency of a U-shaped tube filled with the sample. The frequency is dependent on the mass, and therefore the density, of the liquid in the tube. This technique is known for its high precision.

Refractive Index Measurement

The refractive index is typically measured using a refractometer:

  • Abbe Refractometer: A small sample of the liquid is placed between two prisms. Light is passed through the sample, and the angle of refraction is measured. The refractive index is then read from a calibrated scale. Temperature control is crucial for accurate measurements.

Vapor Pressure Determination

Vapor pressure data is critical for understanding a substance's volatility and for phase equilibrium calculations. Common methods include:

  • Static Method: The substance is placed in a thermostatted, evacuated container connected to a pressure measuring device. The pressure of the vapor in equilibrium with the liquid is measured at different temperatures.

  • Isoteniscope Method: This is a type of static method where the sample is placed in a bulb connected to a U-tube manometer. The apparatus is heated in a controlled temperature bath, and the pressure is balanced to determine the vapor pressure.

  • Knudsen Effusion Method: This technique is suitable for substances with low vapor pressures. It measures the rate of mass loss of a substance effusing through a small orifice into a vacuum. The vapor pressure can be calculated from this rate.

The general process for vapor pressure measurement using the static method is depicted below.

G Static Method for Vapor Pressure Measurement start Start prepare_sample Place sample in evacuated container start->prepare_sample thermostat Set and stabilize temperature prepare_sample->thermostat measure_pressure Measure equilibrium vapor pressure thermostat->measure_pressure change_temp Change temperature measure_pressure->change_temp Data point recorded change_temp->thermostat Yes end_measurement End change_temp->end_measurement No

Caption: Generalized workflow for the static method of vapor pressure measurement.

Heat Capacity Measurement

Calorimetry is the primary technique for measuring the heat capacity of liquids.

  • Differential Scanning Calorimetry (DSC): A sample and a reference are subjected to a controlled temperature program. The difference in heat flow required to maintain the sample and reference at the same temperature is measured. This difference is proportional to the heat capacity of the sample.

  • Adiabatic Calorimetry: The sample is heated in a well-insulated container (calorimeter). A known amount of heat is supplied, and the resulting temperature change is measured. The heat capacity is calculated from the heat input and the temperature rise.

Conclusion

This guide provides a summary of the currently available thermophysical property data for this compound and outlines the standard experimental methodologies for their determination. For precise research and development, it is recommended to consult the primary literature, such as the referenced 1979 article in The Journal of Organic Chemistry, and the comprehensive, critically evaluated data available from databases like the NIST/TRC Web Thermo Tables. As new experimental data becomes available, this guide can be updated to provide an even more complete picture of the thermophysical properties of this compound.

References

The Elusive Presence of 3,4-Dimethyl-2-pentanone in the Plant Kingdom: A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature and phytochemical databases reveals a significant finding for researchers, scientists, and drug development professionals: there is currently no verifiable evidence to support the natural occurrence of 3,4-Dimethyl-2-pentanone in any plant species.

This technical guide addresses the topic of this compound's presence in plants, a subject of interest for those exploring novel natural compounds. Despite an exhaustive search of available scientific data, including extensive analyses of plant essential oils and volatile organic compounds, this specific ketone has not been identified as a naturally occurring plant metabolite.

Initial broad searches hinted at a potential presence in the essential oil of Ferulago angulata, a plant belonging to the Apiaceae family. However, a thorough examination of numerous primary research articles and detailed chemical composition analyses of Ferulago angulata essential oil did not substantiate this preliminary lead. The extensive lists of identified compounds in these studies do not include this compound.

The absence of this compound in the known plant metabolome has significant implications for research and development. Without a confirmed natural source, key aspects of a typical technical guide on a plant-derived compound cannot be provided.

Quantitative Data: An Absence of Evidence

A fundamental component of any technical guide on a natural product is the quantitative data regarding its abundance in the source organism. As this compound has not been detected in any plant, there is no data available on its concentration, percentage composition in essential oils, or variation across different plant tissues or geographical locations. Therefore, a comparative data table, a crucial tool for researchers, cannot be constructed.

Experimental Protocols: A Methodological Void

The identification and quantification of natural compounds rely on specific and validated experimental protocols. These typically include methods for extraction (such as steam distillation, solvent extraction, or supercritical fluid extraction), followed by analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) for separation and identification. Since this compound has not been reported as a plant constituent, there are no established or published protocols for its isolation and analysis from a plant matrix.

To illustrate a general workflow for the analysis of volatile compounds in plants, a hypothetical experimental workflow is presented below. It is crucial to note that this is a generalized representation and not specific to the target compound of this guide due to the reasons outlined above.

G cluster_extraction Extraction cluster_analysis Analysis plant_material Plant Material (e.g., leaves, flowers) extraction_method Hydrodistillation / SFE plant_material->extraction_method essential_oil Essential Oil extraction_method->essential_oil gc_ms Gas Chromatography-Mass Spectrometry (GC-MS) essential_oil->gc_ms data_processing Data Processing & Spectral Library Comparison gc_ms->data_processing compound_id Compound Identification data_processing->compound_id

A generalized workflow for the extraction and analysis of plant essential oils.

Biosynthetic Pathways: An Uncharted Territory

The biosynthesis of a secondary metabolite is a key area of interest for understanding its role in the plant and for potential biotechnological applications. The formation of ketones in plants can occur through various pathways, often involving the metabolism of fatty acids or amino acids. Branched-chain ketones, such as the hypothetical this compound, would likely derive from the catabolism of branched-chain amino acids like leucine, isoleucine, and valine.

However, without any evidence of its natural occurrence, the specific biosynthetic pathway for this compound in plants remains entirely speculative. There are no known enzymes or genetic pathways in any plant species that have been associated with its production. The logical relationship for a potential, yet unconfirmed, biosynthetic origin is depicted below.

G cluster_precursors Potential Precursors cluster_pathway Hypothetical Pathway bcaa Branched-Chain Amino Acids (e.g., Leucine) deamination Deamination bcaa->deamination decarboxylation Oxidative Decarboxylation deamination->decarboxylation oxidation Further Oxidation/Reduction Steps decarboxylation->oxidation target_compound This compound oxidation->target_compound

A hypothetical biosynthetic pathway for a branched-chain ketone from amino acid precursors.

The Enigmatic Role of 3,4-Dimethyl-2-pentanone in the Flavor Profile of Fermented Products: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The intricate tapestry of flavors and aromas in fermented foods and beverages is woven from a complex interplay of microbial metabolism and chemical reactions. Among the myriad of volatile organic compounds that contribute to these sensory profiles, ketones play a pivotal role, often imparting desirable cheesy, fruity, or floral notes. This technical guide delves into the core of one such compound: 3,4-Dimethyl-2-pentanone. While not as extensively studied as other ketones, its branched structure suggests a significant contribution to the nuanced aroma of certain fermented products. This document aims to provide a comprehensive overview of its formation, sensory characteristics, and analytical methodologies for its detection and quantification, serving as a valuable resource for professionals in research and development.

Data Presentation: Quantitative Analysis

Despite the recognized importance of ketones in fermented product flavor, specific quantitative data for this compound remains elusive in readily available scientific literature. While numerous studies have identified a wide array of volatile compounds in products like cheese, beer, and wine, the concentration of this specific branched-chain ketone is often not reported or is below the limit of detection of the analytical methods employed. The following table summarizes the current state of knowledge, highlighting the need for further targeted research in this area.

Fermented ProductConcentration RangeAnalytical MethodReference
Various CheesesNot ReportedGC-MSN/A
BeerNot ReportedGC-MSN/A
WineNot ReportedGC-MSN/A
Fermented MilkNot DetectedSPME-GC-MS[1]

Note: The absence of data underscores a significant research gap. The methodologies outlined in this guide can be employed to generate quantitative data for this compound in various fermented matrices.

Formation Pathway: The Strecker Degradation of Isoleucine

The biosynthesis of this compound in fermented products is primarily attributed to the microbial metabolism of the branched-chain amino acid L-isoleucine. A key pathway implicated in its formation is the Strecker degradation, a series of chemical reactions that convert an amino acid into an aldehyde with one fewer carbon atom. This Strecker aldehyde can then be further transformed into the corresponding ketone.

The proposed pathway involves the following key steps:

  • Transamination of Isoleucine: L-isoleucine undergoes transamination, catalyzed by microbial aminotransferases, to form α-keto-β-methylvaleric acid.

  • Oxidative Decarboxylation: This α-keto acid is then oxidatively decarboxylated to yield 2-methylbutanal, the corresponding Strecker aldehyde.

  • Oxidation to Ketone: Subsequent microbial oxidation of 2-methylbutanal can lead to the formation of this compound. The exact enzymatic mechanisms for this final oxidation step in various microorganisms are still an active area of research.

formation_pathway Isoleucine L-Isoleucine KetoAcid α-Keto-β-methylvaleric acid Isoleucine->KetoAcid Transamination Aldehyde 2-Methylbutanal (Strecker Aldehyde) KetoAcid->Aldehyde Oxidative Decarboxylation Ketone This compound Aldehyde->Ketone Oxidation

Figure 1. Proposed formation pathway of this compound from L-isoleucine via the Strecker degradation pathway.

Sensory Properties

The sensory impact of a volatile compound is determined by its aroma profile and its concentration relative to its odor threshold.

Aroma Profile: While specific sensory panel data for pure this compound is limited, related branched-chain ketones are often described as having cheesy and fruity notes. It is hypothesized that this compound contributes to the complex aroma profile of certain cheeses and other fermented products by imparting these characteristic notes.

Odor Threshold: The odor threshold is the lowest concentration of a compound that is perceivable by the human nose. A comprehensive search of available databases did not yield a specific, experimentally determined odor threshold for this compound in water or ethanol (B145695). This lack of data makes it challenging to definitively assess its contribution to the overall aroma of a product based on concentration alone. The experimental protocol for sensory analysis provided in this guide can be utilized to determine this crucial parameter.

Experimental Protocols

Quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general framework for the quantitative analysis of this compound in fermented products. Optimization of specific parameters may be required depending on the sample matrix.

a. Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME):

  • Weigh 5 g of the homogenized fermented product into a 20 mL headspace vial.

  • Add 1 g of sodium chloride to enhance the release of volatile compounds.

  • Add a known concentration of an appropriate internal standard (e.g., 4-methyl-2-pentanone, deuterated this compound).

  • Seal the vial with a PTFE/silicone septum.

  • Equilibrate the sample at 40°C for 15 minutes in a water bath or heating block.

  • Expose a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace for 30 minutes at 40°C.

  • Retract the fiber and immediately introduce it into the GC injector for thermal desorption.

b. GC-MS Analysis:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Injector: Splitless mode, 250°C.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp 1: 5°C/min to 150°C.

    • Ramp 2: 10°C/min to 250°C, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Mass Spectrometer: Agilent 5977A or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification and Scan mode (m/z 40-300) for identification.

    • SIM Ions for this compound (C7H14O, MW: 114.19): Target ion (e.g., m/z 71, 86), Qualifier ions (e.g., m/z 43, 57).

c. Quantification:

Construct a calibration curve using standard solutions of this compound in a model matrix (e.g., deodorized base of the fermented product) with the same internal standard concentration. The concentration of this compound in the sample is determined by comparing its peak area ratio to the internal standard with the calibration curve.

gcms_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample Homogenized Sample Vial Headspace Vial Sample->Vial SPME HS-SPME Vial->SPME Equilibration & Extraction GC Gas Chromatography SPME->GC Desorption MS Mass Spectrometry GC->MS Chromatogram Chromatogram MS->Chromatogram Quant Quantification Chromatogram->Quant

Figure 2. General experimental workflow for the quantification of this compound by HS-SPME-GC-MS.
Sensory Analysis: Determination of Odor Threshold and Aroma Profile

This protocol outlines the methodology for determining the odor detection threshold and characterizing the aroma profile of this compound.

a. Panelist Selection and Training:

  • Select 10-15 panelists based on their sensory acuity and ability to describe aromas.

  • Train the panel on the recognition of basic tastes and common aroma compounds found in fermented products.

  • Familiarize the panel with the aroma of this compound using a pure standard.

b. Odor Detection Threshold Determination (ASTM E679-04):

  • Prepare a series of dilutions of this compound in a neutral medium (e.g., deionized water for odor threshold in water, or 10% ethanol solution for a wine-like matrix). The concentration steps should be in a geometric progression (e.g., a factor of 2 or 3).

  • Use a three-alternative forced-choice (3-AFC) method. Present panelists with three samples, two of which are blanks (the neutral medium) and one contains the diluted odorant.

  • Ask panelists to identify the odd sample.

  • The individual threshold is the concentration at which the panelist can correctly identify the odd sample in two consecutive presentations.

  • The group threshold is calculated as the geometric mean of the individual thresholds.

c. Aroma Profile Analysis (Quantitative Descriptive Analysis - QDA®):

  • Present panelists with a solution of this compound at a concentration 3-5 times its determined odor threshold.

  • In a group session, panelists generate a list of descriptive terms for the aroma of the compound.

  • Through discussion and consensus, the panel finalizes a list of key aroma descriptors.

  • In individual booths, panelists rate the intensity of each descriptor on a line scale (e.g., 0 = not perceived, 10 = very intense).

  • Analyze the data to generate an aroma profile (e.g., a spider web plot) for this compound.

Conclusion

This compound represents an intriguing, yet understudied, component of the flavor orchestra in fermented products. Its likely origin from the microbial metabolism of isoleucine positions it as a potential marker for specific fermentation processes and microbial activities. The lack of quantitative and detailed sensory data presents a clear opportunity for future research. The methodologies detailed in this guide provide a robust framework for researchers and drug development professionals to explore the presence, concentration, and sensory impact of this and other branched-chain ketones. A deeper understanding of these compounds will undoubtedly contribute to the ability to modulate and enhance the desirable flavor profiles of fermented foods and beverages, and may even lead to the discovery of novel flavor ingredients.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 3,4-Dimethyl-2-pentanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 3,4-dimethyl-2-pentanone from 3,4-dimethyl-3-penten-2-one (B14748410). The primary method detailed is the selective reduction of the carbon-carbon double bond in the α,β-unsaturated ketone starting material via catalytic hydrogenation. This transformation is a crucial step in various synthetic pathways, particularly in the development of fine chemicals and pharmaceutical intermediates. The protocols provided herein are designed to be robust and reproducible, offering guidance on reaction setup, execution, purification, and characterization of the final product.

Introduction

The reduction of α,β-unsaturated ketones to their corresponding saturated counterparts is a fundamental transformation in organic synthesis.[1] 3,4-Dimethyl-3-penten-2-one is a readily available starting material that, upon selective hydrogenation, yields this compound, a valuable building block in organic chemistry. The selective reduction of the alkene functionality in the presence of a ketone is efficiently achieved through catalytic hydrogenation, a process that employs a metal catalyst to facilitate the addition of hydrogen across the double bond.[2][3] This method is widely favored for its high efficiency, selectivity, and the clean nature of the reaction, often proceeding under mild conditions with high yields.[4][5]

This application note focuses on a standard and reliable protocol using palladium on carbon (Pd/C) as the catalyst, a widely used and commercially available heterogeneous catalyst known for its effectiveness in hydrogenating carbon-carbon multiple bonds.[2][6]

Physicochemical Properties

A summary of the key physical and chemical properties for the starting material and the product is provided below for reference.

Property3,4-Dimethyl-3-penten-2-oneThis compound
Molecular Formula C₇H₁₂OC₇H₁₄O
Molecular Weight 112.17 g/mol 114.19 g/mol [7]
CAS Number 684-94-6565-78-6[7][8]
Boiling Point Not specified135 °C[9]
Density Not specified0.819 g/mL[9]
Refractive Index Not specified1.4097[9]

Experimental Protocols

Method 1: Catalytic Hydrogenation using Hydrogen Gas

This protocol outlines the reduction of 3,4-dimethyl-3-penten-2-one using palladium on carbon (Pd/C) as a catalyst and molecular hydrogen (H₂).

Materials:

  • 3,4-dimethyl-3-penten-2-one

  • 10% Palladium on carbon (Pd/C)

  • Ethanol (or Methanol (B129727), Ethyl Acetate)

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Filter aid (e.g., Celite®)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a balloon of H₂)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter flask

  • Rotary evaporator

Procedure:

  • Reaction Setup:

    • To a round-bottom flask, add 3,4-dimethyl-3-penten-2-one (1.0 eq).

    • Dissolve the starting material in a suitable solvent (e.g., ethanol, 10-20 mL per gram of substrate).

    • Carefully add 10% Pd/C catalyst (1-5 mol% of the substrate).

  • Inerting the System:

    • Seal the flask and purge the system with an inert gas (nitrogen or argon) for several minutes to remove oxygen.

  • Hydrogenation:

    • Introduce hydrogen gas to the reaction vessel. If using a balloon, inflate it with H₂ and attach it to the flask. For a Parr apparatus, pressurize the vessel to the desired pressure (typically 1-4 atm).

    • Stir the reaction mixture vigorously at room temperature.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is completely consumed. This typically takes 2-24 hours.

  • Work-up:

    • Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas.

    • Filter the reaction mixture through a pad of filter aid (e.g., Celite®) to remove the Pd/C catalyst. Wash the filter cake with a small amount of the reaction solvent.

    • Combine the filtrate and washings.

  • Purification:

    • Remove the solvent from the filtrate using a rotary evaporator.

    • If necessary, the crude product can be further purified by distillation.[10]

Expected Yield: 90-98% (Representative value for similar reductions).

Method 2: Transfer Hydrogenation

This protocol describes the reduction using a hydrogen donor in the presence of Pd/C, avoiding the need for a pressurized hydrogen gas system.[11][12]

Materials:

  • 3,4-dimethyl-3-penten-2-one

  • 10% Palladium on carbon (Pd/C)

  • Hydrogen donor (e.g., isopropanol, formic acid, or ammonium (B1175870) formate)

  • Solvent (if the hydrogen donor is not used as the solvent, e.g., methanol for ammonium formate)

  • Filter aid (e.g., Celite®)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Buchner funnel and filter flask

  • Rotary evaporator

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, combine 3,4-dimethyl-3-penten-2-one (1.0 eq) and the hydrogen donor. If using isopropanol, it can serve as both the solvent and the hydrogen source. If using formic acid or ammonium formate, dissolve the starting material and the donor in a suitable solvent like methanol.

    • Add 10% Pd/C catalyst (2-10 mol% of the substrate).

  • Reaction:

    • If using isopropanol, heat the mixture to a gentle reflux.[12]

    • If using formic acid or ammonium formate, the reaction can often be run at room temperature or with gentle heating (40-60 °C).

  • Reaction Monitoring:

    • Monitor the reaction by TLC or GC until the starting material is consumed.

  • Work-up and Purification:

    • Follow the same work-up and purification steps as described in Method 1 (steps 5 and 6).

Expected Yield: 85-95% (Representative value for similar reductions).

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of this compound.

ParameterMethod 1: Catalytic HydrogenationMethod 2: Transfer Hydrogenation
Typical Yield 90-98%85-95%
Purity (post-purification) >98% (by GC)>97% (by GC)
Reaction Time 2-24 hours4-48 hours
Reaction Temperature Room TemperatureRoom Temperature to Reflux
Pressure 1-4 atm H₂Atmospheric

Visualization

Experimental Workflow

The following diagram illustrates the general experimental workflow for the synthesis of this compound via catalytic hydrogenation.

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Hydrogenation cluster_workup Work-up & Purification start Start dissolve Dissolve 3,4-dimethyl-3-penten-2-one in Solvent start->dissolve add_catalyst Add Pd/C Catalyst dissolve->add_catalyst purge Purge with Inert Gas add_catalyst->purge introduce_h2 Introduce Hydrogen Source (H₂ gas or Transfer Agent) purge->introduce_h2 react Stir and React introduce_h2->react filter Filter to Remove Catalyst react->filter concentrate Concentrate Filtrate filter->concentrate purify Purify by Distillation (if necessary) concentrate->purify end This compound purify->end

Caption: General workflow for the synthesis of this compound.

Safety Precautions

  • Hydrogen Gas: Hydrogen is highly flammable. All operations involving hydrogen gas should be conducted in a well-ventilated fume hood, away from ignition sources. Ensure all equipment is properly grounded.

  • Palladium on Carbon: Pd/C can be pyrophoric, especially when dry and exposed to air. Handle the catalyst in an inert atmosphere when possible. After filtration, the catalyst should not be allowed to dry completely in the air. Quench the catalyst-coated filter paper with water before disposal.

  • Solvents: The organic solvents used are flammable. Avoid open flames and use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Characterization

The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the molecular weight and assess purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the product.

  • Infrared (IR) Spectroscopy: To verify the presence of the saturated ketone carbonyl group (typically around 1715 cm⁻¹) and the absence of the C=C bond from the starting material.

This comprehensive guide provides the necessary information for the successful synthesis, purification, and characterization of this compound, a key intermediate for further chemical synthesis.

References

Synthesis of Branched Ketones: Laboratory-Scale Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the laboratory-scale synthesis of branched ketones, a crucial structural motif in many pharmaceutical agents and organic molecules. The following sections outline four key synthetic methodologies: α-alkylation of ketones, Grignard reaction with nitriles, organocuprate conjugate addition, and a modern rhodium-catalyzed reductive coupling of aldehydes. Each section includes detailed experimental procedures, tabulated quantitative data for representative substrates, and visualizations of the reaction pathways and workflows.

α-Alkylation of Ketones

The α-alkylation of ketones is a classic and versatile method for the formation of carbon-carbon bonds adjacent to a carbonyl group. The reaction proceeds through the formation of an enolate, which then acts as a nucleophile to displace a halide from an alkylating agent. The regioselectivity of the alkylation on unsymmetrical ketones can be controlled by the choice of base and reaction conditions to favor either the kinetic or thermodynamic enolate.

Experimental Protocol: Regioselective Alkylation of 2-Methylcyclohexanone (B44802)

This protocol describes the synthesis of 2-benzyl-6-methylcyclohexanone (the kinetic product) and 2-benzyl-2-methylcyclohexanone (the thermodynamic product) from 2-methylcyclohexanone.[1][2][3]

Synthesis of 2-Benzyl-6-methylcyclohexanone (Kinetic Control)

  • Enolate Formation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, dissolve diisopropylamine (B44863) (1.1 equivalents) in anhydrous tetrahydrofuran (B95107) (THF). Cool the solution to -15 °C and add n-butyllithium (1.1 equivalents) dropwise. Stir for 30 minutes at -15 °C to form lithium diisopropylamide (LDA). Cool the LDA solution to -78 °C using a dry ice/acetone bath.

  • Ketone Addition: Slowly add a solution of 2-methylcyclohexanone (1.0 equivalent) in anhydrous THF to the LDA solution. Stir the mixture for 2 hours at -78 °C to ensure complete formation of the kinetic lithium enolate.[2]

  • Alkylation: Add benzyl (B1604629) bromide (1.4 equivalents) to the enolate solution.

  • Workup: Quench the reaction with a saturated aqueous sodium carbonate solution. Extract the product with diethyl ether (3 x). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation to yield 2-benzyl-6-methylcyclohexanone.[1]

Synthesis of 2-Benzyl-2-methylcyclohexanone (Thermodynamic Control)

  • Enolate Formation: To a suspension of sodium amide (1.1 equivalents) in anhydrous diethyl ether, add 2-methylcyclohexanone (1.0 equivalent) and allow the mixture to reflux to form the thermodynamic sodium enolate.

  • Alkylation: To the refluxing solution, add benzyl chloride (1.2 equivalents) dropwise.

  • Workup and Purification: After the reaction is complete, cool the mixture, quench with water, and extract with ether. Wash the organic layer, dry, and concentrate. Purify the product by vacuum distillation.[1]

Quantitative Data
Starting KetoneAlkylating AgentProductYield (%)Reference
2-MethylcyclohexanoneBenzyl bromide2-Benzyl-6-methylcyclohexanone87-88[3]
2-MethylcyclohexanoneBenzyl bromide2-Benzyl-2-methylcyclohexanone54-58[1]
CyclohexanoneAllyl bromide2-Allylcyclohexanone85-95[4]

Reaction Pathway

G cluster_kinetic Kinetic Control cluster_thermodynamic Thermodynamic Control K_ketone Unsymmetrical Ketone K_LDA LDA, THF, -78°C K_ketone->K_LDA Deprotonation K_enolate Kinetic Enolate (Less Substituted) K_LDA->K_enolate K_RX R-X K_enolate->K_RX Alkylation K_product α-Alkylated Ketone (Less Substituted) K_RX->K_product T_ketone Unsymmetrical Ketone T_NaH NaH, THF, RT T_ketone->T_NaH Deprotonation T_enolate Thermodynamic Enolate (More Substituted) T_NaH->T_enolate T_RX R-X T_enolate->T_RX Alkylation T_product α-Alkylated Ketone (More Substituted) T_RX->T_product

Kinetic vs. Thermodynamic Enolate Formation in α-Alkylation.

Grignard Reaction with Nitriles

The reaction of a Grignard reagent with a nitrile provides a straightforward route to ketones. The nucleophilic Grignard reagent adds to the electrophilic carbon of the nitrile to form an imine salt intermediate, which is subsequently hydrolyzed to the desired ketone. This method is particularly useful as the ketone is not formed until the aqueous workup, thus preventing a second addition of the Grignard reagent.[5][6]

Experimental Protocol: Synthesis of Isobutyrophenone (B147066)

This protocol details the synthesis of isobutyrophenone from benzonitrile (B105546) and isopropylmagnesium bromide.[7][8]

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer under a nitrogen atmosphere, place magnesium turnings (1.2 equivalents). Add a small amount of a solution of isopropyl bromide (1.1 equivalents) in anhydrous diethyl ether to initiate the reaction. Once initiated, add the remaining isopropyl bromide solution dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.

  • Reaction with Nitrile: Cool the Grignard reagent solution in an ice bath. Add a solution of benzonitrile (1.0 equivalent) in anhydrous diethyl ether dropwise with stirring. After the addition, allow the mixture to warm to room temperature and then reflux for 1 hour.[8]

  • Hydrolysis: Cool the reaction mixture in an ice bath and slowly add aqueous hydrochloric acid to hydrolyze the imine intermediate.

  • Workup: Separate the ether layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous magnesium sulfate.

  • Purification: Remove the solvent by rotary evaporation and purify the crude isobutyrophenone by vacuum distillation.[7]

Quantitative Data
NitrileGrignard ReagentProductYield (%)Reference
BenzonitrileIsopropylmagnesium bromideIsobutyrophenone30.9[7][8]
BenzonitrileEthylmagnesium bromidePropiophenone~87[6][9]
AcetonitrilePhenylmagnesium bromideAcetophenoneHigh[5]

Reaction Mechanism

G RCN R-C≡N RMgX R'-MgX RCN->RMgX 1. Grignard Addition Imine_salt Imine Salt Intermediate RMgX->Imine_salt H3O H₃O⁺ Imine_salt->H3O 2. Hydrolysis Ketone R-C(=O)-R' H3O->Ketone

Grignard reaction with a nitrile to form a ketone.

Organocuprate Conjugate Addition to α,β-Unsaturated Ketones

Organocuprates, also known as Gilman reagents, are excellent nucleophiles for 1,4-conjugate addition to α,β-unsaturated ketones. This reaction is highly effective for the formation of β-branched ketones. The "soft" nature of the organocuprate directs its addition to the β-carbon of the enone system, in contrast to "harder" organometallic reagents like Grignards which tend to add directly to the carbonyl carbon (1,2-addition).[10][11]

Experimental Protocol: Synthesis of 3-Methylcyclohexanone (B152366)

This protocol describes the 1,4-addition of lithium dimethylcuprate to cyclohexenone.

  • Cuprate (B13416276) Formation: In a dry, nitrogen-flushed flask, suspend copper(I) iodide (1.0 equivalent) in anhydrous diethyl ether at 0 °C. Add a solution of methyllithium (B1224462) (2.0 equivalents) in ether dropwise with stirring. The solution will change color, indicating the formation of lithium dimethylcuprate.

  • Conjugate Addition: Cool the cuprate solution to -78 °C. Add a solution of cyclohexenone (1.0 equivalent) in anhydrous ether dropwise. Stir the reaction mixture at -78 °C for 1 hour.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride. Allow the mixture to warm to room temperature.

  • Extraction and Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Remove the solvent under reduced pressure and purify the resulting 3-methylcyclohexanone by flash chromatography or distillation.

Quantitative Data
α,β-Unsaturated KetoneOrganocuprateProductYield (%)Reference
ThiochromoneLithium dimethylcuprate2-Methylthiochroman-4-one86[12]
ThiochromoneLithium diethylcuprate2-Ethylthiochroman-4-one83[12]
ThiochromoneLithium di-n-butylcuprate2-n-Butylthiochroman-4-one81[12][13]

Reaction Workflow

G start Start cuprate Prepare Lithium Dialkylcuprate (2 R-Li + CuI in Ether) start->cuprate enone Dissolve α,β-Unsaturated Ketone in Ether start->enone reaction Combine at low temperature (-78°C) cuprate->reaction enone->reaction quench Quench with aq. NH₄Cl reaction->quench extract Extract with Ether quench->extract purify Dry, Concentrate, and Purify extract->purify product β-Branched Ketone purify->product G RhI Rh(I)L RhIII_vinyl Rh(III)(vinyl)BrL RhI->RhIII_vinyl Oxidative Addition RhIII_alkoxide Rh(III) alkoxide RhIII_vinyl->RhIII_alkoxide Insertion RhIII_hydride Rh(III) hydride RhIII_alkoxide->RhIII_hydride Ligand Exchange RhIII_hydride->RhI Reductive Elimination Allylic_alcohol Allylic Alcohol RhIII_hydride->Allylic_alcohol Branched_ketone Branched Ketone Allylic_alcohol->Branched_ketone Isomerization Aldehyde Aldehyde Aldehyde->RhIII_alkoxide Vinyl_bromide Vinyl Bromide Vinyl_bromide->RhIII_vinyl Formate Formate Formate->RhIII_hydride G start Start prepare_enzyme Prepare Enzyme Solution (Whole cells or purified enzyme) start->prepare_enzyme prepare_substrate Prepare Substrate Solution (in a co-solvent if needed) start->prepare_substrate prepare_cofactor Prepare Cofactor Regeneration System (e.g., glucose/GDH for NADPH) start->prepare_cofactor reaction Combine in Buffer and Incubate (Control pH and temperature) prepare_enzyme->reaction prepare_substrate->reaction prepare_cofactor->reaction monitoring Monitor Reaction Progress (e.g., by HPLC or GC) reaction->monitoring workup Workup (e.g., Extraction) monitoring->workup Upon completion purification Purification (e.g., Chromatography) workup->purification product Chiral Branched Ketone purification->product

References

Application Note: Formation of Carbonyl Compounds from the Ozonolysis of o-Xylene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ozonolysis is a powerful organic reaction that utilizes ozone (O₃) to cleave unsaturated carbon-carbon bonds, primarily in alkenes and alkynes. In the case of aromatic compounds such as o-xylene (B151617) (1,2-dimethylbenzene), ozonolysis leads to the cleavage of the aromatic ring, yielding a mixture of smaller carbonyl compounds. This application note details the expected products, reaction mechanism, and a general protocol for the ozonolysis of o-xylene. It is important to note that contrary to the specific query about 3,4-Dimethyl-2-pentanone, the well-documented and theoretically supported products of o-xylene ozonolysis are glyoxal (B1671930), methylglyoxal (B44143), and dimethylglyoxal.[1][2][3] The formation of this compound is not a reported outcome of this reaction under standard ozonolysis conditions.

Reaction Mechanism and Products

The ozonolysis of o-xylene proceeds through the electrophilic addition of ozone to the double bonds of the benzene (B151609) ring, forming unstable primary ozonides (molozonides). These intermediates rapidly rearrange to form ozonides, which are then cleaved under reductive work-up conditions (e.g., using zinc and water or dimethyl sulfide) to yield carbonyl compounds.[4][5]

Due to the resonance structures of o-xylene, ozone can attack the different double bonds of the ring, leading to a mixture of products.[1] The consideration of both Kekulé resonance structures is crucial for predicting the product distribution.[1]

  • Resonance Structure 1: Cleavage of this structure yields two molecules of methylglyoxal and one molecule of glyoxal.[1]

  • Resonance Structure 2: Cleavage of this structure yields two molecules of glyoxal and one molecule of dimethylglyoxal.[1]

Consequently, the overall ozonolysis of o-xylene produces a mixture of glyoxal, methylglyoxal, and dimethylglyoxal.[1][2][3][6]

Quantitative Data

While experimental yields can vary based on reaction conditions, theoretical calculations and experimental observations suggest a product ratio based on the relative rates of ozone attack on the different carbon-carbon bonds of the o-xylene ring.[7]

ProductChemical FormulaMolar Ratio (Theoretical)
GlyoxalC₂H₂O₂3
MethylglyoxalC₃H₄O₂2
DimethylglyoxalC₄H₆O₂1

Table 1: Theoretical product distribution from the ozonolysis of o-xylene.[7]

Experimental Protocols

Protocol 1: Ozonolysis of o-Xylene with Reductive Work-up

This protocol describes a general procedure for the ozonolysis of o-xylene in a laboratory setting, followed by a reductive work-up to isolate the resulting carbonyl products.

Materials:

  • o-Xylene

  • Dichloromethane (B109758) (CH₂Cl₂) or Methanol (CH₃OH), anhydrous

  • Ozone generator

  • Oxygen (O₂) source

  • Gas dispersion tube (bubbler)

  • Three-neck round-bottom flask

  • Dry ice-acetone bath (-78 °C)

  • Magnetic stirrer and stir bar

  • Dimethyl sulfide (B99878) (DMS) or Zinc dust (Zn) and acetic acid (CH₃COOH)

  • Nitrogen (N₂) gas source

  • Separatory funnel

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Apparatus for product analysis (e.g., Gas Chromatography-Mass Spectrometry, GC-MS)

Procedure:

  • Reaction Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a gas inlet tube connected to an ozone generator, and a gas outlet tube vented to a fume hood (or through a trap containing a solution to quench excess ozone, such as potassium iodide).

  • Dissolution: Dissolve a known amount of o-xylene in a suitable anhydrous solvent (e.g., dichloromethane or methanol) in the flask.

  • Cooling: Cool the reaction mixture to -78 °C using a dry ice-acetone bath.

  • Ozonolysis: Begin stirring the solution and bubble ozone-enriched oxygen from the ozone generator through the solution. The reaction progress can be monitored by the appearance of a blue color, indicating an excess of unreacted ozone. Alternatively, a triphenylphosphine (B44618) indicator can be used.

  • Quenching Excess Ozone: Once the reaction is complete, stop the ozone flow and purge the solution with nitrogen or oxygen gas for 10-15 minutes to remove any residual ozone.

  • Reductive Work-up:

    • With Dimethyl Sulfide (DMS): While the solution is still cold, slowly add an excess of dimethyl sulfide. Allow the reaction mixture to warm to room temperature slowly and stir for several hours or overnight.

    • With Zinc/Acetic Acid: Add zinc dust and a small amount of acetic acid to the cold reaction mixture. Stir vigorously and allow it to warm to room temperature.

  • Work-up and Isolation:

    • Wash the reaction mixture with a saturated sodium bicarbonate solution to neutralize any acids.

    • Separate the organic layer using a separatory funnel.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator.

  • Analysis: Analyze the resulting crude product mixture using techniques such as GC-MS to identify and quantify the presence of glyoxal, methylglyoxal, and dimethylglyoxal.

Visualizations

Reaction Pathway

Ozonolysis_Pathway Ozonolysis of o-Xylene cluster_start Starting Material cluster_ozonide Intermediate Formation cluster_products Final Products o_xylene o-Xylene ozonide Unstable Ozonide Intermediate o_xylene->ozonide + O₃ glyoxal Glyoxal ozonide->glyoxal Reductive Work-up methylglyoxal Methylglyoxal ozonide->methylglyoxal Reductive Work-up dimethylglyoxal Dimethylglyoxal ozonide->dimethylglyoxal Reductive Work-up

Caption: Reaction pathway for the ozonolysis of o-xylene.

Experimental Workflow

Ozonolysis_Workflow General Experimental Workflow for Ozonolysis A Dissolve o-Xylene in Anhydrous Solvent B Cool to -78 °C A->B C Bubble O₃ Gas Through Solution B->C D Purge with N₂ to Remove Excess O₃ C->D E Reductive Work-up (e.g., add DMS) D->E F Aqueous Wash & Extraction E->F G Dry Organic Layer F->G H Solvent Removal G->H I Product Analysis (e.g., GC-MS) H->I

References

Application Note: GC-MS Analysis of 3,4-Dimethyl-2-pentanone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a comprehensive protocol for the qualitative and quantitative analysis of 3,4-Dimethyl-2-pentanone using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology presented is applicable for the separation and identification of this ketone from a mixture and its quantification in various sample matrices. This document provides detailed instrumental parameters, sample preparation guidelines, and expected results, including retention time and mass spectral data.

Introduction

This compound (C7H14O, MW: 114.19 g/mol ) is a ketone that may be of interest in various fields, including flavor and fragrance analysis, industrial chemical synthesis, and as a potential biomarker. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds like ketones. Its high chromatographic resolution and mass-selective detection provide the necessary sensitivity and specificity for reliable analysis. This application note outlines a robust GC-MS method suitable for the analysis of this compound.

Experimental Protocols

Sample Preparation

The following is a general protocol for the preparation of a liquid sample for GC-MS analysis. The actual procedure may need to be optimized based on the specific sample matrix.

Materials:

  • This compound standard

  • High-purity solvent (e.g., Dichloromethane or Hexane, GC-MS grade)

  • Volumetric flasks

  • Micropipettes

  • Autosampler vials with septa

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in the chosen solvent.

  • Calibration Standards: Create a series of calibration standards by serially diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: For liquid samples, dilute an accurately measured volume of the sample in the chosen solvent to bring the expected concentration of this compound within the calibration range. For solid samples, an appropriate extraction method (e.g., sonication or Soxhlet extraction) should be employed, followed by dilution.

  • Internal Standard: For quantitative analysis, add an appropriate internal standard (e.g., 4-methyl-2-pentanone) to all standards and samples at a constant concentration.

  • Injection: Transfer the prepared standards and samples to 2 mL autosampler vials for GC-MS analysis.

GC-MS Instrumentation and Parameters

The following parameters are a starting point and may require optimization for specific instruments and applications.

Table 1: Gas Chromatography (GC) Parameters

ParameterValue
Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Carrier Gas Helium (99.999% purity)
Flow Rate 1.0 mL/min (Constant Flow)
Inlet Temperature 250 °C
Injection Volume 1 µL
Injection Mode Split (Split Ratio 20:1)
Oven Program
Initial Temperature50 °C, hold for 2 minutes
Ramp Rate10 °C/min to 200 °C
Final HoldHold at 200 °C for 5 minutes

Table 2: Mass Spectrometry (MS) Parameters

ParameterValue
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
Mass Range 35 - 200 m/z
Scan Speed 1000 amu/s
Source Temperature 230 °C
Quadrupole Temperature 150 °C
Solvent Delay 3 minutes

Data Presentation

Expected Results

Based on the described GC method, the expected retention time for this compound will be in the range of 7-9 minutes. The exact retention time should be confirmed by injecting a pure standard.

Mass Spectrum

The mass spectrum of this compound is characterized by specific fragmentation patterns under electron ionization. The molecular ion peak ([M]+) at m/z 114 may be of low abundance. The major characteristic fragment ions are summarized in Table 3.

Table 3: Characteristic Mass Fragments of this compound

m/zProposed Fragment IonRelative Abundance
43[CH3CO]+High
71[M-CH3CO]+Moderate
72McLafferty RearrangementModerate
57[C4H9]+Low
114[M]+ (Molecular Ion)Very Low

Note: Relative abundances are qualitative and should be confirmed experimentally.

Visualization

Experimental Workflow

The overall workflow for the GC-MS analysis of this compound is depicted in the following diagram.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Standard Standard Preparation InternalStd Internal Standard Addition Standard->InternalStd Sample Sample Dilution/Extraction Sample->InternalStd Vial Transfer to Autosampler Vial InternalStd->Vial Injection GC Injection Vial->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Detection Ionization->Detection Integration Peak Integration Detection->Integration Identification Mass Spectral Library Search Integration->Identification Quantification Quantification using Calibration Curve Integration->Quantification Report Final Report Generation Identification->Report Quantification->Report

Caption: Workflow for the GC-MS analysis of this compound.

Fragmentation Pathway

The logical relationship of the major mass fragments of this compound can be visualized as follows.

Fragmentation_Pathway Molecule This compound (m/z 114) Fragment71 [M-CH3CO]+ (m/z 71) Molecule->Fragment71 α-cleavage Fragment43 [CH3CO]+ (m/z 43) Molecule->Fragment43 α-cleavage Fragment72 McLafferty Rearrangement (m/z 72) Molecule->Fragment72 γ-H transfer Fragment57 [C4H9]+ (m/z 57) Fragment71->Fragment57 Loss of CH2

Caption: Proposed fragmentation of this compound in EI-MS.

Conclusion

The GC-MS method described in this application note provides a reliable and robust approach for the analysis of this compound. The detailed protocol for sample preparation and instrument parameters serves as a solid foundation for researchers in various scientific disciplines. The provided data on expected retention time and mass spectral fragments will aid in the confident identification and quantification of this compound. Further optimization of the method may be required depending on the specific sample matrix and analytical objectives.

Application Note: Mass Spectrometric Analysis of 3,4-Dimethyl-2-pentanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mass spectrometry is a powerful analytical technique essential for the identification and structural elucidation of chemical compounds. In the pharmaceutical and chemical industries, it plays a critical role in drug discovery, development, and quality control. This application note provides a detailed guide to interpreting the mass spectrum of 3,4-Dimethyl-2-pentanone, a branched-chain ketone. Understanding its fragmentation pattern is crucial for its unambiguous identification in complex mixtures. The primary fragmentation mechanisms for ketones under electron ionization (EI) are alpha-cleavage and McLafferty rearrangement, which lead to the formation of characteristic fragment ions.[1][2][3][4]

Experimental Protocols

This section outlines a general methodology for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

1. Sample Preparation

  • Solvent Selection: Dissolve a small amount of this compound in a volatile organic solvent of high purity, such as methanol (B129727) or dichloromethane.

  • Concentration: Prepare a dilute solution, typically in the range of 10-100 µg/mL, to avoid detector saturation.

  • Injection: Introduce a 1 µL aliquot of the prepared sample into the GC-MS system.

2. Gas Chromatography (GC) Conditions

  • Injector: Split/splitless injector, operated in split mode with a high split ratio (e.g., 50:1) to prevent column overloading.

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a 5% phenyl-methylpolysiloxane stationary phase) is suitable for separating this type of analyte.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: Increase temperature at a rate of 10 °C/min to 200 °C.

    • Hold: Maintain 200 °C for 2 minutes.

3. Mass Spectrometry (MS) Conditions

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.[2]

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: Scan from m/z 35 to 200.

  • Solvent Delay: A solvent delay of 3-4 minutes is recommended to prevent the solvent peak from damaging the detector.

Data Presentation

The mass spectrum of this compound (molar mass: 114.19 g/mol ) exhibits a characteristic fragmentation pattern.[5][6] The molecular ion peak ([M]⁺) is expected at m/z 114. The quantitative data for the major fragment ions are summarized in the table below.

m/zProposed Fragment IonRelative Abundance (%)
114[C₇H₁₄O]⁺ (Molecular Ion)Low
99[M - CH₃]⁺Moderate
71[M - C₃H₇]⁺High
57[C₄H₉]⁺High
43[CH₃CO]⁺Base Peak

Note: Relative abundances are estimated based on typical ketone fragmentation and available spectral data. The base peak is the most intense peak in the spectrum and is assigned a relative abundance of 100%.

Interpretation of the Mass Spectrum

The fragmentation of this compound is primarily governed by alpha-cleavage, the breaking of the carbon-carbon bond adjacent to the carbonyl group.[1][4]

  • Formation of the Base Peak (m/z 43): The most favorable alpha-cleavage involves the loss of the larger alkyl group (the isobutyl radical), resulting in the formation of the highly stable acetyl cation ([CH₃CO]⁺) at m/z 43. This is typically the base peak in the spectrum of methyl ketones.[7]

  • Formation of the m/z 71 Peak: Alpha-cleavage on the other side of the carbonyl group leads to the loss of a methyl radical (•CH₃), forming an acylium ion with m/z 71.

  • Formation of the m/z 57 Peak: Another significant fragmentation pathway involves the loss of an acetyl radical (•COCH₃) from the molecular ion, resulting in the formation of a tert-butyl cation ([C₄H₉]⁺) at m/z 57.

  • Formation of the m/z 99 Peak: The loss of a methyl group from the molecular ion results in a fragment at m/z 99.

Due to the presence of a hydrogen on the gamma-carbon, a McLafferty rearrangement is also possible, which would result in a peak at m/z 58.[7] However, for this compound, alpha-cleavage is the dominant fragmentation pathway.

Visualization of Fragmentation Pathway

The following diagram illustrates the primary fragmentation pathways of this compound upon electron ionization.

G Fragmentation of this compound cluster_alpha α-Cleavage cluster_other Other Fragmentation M This compound [C₇H₁₄O]⁺• m/z 114 frag43 Acetyl Cation [CH₃CO]⁺ m/z 43 (Base Peak) M->frag43 - •C₄H₉ frag71 Acylium Ion [C₅H₉O]⁺ m/z 71 M->frag71 - •CH₃ frag57 tert-Butyl Cation [C₄H₉]⁺ m/z 57 M->frag57 - •COCH₃ frag99 [M-CH₃]⁺ [C₆H₁₁O]⁺ m/z 99 M->frag99 - •CH₃

Caption: Fragmentation pathway of this compound.

Conclusion

The mass spectrum of this compound is characterized by distinct fragment ions resulting primarily from alpha-cleavage. The presence of a prominent base peak at m/z 43 is a strong indicator of a methyl ketone structure. By following the detailed experimental protocol and understanding the fragmentation patterns outlined in this application note, researchers can confidently identify this compound and similar branched ketones in their analytical workflows.

References

Application Notes and Protocols for the ¹H and ¹³C NMR Spectral Analysis of 3,4-Dimethyl-2-pentanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral analysis of 3,4-dimethyl-2-pentanone. Due to the limited availability of public experimental spectral data, this report presents predicted ¹H and ¹³C NMR data to serve as a reference for researchers. Detailed protocols for sample preparation and NMR data acquisition are outlined to ensure high-quality, reproducible results. Furthermore, this document includes a structural analysis and a visual representation of the predicted NMR correlations to aid in spectral interpretation.

Introduction

This compound is a ketone with the chemical formula C₇H₁₄O.[1][2] Its structure features a carbonyl group at the second carbon and two methyl groups at the third and fourth positions. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules like this compound, providing detailed information about the chemical environment of each proton and carbon atom. This document outlines the expected NMR spectral features and provides standardized protocols for experimental data acquisition.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), signal multiplicities, and coupling constants (J) in Hertz (Hz) for this compound. These predictions are based on computational algorithms and should be confirmed with experimental data.

Table 1: Predicted ¹H NMR Data for this compound

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H1 (CH₃-C=O)2.15Singlet (s)-
H3 (CH₃-CH)1.05Doublet (d)6.8
H3' (CH-CH(CH₃)₂)2.60Multiplet (m)-
H4 (CH-(CH₃)₂)1.85Multiplet (m)-
H5/H5' (CH(CH₃)₂)0.90Doublet (d)6.7

Table 2: Predicted ¹³C NMR Data for this compound

CarbonChemical Shift (δ, ppm)
C1 (CH₃-C=O)27.5
C2 (C=O)213.0
C3 (CH₃-CH)49.0
C3-CH₃15.5
C4 (CH-(CH₃)₂)32.0
C5/C5' (CH(CH₃)₂)20.0

Experimental Protocols

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 10-20 mg of pure this compound directly into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) to the NMR tube. The solvent should be of high purity to avoid extraneous signals in the spectrum.

  • Dissolution: Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved.

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), can be added to the solvent.

NMR Data Acquisition
  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

  • Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C nuclei. Perform shimming of the magnetic field to achieve optimal resolution and line shape.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • Use a standard pulse sequence (e.g., zg30).

    • Set the number of scans to 16 or 32 for a sufficient signal-to-noise ratio.

    • Set the relaxation delay (d1) to at least 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-220 ppm).

    • Use a proton-decoupled pulse sequence (e.g., zgpg30) to obtain singlets for all carbon signals.

    • Increase the number of scans significantly (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

    • Set the relaxation delay (d1) to 2-5 seconds to ensure quantitative data for all carbon types.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase correct the resulting spectrum.

    • Perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak or the internal standard (TMS at 0.00 ppm).

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Structural Elucidation and Signal Assignment

The structure of this compound with the predicted proton and carbon numbering is shown below. This numbering is used for the assignment of the NMR signals in Tables 1 and 2.

Caption: Structure of this compound with Atom Numbering.

Experimental Workflow

The following diagram illustrates the workflow for the NMR spectral analysis of this compound.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument NMR Spectrometer transfer->instrument h1_acq ¹H NMR Acquisition instrument->h1_acq c13_acq ¹³C NMR Acquisition instrument->c13_acq ft Fourier Transform h1_acq->ft c13_acq->ft phasing Phasing & Baseline Correction ft->phasing calibration Chemical Shift Calibration phasing->calibration integration Integration (¹H) calibration->integration assignment Signal Assignment integration->assignment

References

Application Note: Analysis of 3,4-Dimethyl-2-pentanone by Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a generalized methodology for the determination of 3,4-Dimethyl-2-pentanone using gas chromatography (GC). It provides a comprehensive protocol for sample preparation and outlines the instrumental parameters for its analysis. This guide is intended for researchers, scientists, and professionals in drug development and related fields who are working with volatile organic compounds.

Introduction

This compound is a ketone with the molecular formula C7H14O.[1][2] Accurate and reliable quantification of such volatile organic compounds is crucial in various fields, including environmental analysis, food chemistry, and pharmaceutical development. Gas chromatography is a powerful technique for the separation and analysis of volatile and semi-volatile compounds.[3] The retention time of a compound in GC is influenced by factors such as its boiling point and its interaction with the stationary phase of the GC column.[3][4] This application note provides a standard protocol for the analysis of this compound, which has a boiling point of 135 °C.[5]

Chemical Properties of this compound

A summary of the key chemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular FormulaC7H14O[1][2]
Molecular Weight114.19 g/mol [1][2]
Boiling Point135 °C (408 K ± 5 K)[2][5]
IUPAC Name3,4-dimethylpentan-2-one[1]
Synonyms3,4-dimethyl-pentan-2-one[5]

Experimental Protocol

1. Sample Preparation

The choice of sample preparation technique depends on the sample matrix. For liquid samples, a direct injection or liquid-liquid extraction (LLE) may be suitable. For solid or complex matrices, headspace or solid-phase extraction (SPE) is recommended to isolate the volatile analyte.[3]

a. Liquid Sample Preparation (Direct Injection)

  • Solvent Selection: Choose a volatile organic solvent in which this compound is soluble, such as hexane, dichloromethane, or iso-octane.[3] Avoid non-volatile solvents and water.[3][6]

  • Dilution: If the sample concentration is high, dilute it with the chosen solvent to fall within the linear range of the detector.

  • Filtration: Filter the sample using a 0.45 µm syringe filter to remove any particulate matter before injection.

b. Headspace Analysis (for solid or liquid samples)

This technique is suitable for analyzing volatile compounds in complex matrices without direct injection of the sample matrix.[3]

  • Sample Aliquoting: Place a known amount of the solid or liquid sample into a headspace vial.

  • Sealing: Immediately seal the vial with a septum and an aluminum cap.

  • Incubation: Place the vial in a headspace autosampler and incubate at a constant temperature (e.g., 80 °C) for a specific time (e.g., 15 minutes) to allow the volatile compounds to partition into the headspace.

  • Injection: A heated syringe on the autosampler will automatically withdraw a specific volume of the headspace gas and inject it into the GC inlet.

2. Gas Chromatography (GC) Analysis

The following instrumental parameters are a recommended starting point and may require optimization for specific applications.

ParameterRecommended Setting
Gas Chromatograph Any standard GC system equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Column A non-polar or mid-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
Inlet Split/Splitless injector
Inlet Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1 (can be adjusted based on sample concentration)
Carrier Gas Helium or Hydrogen
Flow Rate 1.0 mL/min (constant flow)
Oven Temperature Program Initial temperature: 50 °C, hold for 2 minutes. Ramp at 10 °C/min to 150 °C. Hold for 5 minutes.
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)
FID Temperature 280 °C
MS Transfer Line Temp 280 °C
MS Ion Source Temp 230 °C
MS Quadrupole Temp 150 °C
Scan Range (for MS) 35 - 350 amu

Note: The retention time for this compound under these conditions will need to be experimentally determined by injecting a pure standard.

Logical Workflow of GC Analysis

GC_Workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis Sample Sample Collection Prep_Method Choose Method: - Direct Injection - Headspace - LLE/SPE Sample->Prep_Method Prepared_Sample Prepared Sample in Vial Prep_Method->Prepared_Sample Injection Injection into GC Prepared_Sample->Injection Separation Separation on Column Injection->Separation Detection Detection (FID/MS) Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Peak_Integration Peak Integration & Identification Chromatogram->Peak_Integration Quantification Quantification Peak_Integration->Quantification

Caption: Workflow for the analysis of this compound by GC.

Experimental Workflow Diagram

Experimental_Workflow start Start sample_prep Sample Preparation (e.g., Dilution, Headspace) start->sample_prep gc_injection GC Injection sample_prep->gc_injection temp_program Oven Temperature Program gc_injection->temp_program separation Chromatographic Separation temp_program->separation detection Detection by FID or MS separation->detection data_acquisition Data Acquisition detection->data_acquisition data_processing Data Processing (Peak Integration) data_acquisition->data_processing results Results (Retention Time, Concentration) data_processing->results end End results->end

Caption: Step-by-step experimental workflow for GC analysis.

Conclusion

This application note provides a foundational protocol for the analysis of this compound by gas chromatography. The provided sample preparation techniques and GC parameters should serve as a robust starting point for method development and routine analysis. Optimization of these parameters may be necessary depending on the specific sample matrix and analytical requirements.

References

Application Notes and Protocols: Use of 3,4-Dimethyl-2-pentanone in Grignard Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency. The reaction of a Grignard reagent with a ketone is a classic method for the synthesis of tertiary alcohols. This application note focuses on the use of 3,4-Dimethyl-2-pentanone as a substrate in Grignard reactions, particularly with methyl-substituted Grignard reagents, to yield the tertiary alcohol 2,3,4-trimethyl-3-pentanol (B156913).

Due to the steric hindrance posed by the methyl groups adjacent to the carbonyl group in this compound, this reaction presents unique challenges. Steric hindrance can significantly impact the reaction rate and may lead to side reactions such as enolization and reduction, thereby affecting the overall yield of the desired tertiary alcohol.[1][2] Careful control of reaction conditions is therefore crucial for a successful synthesis.

Reaction Scheme

The overall reaction involves the nucleophilic addition of a methyl Grignard reagent (e.g., methylmagnesium bromide or methylmagnesium iodide) to the carbonyl carbon of this compound, followed by an acidic workup to protonate the resulting alkoxide and yield the tertiary alcohol, 2,3,4-trimethyl-3-pentanol.

Reaction:

This compound + CH₃MgX → (intermediate alkoxide) --(H₃O⁺)--> 2,3,4-trimethyl-3-pentanol

Data Presentation

The following table summarizes the key physical and chemical properties of the starting material and the expected product.

PropertyThis compound2,3,4-trimethyl-3-pentanol
Molecular Formula C₇H₁₄OC₈H₁₈O
Molecular Weight 114.19 g/mol 130.23 g/mol
Boiling Point 135-137 °C158-160 °C
Density 0.819 g/mL~0.84 g/mL
Appearance Colorless liquidColorless to light yellow liquid
Solubility Soluble in organic solventsSoluble in organic solvents, slightly soluble in water

Experimental Protocols

The following is a generalized protocol for the synthesis of 2,3,4-trimethyl-3-pentanol via the Grignard reaction of this compound. This protocol is based on standard procedures for Grignard reactions with sterically hindered ketones.[3][4]

Materials:

  • This compound

  • Magnesium turnings

  • Methyl iodide or Methyl bromide

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous sodium sulfate

  • Hydrochloric acid (for cleaning glassware)

  • Standard laboratory glassware (three-necked round-bottom flask, dropping funnel, condenser, separatory funnel)

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

Part 1: Preparation of the Grignard Reagent (Methylmagnesium Iodide)

  • Glassware Preparation: All glassware must be rigorously dried in an oven at >100 °C for several hours and assembled while hot under a stream of dry nitrogen or argon to ensure anhydrous conditions.

  • Initiation: Place magnesium turnings (1.2 equivalents) in the three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel. Add a small crystal of iodine to activate the magnesium surface.

  • Reagent Addition: Add a solution of methyl iodide (1.0 equivalent) in anhydrous diethyl ether or THF dropwise from the dropping funnel to the stirring magnesium suspension. The reaction should initiate spontaneously, evidenced by gentle refluxing of the solvent. If the reaction does not start, gentle warming with a heat gun may be necessary.

  • Completion: Once the reaction has started, add the remaining methyl iodide solution at a rate that maintains a gentle reflux. After the addition is complete, continue stirring the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The resulting solution should be grayish and slightly cloudy.

Part 2: Reaction with this compound

  • Ketone Addition: Cool the Grignard reagent solution in an ice bath. Add a solution of this compound (1.0 equivalent) in anhydrous diethyl ether or THF dropwise from the dropping funnel to the cooled and stirred Grignard reagent. Maintain the reaction temperature below 10 °C during the addition to minimize side reactions.

  • Reaction Time: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

Part 3: Work-up and Purification

  • Quenching: Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of ammonium chloride dropwise to quench the reaction and protonate the alkoxide. This should be done carefully as the reaction is exothermic.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with brine (saturated NaCl solution) to remove any remaining water-soluble impurities.

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product, 2,3,4-trimethyl-3-pentanol, can be purified by fractional distillation under reduced pressure. Due to the steric hindrance of the starting ketone, the yield of the tertiary alcohol is expected to be moderate.

Mandatory Visualizations

Caption: Mechanism of the Grignard reaction with this compound.

Experimental_Workflow cluster_prep Grignard Reagent Preparation cluster_reaction Grignard Reaction cluster_workup Work-up and Purification prep1 Dry Glassware prep2 Activate Mg with Iodine prep1->prep2 prep3 Add Methyl Iodide in Ether prep2->prep3 react1 Cool Grignard Reagent prep3->react1 Proceed to Reaction react2 Add this compound react1->react2 react3 Stir at Room Temperature react2->react3 workup1 Quench with NH4Cl (aq) react3->workup1 Proceed to Work-up workup2 Extract with Ether workup1->workup2 workup3 Wash with Brine workup2->workup3 workup4 Dry over Na2SO4 workup3->workup4 workup5 Remove Solvent workup4->workup5 workup6 Fractional Distillation workup5->workup6 final_product 2,3,4-trimethyl-3-pentanol workup6->final_product Purified Product

Caption: Experimental workflow for the synthesis of 2,3,4-trimethyl-3-pentanol.

References

Applications of 3,4-Dimethyl-2-pentanone in Organic Synthesis: An Overview of Limited Publicly Available Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dimethyl-2-pentanone is a chiral ketone with potential applications in organic synthesis. Its structure suggests utility as a building block for the introduction of sterically hindered and chiral moieties. However, a comprehensive review of publicly accessible scientific literature reveals a notable scarcity of detailed experimental protocols and specific applications for this compound. While its existence and basic properties are documented, its use as a key starting material or reagent in complex organic synthesis is not well-established in readily available resources.

This document summarizes the limited information found regarding the applications of this compound, highlighting potential synthetic routes where it has been mentioned. It is important to note that the information presented here is based on fragmented search results and does not constitute a complete or validated set of protocols. Further in-depth research, including access to specialized chemical databases and primary literature not publicly indexed, would be necessary to fully explore its synthetic potential.

Potential Synthetic Applications (Based on Limited Data)

Precursor in Grignard Reactions for Alkane Synthesis

One of the few specific applications found mentions the use of this compound as a starting material for the synthesis of highly branched alkanes. The proposed reaction involves a Grignard addition to the ketone, followed by dehydration and hydrogenation.

Reaction Scheme:

Grignard_Reaction cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Dehydration cluster_step3 Step 3: Hydrogenation Ketone This compound Intermediate Tertiary Alcohol Intermediate Ketone->Intermediate + Grignard Reagent Grignard R-MgX Alkene Alkene Mixture Intermediate->Alkene Acid catalyst, Heat Alkane Saturated Alkane Alkene->Alkane H2, Catalyst (e.g., Pd/C)

Caption: Grignard reaction workflow.

Experimental Protocol:

No detailed experimental protocol, including specific Grignard reagents, reaction conditions, or yields, could be located in the publicly available literature. A general procedure would involve the slow addition of the Grignard reagent to a solution of this compound in an ethereal solvent, followed by aqueous workup. The subsequent dehydration and hydrogenation steps would follow standard organic chemistry procedures.

Quantitative Data:

No quantitative data, such as reaction yields or spectroscopic characterization of the products, is available.

Hypothetical Role in Baeyer-Villiger Oxidation

Theoretical discussions suggest that this compound could serve as a substrate in the Baeyer-Villiger oxidation to produce an ester. Subsequent hydrolysis of this ester would yield a carboxylic acid and an alcohol. This application remains hypothetical as no experimental validation has been found in the searched literature.

Reaction Scheme:

Baeyer_Villiger Ketone This compound Ester Ester Intermediate Ketone->Ester + Peroxyacid (e.g., m-CPBA) Products Carboxylic Acid + Alcohol Ester->Products Hydrolysis (H3O+)

Caption: Proposed Baeyer-Villiger oxidation.

Experimental Protocol:

A general protocol for a Baeyer-Villiger oxidation would involve dissolving this compound in a suitable solvent, such as dichloromethane, and treating it with a peroxyacid like meta-chloroperoxybenzoic acid (m-CPBA). The reaction progress would be monitored by techniques like TLC or GC. However, a specific, validated protocol for this substrate is not available.

Quantitative Data:

No quantitative data for this proposed reaction exists in the available literature.

Mention in Asymmetric Synthesis Studies

A doctoral thesis titled "Factors affecting asymmetric induction in additions to 2,3-dimethylbutanal (B3049577) and this compound" by Theodosios C. Christodoulidis indicates that this ketone has been a subject of study in the field of asymmetric synthesis. Unfortunately, the full text of this thesis, which would contain invaluable experimental details, protocols, and quantitative data on diastereoselectivity and enantioselectivity, is not accessible through public search engines. This represents a significant gap in the available knowledge regarding the synthetic applications of this compound.

Summary and Outlook

The application of this compound in organic synthesis appears to be an underexplored area in publicly accessible scientific literature. While its chiral nature and structure suggest potential for use in stereoselective synthesis, concrete and detailed examples are conspicuously absent. The few mentions of its use are not accompanied by the necessary experimental protocols or quantitative data to be readily implemented in a research setting.

Professionals in drug development and organic synthesis are encouraged to perform deeper literature searches using specialized scientific databases and to consider the potential of this molecule for novel synthetic strategies. The findings of the aforementioned doctoral thesis, if accessible, would likely provide the most significant insights into the practical applications of this compound in asymmetric synthesis. Without such detailed information, any proposed application remains largely speculative.

Application Notes and Protocols for the Analysis of 3,4-Dimethyl-2-pentanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dimethyl-2-pentanone is a volatile organic compound (VOC) belonging to the ketone family. The analysis of such compounds is critical in various fields, including environmental monitoring, food science, and toxicology. This document provides detailed application notes and protocols for the qualitative and quantitative analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). Additionally, it explores a potential logical pathway for its neurotoxic effects based on structure-activity relationships with other aliphatic ketones.

Chemical Properties

A summary of the key chemical properties of this compound is presented below.

PropertyValueReference
Molecular Formula C₇H₁₄O[1][2]
Molecular Weight 114.19 g/mol [1]
Boiling Point 135 °C[2]
CAS Number 565-78-6[1][2]
IUPAC Name 3,4-dimethylpentan-2-one[1]

Analytical Methodology: Headspace GC-MS

The recommended method for the analysis of this compound is Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS). This technique is highly sensitive and specific for volatile compounds and is suitable for various matrices, including biological fluids and environmental samples.

Experimental Protocol

1. Sample Preparation (Headspace Autosampler)

  • Sample Volume: 1-3 mL of liquid sample (e.g., blood, urine, water) or a known weight of solid sample is placed in a headspace vial.

  • Internal Standard: An appropriate internal standard (e.g., a deuterated analog or a structurally similar ketone not present in the sample) should be added to all samples, calibrators, and quality controls.

  • Incubation: Vials are sealed and incubated at a controlled temperature (e.g., 60-80 °C) for a specific time (e.g., 15-30 minutes) to allow the volatile compounds to partition into the headspace.

2. GC-MS Parameters (General)

The following are general GC-MS parameters that can be used as a starting point and should be optimized for the specific instrument and application.

ParameterRecommended Setting
GC Column A non-polar or medium-polarity capillary column (e.g., 5% Phenyl Methyl Siloxane) is recommended. Dimensions: 30 m x 0.25 mm ID x 0.25 µm film thickness.
Carrier Gas Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).
Oven Temperature Program Initial temperature of 40-50 °C, hold for 2-5 minutes, then ramp at 10-20 °C/min to 200-250 °C.
Injector Temperature 200-250 °C.
Transfer Line Temperature 250-280 °C.
Ion Source Temperature 230 °C.
Ionization Mode Electron Ionization (EI) at 70 eV.
Mass Analyzer Quadrupole or Ion Trap.
Scan Range 35-350 m/z.

3. Data Acquisition and Analysis

  • Qualitative Identification: The identification of this compound is based on its retention time and the comparison of its mass spectrum with a reference spectrum (e.g., from a spectral library like NIST).

  • Quantitative Analysis: Quantification is achieved by creating a calibration curve using known concentrations of this compound standards. The peak area ratio of the analyte to the internal standard is plotted against the concentration.

Quantitative Data

The following table summarizes the expected mass spectral data for this compound, which is crucial for its identification.

Mass-to-Charge Ratio (m/z)Relative Intensity (%)Putative Fragment
43100[CH₃CO]⁺
72~60[M-C₃H₆]⁺
71~30[M-C₃H₇]⁺
57~25[C₄H₉]⁺
114~5[M]⁺ (Molecular Ion)

Note: Relative intensities are approximate and can vary depending on the instrument and tuning.

Potential Neurotoxic Signaling Pathway

While this compound has not been extensively studied for its neurotoxicity, its structural similarity to other aliphatic ketones known to be neurotoxic warrants consideration of a potential mechanism of action. The neurotoxicity of several aliphatic ketones, particularly γ-diketones like 2,5-hexanedione, is well-documented.[3][4][5] The proposed mechanism involves the formation of pyrrole (B145914) adducts with lysine (B10760008) residues on neurofilament proteins, leading to their aggregation and subsequent axonal damage.

The branched-chain structure of this compound may influence its metabolic activation and reactivity towards biological macromolecules. The following diagram illustrates a logical pathway for the potential neurotoxicity of aliphatic ketones, which could be applicable to this compound.

G Potential Neurotoxic Pathway of Aliphatic Ketones cluster_exposure Exposure & Metabolism cluster_cellular_effects Cellular Effects in Neuron cluster_pathology Pathological Outcome Exposure Exposure Aliphatic_Ketone This compound (or other aliphatic ketone) Exposure->Aliphatic_Ketone Metabolic_Activation Metabolic Activation (e.g., ω-1 oxidation) Aliphatic_Ketone->Metabolic_Activation Reactive_Metabolite Reactive Metabolite (e.g., γ-diketone) Metabolic_Activation->Reactive_Metabolite Pyrrole_Adduct_Formation Pyrrole Adduct Formation Reactive_Metabolite->Pyrrole_Adduct_Formation Neurofilament_Protein Neurofilament Protein (with Lysine residues) Neurofilament_Protein->Pyrrole_Adduct_Formation Protein_Crosslinking Protein Cross-linking & Aggregation Pyrrole_Adduct_Formation->Protein_Crosslinking Axonal_Transport_Disruption Disruption of Axonal Transport Protein_Crosslinking->Axonal_Transport_Disruption Axonal_Swelling Axonal Swelling Axonal_Transport_Disruption->Axonal_Swelling Peripheral_Neuropathy Peripheral Neuropathy Axonal_Swelling->Peripheral_Neuropathy

Caption: Potential neurotoxic pathway of aliphatic ketones.

Experimental Workflow

The overall workflow for the analysis of this compound from sample collection to data analysis is depicted in the following diagram.

G Experimental Workflow for this compound Analysis Sample_Collection Sample Collection (e.g., Blood, Urine, Air) Sample_Preparation Sample Preparation (Headspace Vialing) Sample_Collection->Sample_Preparation HS_GC_MS_Analysis HS-GC-MS Analysis Sample_Preparation->HS_GC_MS_Analysis Data_Acquisition Data Acquisition (TIC and Mass Spectra) HS_GC_MS_Analysis->Data_Acquisition Data_Processing Data Processing (Peak Integration, Library Search) Data_Acquisition->Data_Processing Qualitative_Analysis Qualitative Analysis (Compound Identification) Data_Processing->Qualitative_Analysis Quantitative_Analysis Quantitative Analysis (Calibration Curve) Data_Processing->Quantitative_Analysis Final_Report Final Report Qualitative_Analysis->Final_Report Quantitative_Analysis->Final_Report

Caption: Workflow for this compound analysis.

Conclusion

The protocols and information provided in this document offer a comprehensive guide for the analysis of this compound. The HS-GC-MS method is robust and reliable for the identification and quantification of this volatile organic compound. The exploration of its potential neurotoxicity, based on established structure-activity relationships of related ketones, provides a valuable framework for future toxicological research. Researchers are encouraged to optimize the provided protocols for their specific instrumentation and analytical needs.

References

Application Notes and Protocols for the Detection of 3,4-Dimethyl-2-pentanone in Symbiotic Organisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Volatile organic compounds (VOCs) play a crucial role in mediating interactions between symbiotic organisms. 3,4-Dimethyl-2-pentanone, a ketone with the chemical formula C7H14O, is a potential semiochemical involved in these complex relationships. Its detection and quantification are essential for understanding the chemical ecology of symbiosis and for potential applications in agriculture and drug development. For instance, the structurally related compound 3,4-dihydroxy-3-methyl-2-pentanone, produced by Bacillus subtilis, has been shown to induce systemic resistance in plants[1]. This highlights the potential significance of similar ketones in mediating host-symbiont interactions.

This document provides detailed application notes and protocols for the sensitive and selective detection of this compound in samples derived from symbiotic organisms. The methodologies described are primarily based on headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS), a robust and widely used technique for the analysis of insect volatiles and other semiochemicals.[2][3][4][5][6]

Data Presentation

The following table summarizes hypothetical quantitative data for the detection of this compound in various symbiotic contexts. This data is for illustrative purposes to demonstrate how results can be presented.

Sample MatrixSymbiotic SystemMethodLimit of Detection (LOD) (ng/g)Limit of Quantification (LOQ) (ng/g)Concentration Range Detected (ng/g)Reference
Insect HemolymphDrosophila melanogaster - WolbachiaHS-SPME-GC-MS0.10.31.2 - 5.8[Hypothetical]
Plant Root ExudatesArabidopsis thaliana - Bacillus subtilisHS-SPME-GC-MS0.050.150.5 - 2.1[Hypothetical]
Fungal Culture HeadspaceAtta ants - Leucoagaricus fungusHS-SPME-GC-MS0.20.62.5 - 10.3[Hypothetical]
Bacterial Culture SupernatantMarine Sponge - ActinobacteriaLiquid-Liquid Extraction-GC-MS0.51.55.0 - 25.0[Hypothetical]

Experimental Protocols

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) for Volatile Collection

This protocol is suitable for the extraction of this compound from the headspace of biological samples.

Materials:

  • SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) 50/30 µm)[3]

  • Glass vials (e.g., 4 mL or 10 mL) with PTFE/silicone septa[4]

  • Heating block or oil bath[3]

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Sample Preparation: Place a known quantity of the biological sample (e.g., 100 mg of insect flour, 1 g of plant tissue, or 1 mL of liquid culture) into a glass vial.[3] For solid samples, grinding under liquid nitrogen may improve volatile release.[6]

  • Incubation: Seal the vial and place it in a heating block or oil bath. The temperature and time should be optimized for the specific sample matrix. A starting point could be 60°C for 20 minutes.[6]

  • SPME Fiber Exposure: After the incubation period, pierce the septum with the SPME fiber and expose it to the headspace of the vial for a defined period (e.g., 30 minutes) to allow for the adsorption of volatile compounds.[3]

  • Thermal Desorption: Retract the fiber into the needle and immediately insert it into the heated injection port of the GC-MS for thermal desorption of the analytes. A typical desorption temperature is 250°C for 2 minutes in splitless mode.[3][4]

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol outlines the instrumental parameters for the separation and detection of this compound.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer.

GC Conditions:

  • Column: A non-polar or medium-polarity capillary column is suitable, such as a DB-5ms or HP-5 UI (e.g., 30 m x 0.25 mm x 0.25 µm).[4]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.1 mL/min).[3]

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: Increase to 100°C at 30°C/min.

    • Ramp: Increase to 250°C at 6°C/min.

    • Ramp: Increase to 280°C at 65°C/min and hold for 2 minutes.[3]

  • Injector Temperature: 250°C.[4]

MS Conditions:

  • Ionization Mode: Electron Impact (EI) at 70 eV.[4]

  • Mass Range: Scan from m/z 29 to 400.[4]

  • Transfer Line Temperature: 280°C.[4]

Compound Identification:

  • The identification of this compound (CAS: 565-78-6) can be confirmed by comparing the obtained mass spectrum with reference spectra from libraries such as NIST and Wiley.[4][7][8] The retention time of a pure standard should also be used for confirmation.

Protocol 3: Quantification of this compound

For accurate quantification, an internal standard should be used.

Procedure:

  • Internal Standard Selection: A suitable internal standard would be a structurally similar compound not present in the sample, such as an isotopically labeled version of the analyte or another ketone with a different retention time (e.g., 4-methyl-2-pentanone).

  • Calibration Curve: Prepare a series of standard solutions containing known concentrations of this compound and a fixed concentration of the internal standard.

  • Analysis: Analyze the standards using the HS-SPME-GC-MS protocol described above.

  • Quantification: Plot the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound to generate a calibration curve. Use this curve to determine the concentration in unknown samples. For more advanced quantification in complex biological matrices, stable isotope dilution assays can be employed.[9][10][11]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_data Data Processing sample Biological Sample (e.g., Insect, Plant Tissue) vial Place in Sealed Vial sample->vial incubate Incubate at Controlled Temperature vial->incubate spme Expose SPME Fiber to Headspace incubate->spme adsorption Adsorption of Volatiles spme->adsorption desorption Thermal Desorption in GC Injector adsorption->desorption gc GC Separation desorption->gc ms MS Detection gc->ms identification Compound Identification (Mass Spectra, Retention Time) ms->identification quantification Quantification (Internal Standard, Calibration Curve) identification->quantification

Caption: Experimental workflow for the detection of this compound.

signaling_pathway cluster_symbiont Symbiont (e.g., Bacterium) cluster_host Host Organism (e.g., Plant) biosynthesis Biosynthesis of this compound release Release of Volatile Compound biosynthesis->release receptor Host Receptor Binding release->receptor Inter-organism Communication transduction Signal Transduction Cascade receptor->transduction response Physiological Response (e.g., Induced Systemic Resistance) transduction->response

Caption: Hypothetical signaling pathway of this compound in a symbiotic interaction.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 3,4-Dimethyl-2-pentanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 3,4-Dimethyl-2-pentanone, tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying this compound?

A1: The most effective methods for purifying this compound are fractional distillation, preparative gas chromatography (preparative GC), and bisulfite extraction. The choice of method depends on the initial purity of the ketone, the nature of the impurities, the required final purity, and the scale of the purification.

Q2: What are the common impurities found in crude this compound?

A2: Common impurities depend on the synthetic route used.

  • Oxidation of 3,4-Dimethyl-2-pentanol: Impurities may include unreacted starting alcohol (3,4-Dimethyl-2-pentanol) and over-oxidation products like carboxylic acids.

  • Grignard Reaction: Potential byproducts can include unreacted starting materials and side-products from the coupling of the Grignard reagent.

  • General Impurities: Residual solvents from the reaction and purification steps are common in most synthetic methods. Isomeric ketones with similar boiling points can also be present.

Q3: Which purification method is best for achieving the highest purity?

A3: Preparative Gas Chromatography (GC) is typically the best method for achieving the highest possible purity (>99.9%), especially for small-scale preparations. It excels at separating compounds with very close boiling points, including structural isomers.

Q4: When is fractional distillation a suitable choice?

A4: Fractional distillation is a good choice for large-scale purifications where the impurities have significantly different boiling points from this compound (boiling point: ~135°C).[1] It is effective at removing both lower and higher boiling point impurities. For impurities with very close boiling points, a highly efficient fractionating column is required.

Q5: What are the advantages of using bisulfite extraction?

A5: Bisulfite extraction is a chemical purification method that is highly selective for methyl ketones like this compound.[2][3][4] It is particularly useful for removing non-ketonic impurities and can be a relatively quick and efficient cleanup step prior to a final distillation or for moderately pure samples.[2][3][4]

Data Presentation: Comparison of Purification Techniques

The following table summarizes the expected performance of the different purification techniques for this compound. The values are estimates and can vary based on the specific experimental conditions and the initial purity of the material.

Purification TechniqueTypical Purity AchievedExpected YieldRecoveryKey AdvantagesCommon Limitations
Fractional Distillation >98%HighGoodScalable, good for removing impurities with different boiling points.Less effective for separating isomers with close boiling points.
Preparative GC >99.9%ModerateModerateExcellent for separating isomers and achieving very high purity.Not easily scalable, can be time-consuming for large quantities.
Bisulfite Extraction >95% (after regeneration)GoodGoodHighly selective for methyl ketones, good for removing non-ketonic impurities.The ketone needs to be regenerated from the adduct, which adds a step.

Experimental Protocols

Fractional Distillation

Objective: To purify this compound by separating it from impurities with different boiling points.

Methodology:

  • Apparatus Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux or packed with Raschig rings), a condenser, a receiving flask, and a thermometer. Ensure all glass joints are properly sealed.

  • Sample Charging: Add the crude this compound and a few boiling chips or a magnetic stir bar to the distillation flask.

  • Heating: Begin heating the flask gently using a heating mantle.

  • Distillation: As the mixture boils, the vapor will rise through the fractionating column. The temperature at the top of the column should be monitored closely. Collect the fraction that distills at a stable temperature corresponding to the boiling point of this compound (~135°C).

  • Fraction Collection: Collect the purified product in a clean, dry receiving flask. Discard any initial fractions that distill at a lower temperature and stop the distillation before higher-boiling impurities begin to distill.

Preparative Gas Chromatography (GC)

Objective: To achieve high-purity this compound by separating it from closely related impurities and isomers.

Methodology:

  • Instrument and Column: Use a preparative gas chromatograph equipped with a suitable column for separating ketones. A non-polar or mid-polarity column is often effective.

  • Sample Preparation: The crude this compound may need to be diluted in a volatile solvent if it is highly concentrated.

  • Injection: Inject a small volume of the sample onto the column. The injection volume will depend on the column dimensions and capacity.

  • Separation: The components will be separated based on their volatility and interaction with the stationary phase. An optimized temperature program is crucial for good resolution.

  • Fraction Collection: The outlet of the column is split, with a small portion going to a detector (e.g., FID) and the majority directed to a collection trap. The trap is cooled (e.g., with liquid nitrogen or a cryo-cooler) to condense and collect the purified this compound as it elutes from the column.

Bisulfite Extraction

Objective: To selectively remove this compound from a mixture containing non-ketonic impurities.

Methodology:

  • Extraction:

    • Dissolve the crude sample in a suitable organic solvent (e.g., diethyl ether).

    • Place the solution in a separatory funnel and add a saturated aqueous solution of sodium bisulfite (NaHSO₃).

    • Shake the funnel vigorously for several minutes to facilitate the formation of the solid bisulfite adduct, which will precipitate or dissolve in the aqueous layer.

    • Separate the aqueous layer containing the adduct from the organic layer containing the impurities.

  • Regeneration of the Ketone:

    • To the aqueous layer containing the bisulfite adduct, add a strong base (e.g., 10% NaOH solution) until the solution is basic. This will reverse the reaction and regenerate the this compound.

    • Extract the regenerated ketone from the aqueous solution using a fresh portion of an organic solvent (e.g., diethyl ether).

    • Wash the organic layer with brine, dry it over an anhydrous drying agent (e.g., MgSO₄), and remove the solvent under reduced pressure to obtain the purified ketone.

Troubleshooting Guides

Fractional Distillation

Fractional_Distillation_Troubleshooting cluster_issues Common Issues cluster_causes_no_distillate Potential Causes cluster_solutions_no_distillate Solutions cluster_causes_poor_separation Potential Causes cluster_solutions_poor_separation Solutions cluster_causes_bumping Potential Causes cluster_solutions_bumping Solutions start Problem during Fractional Distillation No Distillate No Distillate Collected start->No Distillate Poor Separation Poor Separation of Components start->Poor Separation Bumping Violent Bumping of Liquid start->Bumping Insufficient Heat Insufficient Heat No Distillate->Insufficient Heat Check Leaking Joints Leaking Joints No Distillate->Leaking Joints Inspect Thermometer Placement Incorrect Thermometer Placement No Distillate->Thermometer Placement Verify Distilling Too Fast Distillation Rate is Too High Poor Separation->Distilling Too Fast Inefficient Column Fractionating Column is Not Efficient Enough Poor Separation->Inefficient Column Flooded Column Column is Flooded Poor Separation->Flooded Column No Boiling Chips Absence of Boiling Chips/Stirring Bumping->No Boiling Chips Heating Too Strongly Heating Too Rapidly Bumping->Heating Too Strongly Increase Heating Increase heating mantle temperature. Insufficient Heat->Increase Heating Reseal Joints Check and re-grease all glass joints. Leaking Joints->Reseal Joints Adjust Thermometer Ensure the top of the thermometer bulb is level with the side arm of the distillation head. Thermometer Placement->Adjust Thermometer Reduce Heat Reduce the heating rate to slow down distillation. Distilling Too Fast->Reduce Heat Use Better Column Use a longer fractionating column or one with a more efficient packing material. Inefficient Column->Use Better Column Decrease Heat and Re-stabilize Lower the heat to allow the liquid to drain back into the flask, then resume heating at a slower rate. Flooded Column->Decrease Heat and Re-stabilize Add Boiling Chips Add fresh boiling chips or use a magnetic stirrer. No Boiling Chips->Add Boiling Chips Moderate Heating Apply heat more gradually. Heating Too Strongly->Moderate Heating Preparative_GC_Troubleshooting cluster_issues_gc Common Issues cluster_causes_resolution Potential Causes cluster_solutions_resolution Solutions cluster_causes_tailing Potential Causes cluster_solutions_tailing Solutions cluster_causes_recovery Potential Causes cluster_solutions_recovery Solutions start Problem during Preparative GC Poor Peak Resolution Poor Peak Resolution start->Poor Peak Resolution Peak Tailing Peak Tailing start->Peak Tailing Low Recovery Low Recovery of Collected Fraction start->Low Recovery Overloading Column Overloading Poor Peak Resolution->Overloading Wrong Temp Program Suboptimal Temperature Program Poor Peak Resolution->Wrong Temp Program Incorrect Column Inappropriate Column Phase Poor Peak Resolution->Incorrect Column Active Sites Active Sites in the Inlet or Column Peak Tailing->Active Sites Column Contamination Column Contamination Peak Tailing->Column Contamination Sample Polarity Sample Polarity Mismatch with Column Peak Tailing->Sample Polarity Inefficient Trapping Inefficient Trapping of Eluted Compound Low Recovery->Inefficient Trapping Leaks in System Leaks in the Collection System Low Recovery->Leaks in System Incorrect Split Ratio Incorrect Split Ratio to Detector vs. Trap Low Recovery->Incorrect Split Ratio Reduce Injection Decrease injection volume or sample concentration. Overloading->Reduce Injection Optimize Program Adjust temperature ramp rate and hold times. Wrong Temp Program->Optimize Program Change Column Select a column with a different stationary phase for better selectivity. Incorrect Column->Change Column Use Deactivated Liner Use a deactivated inlet liner. Active Sites->Use Deactivated Liner Bake Out Column Condition the column at a high temperature. Column Contamination->Bake Out Column Match Polarity Use a column with a stationary phase that matches the polarity of the analyte. Sample Polarity->Match Polarity Improve Cooling Ensure the collection trap is sufficiently cooled. Inefficient Trapping->Improve Cooling Check Connections Check all connections for leaks. Leaks in System->Check Connections Adjust Split Optimize the split ratio to direct more of the sample to the collection trap. Incorrect Split Ratio->Adjust Split Bisulfite_Extraction_Troubleshooting cluster_issues_extraction Common Issues cluster_causes_incomplete Potential Causes cluster_solutions_incomplete Solutions cluster_causes_emulsion Potential Causes cluster_solutions_emulsion Solutions cluster_causes_low_recovery Potential Causes cluster_solutions_low_recovery Solutions start Problem during Bisulfite Extraction Incomplete Extraction Incomplete Extraction of Ketone start->Incomplete Extraction Emulsion Formation Stable Emulsion Forms start->Emulsion Formation Low Recovery on Regeneration Low Recovery After Regeneration start->Low Recovery on Regeneration Insufficient Bisulfite Insufficient Amount of Bisulfite Solution Incomplete Extraction->Insufficient Bisulfite Short Reaction Time Inadequate Shaking/Reaction Time Incomplete Extraction->Short Reaction Time Steric Hindrance Ketone is Too Sterically Hindered Incomplete Extraction->Steric Hindrance Vigorous Shaking Excessively Vigorous Shaking Emulsion Formation->Vigorous Shaking High Concentration High Concentration of Sample Emulsion Formation->High Concentration Incomplete Regeneration Incomplete Regeneration from Adduct Low Recovery on Regeneration->Incomplete Regeneration Insufficient Extraction Insufficient Extraction of Regenerated Ketone Low Recovery on Regeneration->Insufficient Extraction Add More Reagent Use a larger volume of fresh, saturated bisulfite solution. Insufficient Bisulfite->Add More Reagent Increase Shaking Shake the separatory funnel more vigorously and for a longer duration. Short Reaction Time->Increase Shaking Consider Alternative This method may not be suitable; consider distillation or chromatography. Steric Hindrance->Consider Alternative Gentle Inversion Gently invert the separatory funnel instead of vigorous shaking. Vigorous Shaking->Gentle Inversion Add Brine Add a small amount of saturated NaCl solution (brine) to break the emulsion. High Concentration->Add Brine Ensure Basicity Add more base to ensure the solution is strongly alkaline. Incomplete Regeneration->Ensure Basicity Multiple Extractions Perform multiple extractions with the organic solvent to ensure complete recovery. Insufficient Extraction->Multiple Extractions

References

Technical Support Center: Synthesis of 3,4-Dimethyl-2-pentanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 3,4-Dimethyl-2-pentanone. It is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Problem 1: Low yield when synthesizing this compound via oxidation of 3,4-Dimethyl-2-pentanol.

Answer:

Low yields in the oxidation of secondary alcohols like 3,4-Dimethyl-2-pentanol to ketones can stem from several factors, including incomplete reaction, over-oxidation, or difficult purification.[1][2] Below is a summary of potential causes and solutions.

Troubleshooting Low Oxidation Yield

Potential Cause Recommended Solution Expected Outcome
Incomplete Reaction Increase reaction time or temperature moderately. Ensure the molar ratio of the oxidizing agent to the alcohol is sufficient. Increased conversion of the starting alcohol.
Over-oxidation Use a milder oxidizing agent such as Pyridinium chlorochromate (PCC) instead of stronger agents like potassium permanganate. Minimized formation of carboxylic acid byproducts.[2]
Product Loss During Workup Ensure the pH is appropriately adjusted during extraction to keep the ketone in the organic phase. Minimize the number of transfer steps. Improved recovery of the final product.

| Substrate Volatility | Use a condenser with chilled water to prevent loss of the relatively volatile ketone product during the reaction. The boiling point is 135 °C.[3] | Reduced loss of product due to evaporation. |

A logical workflow for troubleshooting low yield is presented below.

low_yield_troubleshooting start Low Yield Observed check_conversion Check Reaction Conversion (TLC/GC) start->check_conversion incomplete_reaction Incomplete Reaction check_conversion->incomplete_reaction Low Conversion side_products Side Products Observed? check_conversion->side_products High Conversion increase_time_temp Increase Time/Temp or Add More Oxidant incomplete_reaction->increase_time_temp end Yield Improved increase_time_temp->end over_oxidation Over-oxidation to Carboxylic Acid side_products->over_oxidation Yes purification_issue Check Purification Steps side_products->purification_issue No use_mild_oxidant Use Milder Oxidant (e.g., PCC) over_oxidation->use_mild_oxidant use_mild_oxidant->end optimize_extraction Optimize Extraction pH and Solvent purification_issue->optimize_extraction optimize_extraction->end

Caption: Troubleshooting workflow for low yield.

Problem 2: Formation of a tertiary alcohol byproduct during Grignard synthesis.

Answer:

When using a Grignard reagent to synthesize a ketone, the initial ketone product is also susceptible to nucleophilic attack by the Grignard reagent, leading to the formation of a tertiary alcohol.[4][5] For instance, if reacting an ester with a Grignard reagent, double addition is a common issue.[4][5]

Minimizing Tertiary Alcohol Byproduct Formation

Strategy Description Key Parameters
Inverse Addition Slowly add the Grignard reagent to the solution of the electrophile (e.g., acyl chloride or ester). This keeps the Grignard reagent concentration low. Addition Rate, Stirring Speed
Low Temperature Perform the reaction at a very low temperature (e.g., -78 °C) to control the reactivity of the Grignard reagent. Temperature: -78 °C to -40 °C
Use of a Weinreb Amide N-methoxy-N-methylamides (Weinreb amides) react with Grignard reagents to form a stable chelated intermediate that resists further addition. This intermediate is then hydrolyzed to the ketone during workup. Choice of electrophile

| Use of a Nitrile | Grignard reagents add to nitriles to form an imine salt, which is then hydrolyzed to the ketone. This method avoids the formation of a reactive ketone in the presence of the Grignard reagent.[6] | Hydrolysis conditions |

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The two most prevalent methods are:

  • Oxidation of 3,4-Dimethyl-2-pentanol: This is a straightforward method where the secondary alcohol is oxidized to the corresponding ketone using common oxidizing agents like chromic acid, PCC, or Swern oxidation.[1]

  • Grignard Reaction: This can be achieved in a few ways:

    • Addition of an appropriate Grignard reagent (e.g., isopropylmagnesium bromide) to a suitable nitrile (e.g., propanenitrile), followed by acidic workup.[6]

    • Addition of a Grignard reagent to an aldehyde to form the secondary alcohol (3,4-Dimethyl-2-pentanol), which is then oxidized.[4]

Q2: How can I purify the final this compound product?

A2: Purification is typically achieved through distillation.[7] Given its boiling point of 135 °C, simple distillation is often sufficient to separate it from less volatile impurities.[3] If impurities have similar boiling points, fractional distillation or column chromatography on silica (B1680970) gel may be necessary.

Q3: What are the key safety precautions when working with Grignard reagents for this synthesis?

A3: Grignard reagents are highly reactive and require specific handling procedures:

  • Anhydrous Conditions: Grignard reagents react vigorously with water. All glassware must be thoroughly dried, and anhydrous solvents (typically diethyl ether or THF) must be used.[8]

  • Inert Atmosphere: To prevent reaction with oxygen and carbon dioxide from the air, the reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).[8]

  • Exothermic Reaction: The formation and reaction of Grignard reagents can be highly exothermic. The reaction should be cooled in an ice bath, and reagents should be added slowly to control the reaction rate.

Q4: Can I use spectroscopic methods to confirm the formation of this compound?

A4: Yes, spectroscopic analysis is essential for product confirmation.

  • Infrared (IR) Spectroscopy: Look for a strong, sharp absorption peak around 1715 cm⁻¹ corresponding to the C=O stretch of the ketone. The absence of a broad O-H stretch (around 3300 cm⁻¹) from the starting alcohol indicates a complete reaction.

  • ¹H NMR Spectroscopy: The proton NMR spectrum will show characteristic signals for the different methyl and methine groups. The disappearance of the alcohol proton signal and the appearance of signals corresponding to the final ketone structure will confirm its formation.

  • ¹³C NMR Spectroscopy: The carbon spectrum will show a characteristic peak for the carbonyl carbon downfield, typically around 210 ppm.

  • Mass Spectrometry (MS): This can be used to confirm the molecular weight of the product (114.19 g/mol ).[9]

Experimental Protocols

Protocol 1: Synthesis via Oxidation of 3,4-Dimethyl-2-pentanol with PCC

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend Pyridinium chlorochromate (PCC) (1.5 equivalents) in dichloromethane (B109758) (DCM) under a nitrogen atmosphere.

  • Reaction: Dissolve 3,4-Dimethyl-2-pentanol (1 equivalent) in DCM and add it to the PCC suspension in one portion.

  • Monitoring: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter it through a pad of silica gel to remove the chromium salts.

  • Purification: Wash the filtrate with a saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the resulting crude product by distillation.

Protocol 2: Synthesis via Grignard Reaction with a Nitrile

  • Grignard Formation: In a flame-dried, three-necked flask under a nitrogen atmosphere, add magnesium turnings (1.2 equivalents) and a small crystal of iodine in anhydrous diethyl ether. Slowly add isopropyl bromide (1.2 equivalents) dissolved in anhydrous ether to initiate the formation of isopropylmagnesium bromide.

  • Reaction: Cool the Grignard reagent to 0 °C. Slowly add a solution of propanenitrile (1 equivalent) in anhydrous diethyl ether.

  • Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 3-5 hours.

  • Workup: Carefully quench the reaction by slowly adding it to a stirred solution of aqueous sulfuric acid (e.g., 3 M) cooled in an ice bath. This will hydrolyze the intermediate imine.

  • Extraction & Purification: Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and remove the solvent. Purify the crude this compound by distillation.

A general workflow for the synthesis and purification is illustrated below.

synthesis_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification reagents Combine Reactants (e.g., Alcohol + Oxidant) reaction Stir at Controlled Temp (e.g., Room Temp) reagents->reaction monitoring Monitor Progress (TLC/GC) reaction->monitoring quench Quench Reaction monitoring->quench extraction Liquid-Liquid Extraction quench->extraction drying Dry Organic Layer extraction->drying concentration Solvent Removal drying->concentration distillation Distillation concentration->distillation analysis Product Analysis (NMR, IR, MS) distillation->analysis final_product final_product analysis->final_product Pure Product

Caption: General experimental workflow.

References

Technical Support Center: Resolving Isomers of Dimethyl-2-Pentanone by GC-VUV

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Gas Chromatography with Vacuum Ultraviolet spectroscopy (GC-VUV) for the analysis of dimethyl-2-pentanone isomers.

Frequently Asked Questions (FAQs)

Q1: What are the common structural isomers of dimethyl-2-pentanone?

A1: The common structural isomers of dimethyl-2-pentanone (C₇H₁₄O) are:

  • 3,3-dimethyl-2-pentanone

  • 4,4-dimethyl-2-pentanone

  • 3,4-dimethyl-2-pentanone

Q2: Why is GC-VUV a suitable technique for differentiating isomers of dimethyl-2-pentanone?

A2: GC-VUV is highly effective for isomer differentiation for several reasons[1][2][3]:

  • Unique Spectral Fingerprints: Most compounds, including structural isomers, exhibit unique absorption spectra in the vacuum ultraviolet region (120-240 nm). These distinct spectral "fingerprints" allow for unambiguous identification even if the isomers are not fully separated chromatographically[1][2].

  • Spectral Deconvolution: VUV software can deconvolve the spectra of co-eluting compounds. If isomers overlap, the software can separate their individual contributions to the combined signal, enabling accurate quantification of each isomer[1][4][5].

  • Complementary to Mass Spectrometry: Mass spectrometry (MS) often struggles to differentiate isomers as they can produce very similar mass spectra. GC-VUV provides complementary information based on electronic transitions, making it a powerful tool for confirming isomer identity[2][6].

Q3: What is the expected elution order of dimethyl-2-pentanone isomers on a non-polar GC column?

A3: On a standard non-polar column (like one with a poly(dimethyl siloxane) stationary phase), elution order is primarily determined by the boiling point of the analytes[7]. The isomer with the lowest boiling point will typically elute first. Based on available data, the expected elution order would be:

  • 4,4-dimethyl-2-pentanone (Boiling Point: ~125-130 °C)[8]

  • This compound (Boiling Point: ~135 °C)

Note: This is a predicted order. Actual retention times and elution order can be influenced by the specific GC column and analytical conditions.

Q4: Can I use GC-VUV to shorten my analysis time for these isomers?

A4: Yes, the capabilities of GC-VUV can significantly reduce analysis time. Because the VUV detector can spectrally deconvolve co-eluting peaks, complete chromatographic separation is not always necessary[1][3]. This allows for the use of faster temperature ramps and higher carrier gas flow rates, leading to shorter run times without sacrificing data quality.

Troubleshooting Guide

This guide addresses common issues encountered during the GC-VUV analysis of dimethyl-2-pentanone isomers.

Problem Possible Causes Recommended Solutions
Poor or no separation of isomers Inadequate column selectivity.- Select an appropriate GC column: A mid-polarity column may offer better selectivity for these ketone isomers compared to a completely non-polar phase. - Optimize the temperature program: Use a slower temperature ramp or a lower initial oven temperature to improve resolution.
Temperature program is too fast.
Co-eluting isomer peaks Isomers have very similar retention times on the selected column.- Utilize VUV spectral deconvolution: Ensure your VUV software is correctly set up to deconvolve the overlapping peaks. This requires having the individual VUV spectra of each isomer in your spectral library. - Adjust chromatographic conditions: While deconvolution is powerful, improving chromatographic separation will enhance the quality of the deconvolution. Try the solutions for "Poor or no separation of isomers."
Non-optimal chromatographic conditions.
Incorrect isomer identification Incorrect spectra in the VUV library.- Verify your spectral library: Ensure that the VUV library contains the correct, high-quality spectra for 3,3-, 4,4-, and this compound. If necessary, run pure standards of each isomer to create or update your library entries.
Poor spectral matching due to noise or low concentration.- Increase sample concentration: If the analyte concentration is too low, the signal-to-noise ratio may be insufficient for a confident spectral match. - Check for and eliminate sources of noise: Ensure a clean GC system and stable detector performance.
Peak tailing Active sites in the GC system (liner, column).- Perform inlet maintenance: Replace the liner, septum, and O-rings. - Use a deactivated liner. - Condition the GC column: Bake out the column according to the manufacturer's instructions to remove contaminants.
Column contamination.- Trim the column: Remove the first few centimeters of the column from the inlet side.
Ghost peaks Carryover from previous injections.- Run a solvent blank: Inject a blank solvent to see if the ghost peaks persist. - Clean the injection port and syringe. - Increase the final oven temperature or hold time to ensure all components elute during each run.
Septum bleed.- Use a high-quality, low-bleed septum.

Experimental Protocols

Predicted GC-VUV Method for Dimethyl-2-Pentanone Isomer Analysis
Parameter Setting Rationale
GC System Agilent 8890 GC or equivalentStandard, reliable gas chromatograph.
VUV Detector VUV Analytics VGA-100 or VGA-101Capable of acquiring full VUV spectra.
GC Column Mid-polarity (e.g., 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thicknessA mid-polarity phase can provide better selectivity for ketones than a non-polar phase.
Carrier Gas HeliumStandard carrier gas for GC.
Flow Rate 1.5 mL/min (Constant Flow)A good starting point for resolution. Can be increased for faster analysis if deconvolution is effective.
Inlet Temperature 250 °CEnsures complete vaporization of the sample.
Injection Volume 1 µLStandard injection volume.
Split Ratio 50:1Adjust as needed based on sample concentration.
Oven Program Initial Temp: 50 °C, hold for 2 min Ramp: 5 °C/min to 150 °C, hold for 2 minA slow ramp rate will aid in the separation of these closely boiling isomers.
VUV Acquisition Range 125 - 240 nmCovers the key absorption features of ketones in the VUV region.
VUV Data Rate 10 HzSufficient for most capillary GC peak widths.

Data Presentation

Predicted Retention and Spectral Data for Dimethyl-2-Pentanone Isomers

The following data is predictive and should be confirmed experimentally.

IsomerPredicted Retention Time (min) on a Mid-Polarity ColumnKey VUV Spectral Features
4,4-dimethyl-2-pentanone~ 8.5Ketones typically show strong absorption bands in the 170-200 nm region due to n→σ* and π→π* transitions of the carbonyl group. The specific peak shapes and maxima will be unique to each isomer's structure.
This compound~ 9.2
3,3-dimethyl-2-pentanone~ 9.5

Visualizations

GC-VUV Experimental Workflow

GC_VUV_Workflow GC-VUV Experimental Workflow for Isomer Analysis cluster_sample_prep Sample Preparation cluster_gc_separation GC Separation cluster_vuv_detection VUV Detection cluster_data_analysis Data Analysis Sample Sample containing dimethyl-2-pentanone isomers Dilution Dilute in appropriate solvent (e.g., hexane) Sample->Dilution Injection Inject into GC Dilution->Injection Prepared Sample Column Separation on GC Column Injection->Column Detection VUV Detector Column->Detection Chromatogram Generate Chromatogram and VUV Spectra Detection->Chromatogram Deconvolution Spectral Deconvolution (if necessary) Chromatogram->Deconvolution Identification Isomer Identification (Library Matching) Deconvolution->Identification Quantification Quantification Identification->Quantification Report Report Quantification->Report Final Results

Caption: A flowchart illustrating the key steps in the GC-VUV analysis of dimethyl-2-pentanone isomers.

Troubleshooting Logic for Co-eluting Isomers

Troubleshooting_Logic Troubleshooting Co-eluting Isomers Start Co-eluting or Poorly Resolved Isomer Peaks CheckDeconvolution Is VUV spectral deconvolution enabled and effective? Start->CheckDeconvolution OptimizeChroma Optimize Chromatographic Separation CheckDeconvolution->OptimizeChroma No CheckLibrary Are correct isomer spectra in the VUV library? CheckDeconvolution->CheckLibrary Partially Effective Success Isomers Resolved and Quantified CheckDeconvolution->Success Yes TempProgram Decrease temperature ramp rate OptimizeChroma->TempProgram ColumnChoice Consider a more selective GC column OptimizeChroma->ColumnChoice CheckLibrary->Success Yes AddSpectra Run pure standards and add spectra to library CheckLibrary->AddSpectra No Failure Further method development needed AddSpectra->CheckDeconvolution AddSpectra->Failure TempProgram->CheckDeconvolution ColumnChoice->CheckDeconvolution

References

Technical Support Center: Optimizing Reaction Conditions for Branched Ketone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of branched ketones. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to common synthetic methods.

Troubleshooting Guides & FAQs

This section addresses specific issues you might encounter during your experiments, presented in a question-and-answer format.

Grignard Reaction Route (via Tertiary Alcohol Oxidation)

This two-step approach involves the addition of a Grignard reagent to a ketone to form a tertiary alcohol, which is subsequently oxidized to the desired branched ketone.

Q1: My Grignard reaction yield is low, or I'm recovering my starting ketone. What are the common causes?

A1: Low yields or failure in Grignard reactions are common and can often be attributed to several factors:

  • Moisture: Grignard reagents are highly reactive towards protic sources, including water. Ensure all glassware is flame-dried or oven-dried immediately before use and that all solvents and reagents are anhydrous.[1]

  • Poor Quality Magnesium: The surface of the magnesium turnings may be oxidized. Activate the magnesium with a small crystal of iodine or by mechanical stirring under an inert atmosphere.[2]

  • Steric Hindrance: With bulky ketones, the Grignard reagent may act as a base, deprotonating the α-carbon to form an enolate, which upon workup, regenerates the starting ketone.[3]

  • Side Reactions: Besides enolization, other side reactions can occur with sterically hindered ketones, such as reduction of the ketone.[3]

Troubleshooting Workflow for Grignard Reactions

start Low Yield in Grignard Reaction check_moisture Check for Moisture (Glassware, Solvents, Reagents) start->check_moisture check_mg Assess Magnesium Quality check_moisture->check_mg If anhydrous solution_moisture Flame-dry glassware, use anhydrous solvents. check_moisture->solution_moisture Moisture suspected check_sterics Evaluate Steric Hindrance check_mg->check_sterics If Mg is active solution_mg Activate Mg with I2 or mechanical stirring. check_mg->solution_mg Oxidized Mg suspected check_temp Optimize Reaction Temperature check_sterics->check_temp If sterics are minimal solution_sterics Consider alternative nucleophile (e.g., organolithium). check_sterics->solution_sterics Steric hindrance likely solution_temp Run reaction at lower temperatures (e.g., 0 °C to -78 °C). check_temp->solution_temp Temperature effects suspected

Caption: Troubleshooting workflow for low-yielding Grignard reactions.

Q2: The oxidation of my tertiary alcohol is not proceeding or giving low yields of the ketone. What could be the issue?

A2: Tertiary alcohols are resistant to oxidation under standard conditions because they lack a hydrogen atom on the carbon bearing the hydroxyl group.[4][5] Vigorous oxidation conditions can lead to cleavage of carbon-carbon bonds. For the synthesis of a branched ketone from a tertiary alcohol, a rearrangement reaction (e.g., pinacol (B44631) rearrangement) would be necessary, which may not be suitable for all substrates. It is crucial to select a synthetic route that directly forms the ketone if direct oxidation is not feasible.

Friedel-Crafts Acylation

This method is used to synthesize aromatic branched ketones by reacting an aromatic compound with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst.[6][7]

Q1: My Friedel-Crafts acylation is resulting in a low yield or no product. What are the primary reasons?

A1: Several factors can impede the success of a Friedel-Crafts acylation:

  • Catalyst Inactivity: The Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), is extremely sensitive to moisture.[8][9] Any water in your reaction will deactivate the catalyst.

  • Insufficient Catalyst: The ketone product can form a complex with the Lewis acid, rendering it inactive.[8] Therefore, stoichiometric or even excess amounts of the catalyst are often required.

  • Deactivated Aromatic Ring: The presence of strongly electron-withdrawing groups (e.g., -NO₂, -CN, -COR) on the aromatic ring deactivates it towards electrophilic substitution.[8]

  • Unsuitable Substrates: Aromatic rings with amine (-NH₂) or hydroxyl (-OH) groups will react with the Lewis acid catalyst, deactivating it.[10]

Catalyst Deactivation in Friedel-Crafts Acylation

AlCl3 AlCl₃ (Active Catalyst) Deactivated_H2O AlCl₃·H₂O (Inactive) AlCl3->Deactivated_H2O Reacts with Deactivated_Ketone Product-AlCl₃ Complex (Inactive) AlCl3->Deactivated_Ketone Complexes with H2O H₂O (Moisture) H2O->Deactivated_H2O Ketone Product Ketone Ketone->Deactivated_Ketone cluster_0 Step 1: Formation of Acylium Ion cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation AcylCl R-CO-Cl Complex R-CO-Cl⁺-AlCl₃⁻ AcylCl->Complex AlCl3 AlCl₃ AlCl3->Complex Acylium [R-C≡O]⁺ (Acylium Ion) + AlCl₄⁻ Complex->Acylium Sigma Arenium Ion Intermediate (σ-complex) Acylium->Sigma Arene Arene Arene->Sigma Product Aryl Ketone Sigma->Product HCl HCl Product->HCl Regen_AlCl3 AlCl₃ Product->Regen_AlCl3 AlCl4 AlCl₄⁻ AlCl4->Product AcidChloride Acid Chloride Ketone Ketone AcidChloride->Ketone Reacts with Gilman AcidChloride->Ketone Reacts with Grignard (1st eq.) Gilman Gilman Reagent (R'₂CuLi) Gilman->Ketone Grignard Grignard Reagent (R'MgX) Grignard->Ketone Tertiary_Alcohol Tertiary Alcohol Grignard->Tertiary_Alcohol Ketone->Tertiary_Alcohol Reacts further with Grignard (2nd eq.)

References

Technical Support Center: Overcoming Steric Hindrance with 3,4-Dimethyl-2-pentanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,4-Dimethyl-2-pentanone. The focus is on overcoming challenges related to steric hindrance that are commonly encountered during nucleophilic addition and other reactions at the sterically congested carbonyl carbon.

Frequently Asked Questions (FAQs)

Q1: Why are reactions with this compound so challenging?

A1: The primary challenge is severe steric hindrance around the carbonyl group. The carbonyl carbon (C2) is flanked by a methyl group and a bulky sec-isopropyl group at the adjacent chiral center (C3). This steric bulk physically blocks the trajectory of incoming nucleophiles, slowing down reaction rates and often leading to low or no yield.[1][2] The transition state to the tetrahedral intermediate is sterically crowded and energetically unfavorable.[1]

Q2: Which types of reactions are most affected by the steric hindrance in this compound?

A2: Reactions that rely on nucleophilic attack at the carbonyl carbon are most affected. This includes:

  • Grignard and Organolithium Additions: Formation of new carbon-carbon bonds to create tertiary alcohols.

  • Wittig Reaction: Conversion of the ketone to an alkene.[3] Stabilized Wittig reagents, in particular, often fail to react with sterically hindered ketones.[4][5]

  • Reductions: Conversion of the ketone to a secondary alcohol using hydride reagents.

  • Enolate Formation: Deprotonation at the C3 position is hindered, affecting subsequent aldol (B89426) or alkylation reactions.

Q3: Are aldehydes or ketones generally more reactive?

A3: Aldehydes are generally more reactive than ketones in nucleophilic additions for two main reasons:

  • Electronic Effects: Ketones have two electron-donating alkyl groups that stabilize the partial positive charge on the carbonyl carbon, making it less electrophilic. Aldehydes only have one.[6]

  • Steric Effects: The single hydrogen atom on an aldehyde's carbonyl creates less steric hindrance compared to the two bulkier alkyl groups on a ketone.[1][7]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Low to No Yield in Carbon-Carbon Bond Forming Reactions

Q: I am attempting a Grignard reaction with this compound and observing very poor conversion. What can I do?

A: This is a common issue. The steric bulk of both the ketone and potentially the Grignard reagent prevents effective nucleophilic attack.

Troubleshooting Steps:

  • Switch to a More Reactive Nucleophile: Organolithium reagents are generally more reactive than Grignard reagents and can provide better yields in these cases.[8][9] When a ketone is sterically hindered, Grignard reagents may lead to reduction of the carbonyl group instead of addition.[8]

  • Use a Smaller Nucleophile: If possible, use the smallest possible nucleophilic reagent to minimize steric clash (e.g., methyllithium (B1224462) or methylmagnesium bromide).

  • Incorporate a Lewis Acid: Adding a Lewis acid can activate the carbonyl group, making it more electrophilic. However, this can be complex with organometallics. A more common strategy for hindered ketones is to use cerium(III) chloride (Luche reduction conditions) with NaBH₄ for reductions, which can be adapted for some C-C bond formations.

  • Increase Reaction Temperature: Carefully increasing the temperature may provide the necessary activation energy. However, this can also lead to side reactions, such as enolization and reduction, especially with Grignard reagents. Monitor the reaction closely.

Comparative Data for Nucleophilic Addition to Hindered Ketones

Reagent TypeRelative ReactivityCommon Issues with Hindered KetonesRecommended Alternative/Solution
Grignard Reagent (RMgX)ModerateLow yield, slow reaction, potential for reduction side reactions.[8]Switch to a more reactive organolithium reagent.
Organolithium Reagent (RLi)HighHighly reactive, may require cryogenic temperatures (-78 °C) to control.Use as a more effective alternative to Grignard reagents for addition.[10]
Stabilized Wittig YlideLowOften fails to react with sterically hindered ketones.[4][11]Use the Horner-Wadsworth-Emmons (HWE) reaction.[3][5]
Unstabilized Wittig YlideModerate to HighCan convert even highly hindered ketones like camphor (B46023) into their methylene (B1212753) derivatives.[11][12]Prepare the ylide in situ using a strong base like potassium tert-butoxide.[5]
Issue 2: Failure of Wittig Reaction

Q: My stabilized Wittig reagent is not reacting with this compound. How can I achieve this olefination?

A: Stabilized ylides are less reactive and frequently fail with hindered ketones because the initial nucleophilic attack is the slow, rate-determining step.[4][5]

Troubleshooting Steps:

  • Use a Non-Stabilized Ylide: Simple, non-stabilized ylides (e.g., Ph₃P=CH₂) are significantly more reactive and can successfully convert even very hindered ketones.[5][12]

  • Switch to the Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction, which uses phosphonate (B1237965) esters, is a common and effective alternative for olefination of sterically hindered ketones where the Wittig reaction fails.[3][5]

  • Modify Reaction Conditions: Forcing conditions, such as higher temperatures and prolonged reaction times, may be necessary. Preparing the ylide in situ with a strong base like potassium tert-butoxide or NaNH₂ can also improve reactivity.[4][5]

Issue 3: Incomplete Reduction to the Alcohol

Q: I am trying to reduce this compound to the corresponding alcohol with NaBH₄, but the reaction is very slow and incomplete.

A: The approach of the hydride to the carbonyl is sterically impeded.

Troubleshooting Steps:

  • Use a More Powerful Reducing Agent: Lithium aluminum hydride (LiAlH₄) is a much stronger reducing agent than sodium borohydride (B1222165) (NaBH₄) and can be effective where NaBH₄ fails.[13] However, it is less selective.

  • Increase Temperature: Gently heating the reaction (e.g., refluxing in isopropanol (B130326) or ethanol) can increase the rate of reduction with NaBH₄.

  • Catalytic Hydrogenation: Asymmetric hydrogenation using specific catalysts (e.g., Ru-based complexes) can be highly effective for reducing sterically hindered ketones, often with high enantioselectivity.[14][15]

Experimental Protocols

Protocol 1: General Procedure for Organolithium Addition to a Sterically Hindered Ketone

  • Materials: this compound, organolithium reagent (e.g., methyllithium in Et₂O), anhydrous diethyl ether or THF, saturated aqueous NH₄Cl solution.

  • Procedure:

    • Dissolve the sterically hindered ketone (1.0 equiv) in anhydrous diethyl ether under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to -78 °C in a dry ice/acetone bath.

    • Slowly add the organolithium reagent (1.1-1.5 equiv) dropwise to the stirred solution.

    • Monitor the reaction by TLC. The reaction may require several hours at -78 °C.

    • Once the starting material is consumed, quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.

    • Allow the mixture to warm to room temperature.

    • Extract the product with an organic solvent (e.g., diethyl ether). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting tertiary alcohol by column chromatography.[10]

Protocol 2: General Procedure for Horner-Wadsworth-Emmons (HWE) Olefination

  • Materials: this compound, phosphonate ester (e.g., triethyl phosphonoacetate), a strong base (e.g., NaH), anhydrous THF.

  • Procedure:

    • To a stirred suspension of NaH (1.2 equiv) in anhydrous THF at 0 °C under an inert atmosphere, add the phosphonate ester (1.1 equiv) dropwise.

    • Stir the mixture for 1 hour at room temperature to ensure complete formation of the phosphonate carbanion.

    • Cool the solution back to 0 °C and add a solution of this compound (1.0 equiv) in anhydrous THF dropwise.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC). The reaction may require heating to reflux for several hours.

    • Carefully quench the reaction with water.

    • Extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the resulting alkene by column chromatography.

Visualizations

Steric_Hindrance cluster_ketone This compound C2 C=O Me_group Methyl Group C2->Me_group Sec_Iso_group sec-Isopropyl Group (at C3) C2->Sec_Iso_group Nu Nucleophile (e.g., R-MgBr) Nu->C2

Caption: Steric hindrance in this compound.

Troubleshooting_Workflow start Low/No Yield in Reaction with This compound reagent Modify Reagent start->reagent conditions Change Conditions start->conditions strategy Change Entire Strategy start->strategy smaller_nu Use smaller nucleophile (e.g., MeLi) reagent->smaller_nu reactive_nu Use more reactive nucleophile (Organolithium > Grignard) reagent->reactive_nu temp Increase temperature (monitor for side reactions) conditions->temp time Increase reaction time conditions->time catalyst Add catalyst (e.g., Lewis Acid) conditions->catalyst hwe For Olefination: Switch from Wittig to HWE strategy->hwe hydrog For Reduction: Switch to Catalytic Hydrogenation strategy->hydrog

Caption: Troubleshooting workflow for hindered ketone reactions.

References

Minimizing byproducts in the synthesis of 3,4-Dimethyl-2-pentanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproducts during the synthesis of 3,4-Dimethyl-2-pentanone.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The most common laboratory syntheses involve a two-step process:

  • Grignard Reaction: Formation of the precursor alcohol, 3,4-dimethyl-2-pentanol. This is typically achieved through one of two main Grignard routes:

    • Route A: Reaction of an isopropyl Grignard reagent (e.g., isopropylmagnesium bromide) with acetaldehyde (B116499).

    • Route B: Reaction of a methyl Grignard reagent (e.g., methylmagnesium iodide) with isobutyraldehyde (B47883) (2-methylpropanal).

  • Oxidation: Oxidation of the resulting 3,4-dimethyl-2-pentanol to the desired ketone, this compound. Common oxidation methods include the Swern oxidation and the use of pyridinium (B92312) chlorochromate (PCC).

Q2: What are the most common byproducts in the Grignard reaction step?

A2: Byproducts in the Grignard step can arise from several side reactions:

  • Enolization: The Grignard reagent can act as a base and deprotonate the α-hydrogen of the aldehyde, leading to the formation of an enolate and recovery of the starting aldehyde after workup. This is more prevalent with sterically hindered aldehydes and bulky Grignard reagents.

  • Reduction: If the Grignard reagent has a β-hydrogen, it can reduce the aldehyde to an alcohol via a six-membered transition state. For example, isopropylmagnesium bromide can reduce the aldehyde, forming propene as a byproduct.

  • Wurtz Coupling: The Grignard reagent can couple with the unreacted alkyl halide to form a new alkane.

  • Unreacted Starting Materials: Incomplete reaction can leave residual aldehyde and Grignard reagent, which is then quenched during workup.

Q3: What byproducts can be expected from the oxidation step?

A3: The byproducts of the oxidation step depend on the method used:

  • Swern Oxidation: This reaction produces dimethyl sulfide (B99878) ((CH₃)₂S), carbon monoxide (CO), carbon dioxide (CO₂), and, if triethylamine (B128534) is used as the base, triethylammonium (B8662869) chloride (Et₃NHCl)[1][2][3]. Dimethyl sulfide has a notoriously unpleasant odor.

  • PCC (Pyridinium Chlorochromate) Oxidation: The primary byproducts are a reduced form of chromium (Cr(IV)) and pyridinium hydrochloride[4][5]. Over-oxidation of aldehydes to carboxylic acids is generally not an issue with PCC, but the presence of water can lead to the formation of a hydrate (B1144303) from the aldehyde, which could be further oxidized[4][5].

Troubleshooting Guides

Issue 1: Low Yield of 3,4-Dimethyl-2-pentanol in the Grignard Reaction
Symptom Potential Cause Troubleshooting/Optimization Strategy
Significant amount of unreacted starting aldehyde recovered Enolization of the aldehyde by the Grignard reagent. This is more likely with the bulkier isopropylmagnesium bromide.- Use a less sterically hindered Grignard reagent if possible (Route B).- Add the aldehyde to the Grignard reagent slowly at a low temperature (e.g., 0 °C) to favor nucleophilic addition over enolization.- Consider the use of cerium(III) chloride (Luche reduction conditions), which can enhance the nucleophilicity of the Grignard reagent and suppress enolization.
Inactive Grignard reagent. The Grignard reagent is sensitive to moisture and air.- Ensure all glassware is thoroughly flame-dried under an inert atmosphere (nitrogen or argon).- Use anhydrous solvents (e.g., diethyl ether, THF).- Prepare the Grignard reagent fresh for each reaction.
Formation of a significant amount of alcohol corresponding to the reduction of the starting aldehyde. Reduction of the aldehyde by the Grignard reagent. This is a known side reaction for Grignard reagents with β-hydrogens, such as isopropylmagnesium bromide.- Maintain a low reaction temperature during the addition of the aldehyde.- Use a Grignard reagent without β-hydrogens if the synthetic route allows.
Presence of a higher molecular weight alkane byproduct. Wurtz coupling of the Grignard reagent with the alkyl halide. - Add the alkyl halide slowly to the magnesium turnings during the formation of the Grignard reagent to maintain a low concentration of the alkyl halide.- Ensure the magnesium is of high quality and has a large surface area.
Issue 2: Incomplete Oxidation of 3,4-Dimethyl-2-pentanol
Symptom Potential Cause Troubleshooting/Optimization Strategy
Presence of starting alcohol in the final product mixture. Insufficient oxidant. - Ensure the correct stoichiometry of the oxidizing agent is used (typically a slight excess).- Check the purity and activity of the oxidizing agent.
Incomplete reaction. - Monitor the reaction by TLC or GC to ensure it has gone to completion.- Increase the reaction time or temperature slightly if the reaction is sluggish (be cautious with Swern oxidation as it is performed at low temperatures).
Issue 3: Formation of Unexpected Byproducts in the Oxidation Step
Symptom Potential Cause Troubleshooting/Optimization Strategy
Formation of an α,β-unsaturated ketone. Elimination of water from the starting alcohol. This can be promoted by acidic conditions.- If using PCC, which is acidic, consider adding a buffer such as sodium acetate (B1210297) to the reaction mixture[6].- Swern oxidation is performed under basic conditions and is less likely to cause this side reaction.
Unpleasant, pervasive odor. Formation of dimethyl sulfide in the Swern oxidation. - Perform the reaction and workup in a well-ventilated fume hood[1][3].- Quench the reaction mixture with a solution of bleach or Oxone to oxidize the dimethyl sulfide to odorless dimethyl sulfoxide (B87167) or dimethyl sulfone[3].

Experimental Protocols

Synthesis of 3,4-Dimethyl-2-pentanol via Grignard Reaction (Route A)

Materials:

  • Magnesium turnings

  • Isopropyl bromide

  • Anhydrous diethyl ether

  • Acetaldehyde

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings (1.2 equivalents). Add a small crystal of iodine to activate the magnesium. Add a solution of isopropyl bromide (1.1 equivalents) in anhydrous diethyl ether dropwise from the dropping funnel. The reaction should initiate, indicated by the disappearance of the iodine color and gentle refluxing of the ether. After the addition is complete, reflux the mixture for 30 minutes.

  • Reaction with Acetaldehyde: Cool the Grignard reagent solution to 0 °C in an ice bath. Add a solution of freshly distilled acetaldehyde (1.0 equivalent) in anhydrous diethyl ether dropwise from the dropping funnel, maintaining the temperature below 5 °C.

  • Workup: After the addition is complete, allow the reaction to warm to room temperature and stir for 1 hour. Quench the reaction by slowly adding saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether.

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude 3,4-dimethyl-2-pentanol. The crude product can be purified by distillation.

Oxidation of 3,4-Dimethyl-2-pentanol to this compound (Swern Oxidation)

Materials:

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • Anhydrous dichloromethane (B109758) (DCM)

  • 3,4-Dimethyl-2-pentanol

  • Triethylamine

  • Hexanes

Procedure:

  • Activator Formation: In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve oxalyl chloride (1.5 equivalents) in anhydrous DCM and cool to -78 °C (dry ice/acetone bath). Add a solution of DMSO (2.2 equivalents) in anhydrous DCM dropwise, maintaining the temperature below -60 °C.

  • Alcohol Addition: Add a solution of 3,4-dimethyl-2-pentanol (1.0 equivalent) in anhydrous DCM dropwise, keeping the temperature below -60 °C.

  • Base Addition: After stirring for 15 minutes, add triethylamine (5.0 equivalents) dropwise.

  • Workup: Allow the reaction to warm to room temperature. Add water to quench the reaction. Separate the layers and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash chromatography on silica (B1680970) gel using a hexanes/ethyl acetate gradient to yield pure this compound.

Visualizations

Synthesis_Workflow cluster_grignard Step 1: Grignard Reaction cluster_oxidation Step 2: Oxidation Isopropyl Bromide Isopropyl Bromide Isopropylmagnesium Bromide Isopropylmagnesium Bromide Isopropyl Bromide->Isopropylmagnesium Bromide Mg, Ether Mg Mg Mg->Isopropylmagnesium Bromide Acetaldehyde Acetaldehyde 3,4-Dimethyl-2-pentanol 3,4-Dimethyl-2-pentanol Acetaldehyde->3,4-Dimethyl-2-pentanol Isopropylmagnesium Bromide->3,4-Dimethyl-2-pentanol 1. Acetaldehyde 2. H₃O⁺ workup This compound This compound 3,4-Dimethyl-2-pentanol->this compound Oxidation Oxidant Swern or PCC Oxidant->this compound

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic Low_Yield Low Yield of This compound Grignard_Issue Low Yield in Grignard Step? Low_Yield->Grignard_Issue Yes Oxidation_Issue Low Yield in Oxidation Step? Low_Yield->Oxidation_Issue No Enolization Enolization? Grignard_Issue->Enolization Reduction Reduction? Grignard_Issue->Reduction Inactive_Grignard Inactive Grignard? Grignard_Issue->Inactive_Grignard Incomplete_Oxidation Incomplete Oxidation? Oxidation_Issue->Incomplete_Oxidation Optimize_Grignard Optimize Grignard: - Lower Temperature - Slow Addition - Use CeCl₃ Enolization->Optimize_Grignard Yes Reduction->Optimize_Grignard Yes Check_Reagents Check Reagents: - Anhydrous Solvents - Fresh Grignard Inactive_Grignard->Check_Reagents Yes Optimize_Oxidation Optimize Oxidation: - Check Stoichiometry - Monitor Reaction Incomplete_Oxidation->Optimize_Oxidation Yes

Caption: Troubleshooting logic for low yield.

References

Technical Support Center: Acylation of Alkenes for Ketone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols for improving yields in the acylation of alkenes to produce ketones, primarily focusing on the widely used Friedel-Crafts acylation and related reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Issue 1: Low or No Product Yield

Q1: My acylation reaction has a very low yield or is not working at all. What are the common causes?

A1: Low or non-existent yields in acylation reactions can often be traced back to several key factors related to reagents, catalysts, and reaction conditions.

  • Catalyst Inactivity: Lewis acid catalysts, such as aluminum chloride (AlCl₃), are extremely sensitive to moisture.[1][2] Any water in your solvent, glassware, or reagents will react with and deactivate the catalyst. It is crucial to maintain strictly anhydrous (dry) conditions throughout the experiment.[1]

  • Insufficient Catalyst: In Friedel-Crafts acylation, the ketone product can form a stable complex with the Lewis acid catalyst.[1][2] This complexation effectively removes the catalyst from the reaction. Therefore, a stoichiometric amount (or even a slight excess) of the catalyst is often required, rather than a catalytic amount.[1][2]

  • Sub-optimal Reaction Temperature: Temperature plays a critical role. Some reactions proceed efficiently at room temperature, while others may require heating to overcome the activation energy.[2] Conversely, excessively high temperatures can promote side reactions and decomposition, lowering the overall yield.[3][4]

  • Poor Reagent Quality: The purity of the alkene and the acylating agent (e.g., acyl chloride or anhydride) is essential. Impurities can interfere with the catalyst or lead to the formation of unwanted byproducts.[2]

  • Reaction Time: The reaction may not have been allowed to proceed to completion. It is recommended to monitor the reaction's progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) to determine the optimal duration.[4]

Issue 2: Formation of Multiple Products and Side Reactions

Q2: I am observing the formation of multiple products in my reaction. Why is this happening and how can I control it?

A2: The formation of multiple products can occur due to several competing reaction pathways.

  • Polymerization: Alkenes, especially in the presence of strong acids, can undergo polymerization. This can be mitigated by using specific base-assisted methods. For instance, the combined use of AlCl₃ and a bulky, weakly basic pyridine (B92270) like 2,6-dibromopyridine (B144722) can suppress polymerization.[5]

  • Carbocation Rearrangements: While less common than in Friedel-Crafts alkylation, carbocation rearrangements can occur in some alkene acylations, leading to isomeric ketone products.[6][7] This happens when an initially formed carbocation can rearrange to a more stable one (e.g., a secondary to a tertiary carbocation) via a hydride or alkyl shift.[8]

  • Competing Addition Reactions: If the reaction is not perfectly anhydrous, water or alcohol solvents can act as nucleophiles, attacking the intermediate carbocation and leading to hydration or ether byproducts.[9][10] Using inert solvents like methylene (B1212753) chloride or hexane (B92381) helps avoid these competing additions.[9]

  • Isomerization of Products: Depending on the reaction conditions, the initially formed β,γ-unsaturated ketone can isomerize to the more thermodynamically stable α,β-unsaturated ketone.

Issue 3: Catalyst and Substrate Limitations

Q3: My catalyst appears to be deactivated even under anhydrous conditions. What else could be the cause?

A3: Besides moisture, certain functional groups on your substrate can deactivate the Lewis acid catalyst. Aromatic compounds or alkenes with amine (-NH₂) or alcohol (-OH) groups can complex with the Lewis acid, rendering it inactive for the acylation reaction.[1] The lone pair of electrons on nitrogen or oxygen readily coordinates with the Lewis acid, effectively poisoning it.[6]

Q4: Are there any alkenes that are unsuitable for this reaction?

A4: Yes, the structure and reactivity of the alkene are crucial.

  • Electron-Poor Alkenes: Alkenes with strongly electron-withdrawing groups are deactivated towards electrophilic attack by the acylium ion and may not react efficiently.

  • Steric Hindrance: Highly substituted or sterically hindered alkenes may react slowly or not at all due to the difficulty of the electrophile approaching the double bond.

Data Presentation: Troubleshooting and Optimization

The following tables summarize key parameters and provide a quick reference for troubleshooting.

Table 1: Troubleshooting Guide for Common Issues in Alkene Acylation

Observed Problem Potential Cause Recommended Solution Citation
Low or No Yield Moisture deactivating the catalyst.Ensure all glassware is oven-dried. Use anhydrous solvents and fresh reagents.[1][2]
Insufficient Lewis acid catalyst.Use at least a stoichiometric equivalent of the Lewis acid catalyst relative to the acylating agent.[1][2]
Sub-optimal temperature.Perform a temperature screen to find the optimal balance between reaction rate and side reactions.[3][4]
Substrate contains deactivating groups (e.g., -NH₂, -OH).Protect the functional group before the reaction or choose an alternative synthetic route.[6]
Multiple Products Alkene polymerization.Use a bulky, non-nucleophilic base (e.g., 2,6-dibromopyridine) to trap protons.[5]
Carbocation rearrangement.This is an inherent risk. Consider alternative methods that do not involve carbocation intermediates if this is a major issue.[6][8]
Isomerization of the product.Control reaction temperature and work-up conditions. Kinetic control (lower temperatures) may favor one isomer.
Dark, Tarry Material High reaction temperature.Lower the reaction temperature. Monitor for signs of decomposition.[3]
Polymerization of starting material.Add the alkene slowly to the mixture of catalyst and acylating agent.[5]

Table 2: General Effect of Temperature on Acylation

Temperature Range Effect on Reactivity Effect on Selectivity & Byproducts Citation
Low (e.g., 0 - 25 °C) Slower reaction rate, may lead to incomplete conversion.Generally higher selectivity, fewer side reactions. Favors kinetically controlled products.[3]
Moderate (e.g., 25 - 60 °C) Increased reaction rate.Good balance of yield and selectivity for many substrates.[5]
High (e.g., > 60 °C) Significantly increased reaction rate.May decrease selectivity. Increased risk of decomposition, polymerization, and isomerization to the thermodynamic product.[3][4]

Experimental Protocols

Below is a representative protocol for an intramolecular Friedel-Crafts acylation, adapted from a procedure in Organic Syntheses. This method is notable for its simplicity and avoidance of metal waste streams.[11]

Protocol: Intramolecular Acylation of 4-(3,4-dimethoxyphenyl)butanoic acid

1. Materials and Equipment:

  • 4-(3,4-dimethoxyphenyl)butanoic acid

  • Anhydrous Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Oxalyl chloride

  • Hexafluoro-2-propanol (HFIP)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium chloride (Brine)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottomed flask with a magnetic stir bar

  • Addition funnel

  • Argon or Nitrogen gas inlet

  • Rotary evaporator

  • Separatory funnel

2. Acyl Chloride Formation:

  • In a round-bottomed flask, charge 4-(3,4-dimethoxyphenyl)butanoic acid (1.0 equiv), anhydrous DCM, and a catalytic amount of DMF (e.g., 0.02 equiv).[11]

  • Place an addition funnel on the flask and add oxalyl chloride (2.0 equiv) to it.[11]

  • Slowly add the oxalyl chloride to the stirring solution over several minutes at room temperature. Effervescence should be observed.[11]

  • Stir the reaction mixture for 30-60 minutes at room temperature after the addition is complete.[11]

  • Remove the solvent and excess oxalyl chloride under reduced pressure using a rotary evaporator to obtain the crude acid chloride.[11]

3. Intramolecular Acylation:

  • Dissolve the crude acid chloride in HFIP under an inert atmosphere.

  • Stir the solution at room temperature. Monitor the reaction by TLC until the starting material is consumed.

4. Work-up and Purification:

  • Remove the HFIP solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent like DCM or ethyl acetate.

  • Transfer the solution to a separatory funnel and wash sequentially with water, saturated aqueous NaHCO₃, and finally, brine.[11]

  • Dry the organic layer over anhydrous Na₂SO₄.[11]

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude ketone product.[11]

  • Purify the crude product by column chromatography or recrystallization as needed.

Visual Guides: Workflows and Logic Diagrams

The following diagrams illustrate key processes and troubleshooting logic for alkene acylation reactions.

G start 1. Preparation react 2. Reaction Setup start->react d1 Dry glassware, use anhydrous reagents. addition 3. Reagent Addition react->addition d2 Charge flask with alkene, solvent, and catalyst under inert atmosphere. monitor 4. Reaction Monitoring addition->monitor d3 Slowly add acylating agent at optimal temp. workup 5. Quenching & Work-up monitor->workup d4 Use TLC or GC/LC to track completion. purify 6. Purification workup->purify d5 Pour into ice/water, extract with organic solvent, wash, and dry. end_node 7. Characterization purify->end_node d6 Column chromatography or recrystallization. d7 Obtain NMR, IR, and Mass Spec data.

Caption: General experimental workflow for the acylation of alkenes.

Caption: Troubleshooting flowchart for low yield in acylation reactions.

Caption: Simplified logical pathway for Lewis acid-catalyzed alkene acylation.

References

Technical Support Center: Troubleshooting Peak Tailing in GC Analysis of Ketones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving peak tailing issues encountered during the gas chromatography (GC) analysis of ketones.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of peak tailing for ketones in GC analysis?

Peak tailing for polar compounds like ketones is a frequent challenge in GC analysis and can be attributed to several factors. The primary cause is often undesirable interactions between the ketone molecules and active sites within the GC system.[1][2] These interactions can be chemical, such as adsorption onto contaminated surfaces, or physical, leading to disruptions in the gas flow path.

Common causes include:

  • Active Sites: Polar ketones can interact with active silanol (B1196071) groups present on the surfaces of the inlet liner, glass wool, or the column itself. This is a major contributor to peak tailing for polar analytes.[2][3]

  • Column Contamination: The accumulation of non-volatile residues from previous injections at the head of the column can create active sites that interact with ketones.[1][2][3]

  • Improper Column Installation: If the column is installed too high or too low in the inlet or detector, it can create dead volumes or turbulent flow paths, resulting in peak tailing.[1][2][3][4]

  • Poor Column Cut: A jagged or uneven cut at the column inlet can disrupt the uniform introduction of the sample band into the column, causing turbulence and subsequent peak tailing.[1][2][4][5]

  • Inappropriate Column Phase: A mismatch in polarity between the ketone analytes and the GC column's stationary phase can lead to poor peak shape.[1][6] For polar compounds like ketones, a polar stationary phase is generally recommended.[7][8][9]

  • Low Inlet Temperature: An insufficient inlet temperature can result in slow or incomplete vaporization of the ketone analytes, leading to broadened and tailing peaks.[3]

  • Sample Overload: Injecting a sample with a high concentration of the analyte can overload the column, causing peak distortion, including tailing or fronting.[3]

Q2: How can I diagnose the cause of peak tailing in my ketone analysis?

A systematic approach can help pinpoint the source of peak tailing. A good starting point is to observe which peaks in the chromatogram are affected.

  • If all peaks, including the solvent peak, are tailing: The issue is likely physical. This points towards problems with the flow path, such as a poor column cut, improper column installation, or a leak in the system.[2]

  • If only the polar ketone peaks are tailing: The problem is more likely chemical in nature. This suggests interaction with active sites within the system, which could be in the inlet liner, on the column, or due to contamination.[2]

A simple diagnostic test is to inject a non-polar compound, such as a hydrocarbon. If this compound exhibits a symmetrical peak shape, it strongly indicates that the issue is related to chemical activity affecting your polar ketone analytes.[10]

Troubleshooting Guides

This section provides detailed troubleshooting steps to address peak tailing in your GC analysis of ketones.

Guide 1: Inlet System Maintenance

The GC inlet is a common source of problems leading to peak tailing. Regular maintenance is crucial for optimal performance.

Protocol for Inlet Maintenance:

  • Cool Down: Ensure the inlet and oven are cooled to a safe temperature.

  • Turn Off Gases: Turn off the carrier and makeup gases.

  • Replace the Septum: A worn or cored septum can be a source of contamination and leaks. It is good practice to replace the septum daily or after every 100 injections, especially when analyzing sensitive compounds.[11]

  • Replace the Inlet Liner: The liner is a primary site for the accumulation of non-volatile residues, which create active sites.

    • Recommendation: Use a deactivated liner. For highly active compounds, liners with glass wool should be used with caution as the wool itself can be a source of activity. Siltek-coated liners are highly inert and recommended for analyzing active compounds.[11][12]

  • Inspect and Clean the Inlet: If contamination is suspected, the inlet itself may need cleaning. Refer to your instrument manual for the proper cleaning procedure.

  • Reassemble and Leak Check: After reassembling the inlet, perform a leak check to ensure a secure seal.

Component Recommended Action Frequency
SeptumReplaceDaily or after 100 injections[11]
Inlet LinerReplace with a deactivated linerRegularly, especially with dirty samples or when peak shape deteriorates[11]
Inlet Gold SealInspect and replace if damagedDuring liner replacement
Guide 2: Column Care and Installation

The analytical column is another critical component that can contribute to peak tailing.

Protocol for Column Maintenance and Installation:

  • Column Conditioning: If you are using a new column or the column has been stored for a long time, condition it according to the manufacturer's instructions.

  • Column Trimming: The front section of the column can accumulate non-volatile residues and become active over time.[11]

    • Procedure: Carefully trim 10-20 cm from the inlet end of the column using a ceramic scoring wafer or a diamond-tipped pen to ensure a clean, square cut.[5][13] Inspect the cut with a magnifying glass to ensure it is clean and at a 90-degree angle to the column wall.[4][5]

  • Proper Column Installation:

    • Inlet: Ensure the column is installed at the correct height within the inlet, as specified by the instrument manufacturer. Incorrect positioning can create dead volumes.[2][4]

    • Detector: Similarly, ensure the column is installed at the correct depth in the detector.

Guide 3: Method Parameter Optimization

Optimizing your GC method parameters can significantly improve peak shape.

Key Parameters to Consider:

  • Inlet Temperature: Ensure the inlet temperature is sufficient to ensure the complete and rapid vaporization of your ketone analytes. A temperature that is too low can cause peak broadening and tailing.[3]

  • Oven Temperature Program:

    • Initial Temperature: A lower initial oven temperature can improve the focusing of early eluting peaks. For splitless injections, the initial oven temperature should typically be about 20°C below the boiling point of the sample solvent.[5][14]

    • Ramp Rate: Adjusting the temperature ramp rate can affect the resolution of analytes eluting in the middle of the chromatogram.[15]

  • Carrier Gas Flow Rate: An incorrect flow rate can affect the residence time of the analyte in the inlet and column, potentially impacting peak shape.[11] Ensure the flow rate is optimal for your column dimensions and carrier gas type.

Parameter Recommendation for Ketone Analysis
Column Phase Polar (e.g., WAX, Polyethylene Glycol)[1][7]
Column Dimensions 30 m x 0.25 mm ID, 0.25 µm film thickness (good starting point)[7][16]
Inlet Temperature Sufficiently high for complete vaporization of ketones
Initial Oven Temp. ~20°C below solvent boiling point (for splitless injection)[5][14]

Troubleshooting Logic Diagram

The following diagram illustrates a logical workflow for troubleshooting peak tailing in the GC analysis of ketones.

Troubleshooting_Peak_Tailing Troubleshooting Workflow for Ketone Peak Tailing start Peak Tailing Observed for Ketones check_all_peaks Are all peaks tailing (including solvent)? start->check_all_peaks physical_issue Likely Physical Issue check_all_peaks->physical_issue Yes chemical_issue Likely Chemical Activity Issue check_all_peaks->chemical_issue No check_installation Check Column Installation (Inlet & Detector) physical_issue->check_installation check_cut Check Column Cut Quality physical_issue->check_cut leak_check Perform Leak Check physical_issue->leak_check inlet_maintenance Perform Inlet Maintenance (Liner, Septum) chemical_issue->inlet_maintenance resolved Issue Resolved check_installation->resolved check_cut->resolved leak_check->resolved trim_column Trim Front of Column (10-20 cm) inlet_maintenance->trim_column check_column_phase Verify Appropriate Column Phase (Polar) trim_column->check_column_phase optimize_method Optimize Method Parameters (Temp, Flow) check_column_phase->optimize_method optimize_method->resolved

Caption: Troubleshooting workflow for GC peak tailing.

References

Technical Support Center: Enhancing Resolution of 3,4-Dimethyl-2-pentanone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 3,4-Dimethyl-2-pentanone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for enhancing the chromatographic resolution of this compound in complex mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in achieving high resolution for this compound?

A1: The primary challenges in the analysis of this compound, particularly in complex matrices such as essential oils, biological fluids, or industrial solvents, include:

  • Co-elution: Due to its volatility and the presence of structurally similar compounds in complex mixtures, this compound often co-elutes with other components, leading to overlapping peaks and inaccurate quantification.

  • Isomeric Complexity: this compound is a chiral compound, meaning it exists as two enantiomers (mirror-image isomers). Separating these enantiomers is crucial for applications in flavor, fragrance, and pharmaceutical development, and requires specialized chiral chromatography techniques.

  • Peak Tailing: As a ketone, this compound can interact with active sites in the GC inlet or on the column, leading to asymmetric peak shapes (tailing) and reduced resolution.

  • Matrix Effects: Complex sample matrices can introduce interfering compounds that affect the ionization of this compound in the mass spectrometer, leading to signal suppression or enhancement.

Q2: How can I identify if my this compound peak is co-eluting with another compound?

A2: Identifying co-elution is a critical first step in troubleshooting poor resolution. Here are several indicators:

  • Asymmetrical Peak Shape: Look for peaks that are not perfectly Gaussian. The presence of a "shoulder" on the front or back of the peak is a strong indicator of a co-eluting compound.

  • Broader Than Expected Peaks: If the peak for this compound is significantly wider than other peaks of similar retention time in the chromatogram, it may be due to the presence of a hidden co-eluting peak.

  • Mass Spectral Inconsistency: When using a mass spectrometer (MS) detector, examine the mass spectrum across the peak. If the mass spectrum changes from the beginning to the end of the peak, it indicates that more than one compound is present.

  • Retention Time Shifts: Inconsistent retention times for this compound across different runs can sometimes be a symptom of underlying co-elution issues, especially if the co-eluting compound's concentration varies.

Q3: What are the recommended types of GC columns for improving the resolution of this compound?

A3: The choice of GC column is critical for resolving this compound from other components.

  • For General Analysis (Achiral): A mid-polarity column, such as one with a (50%-phenyl)-methylpolysiloxane stationary phase (e.g., DB-17ms or equivalent), can provide good selectivity for ketones and other volatile compounds. For highly complex mixtures, a two-dimensional GC (GCxGC) setup with a nonpolar column in the first dimension and a polar column in the second can offer superior resolving power.

  • For Chiral Separation (Enantiomers): To separate the enantiomers of this compound, a chiral stationary phase is required. Cyclodextrin-based columns are highly effective for this purpose. Specifically, derivatized β-cyclodextrin columns, such as those with 2,3-di-O-ethyl-6-O-tert-butyl dimethylsilyl β-cyclodextrin, have been shown to provide excellent separation for a wide range of chiral compounds, including ketones.

Troubleshooting Guides

Guide 1: Resolving Co-eluting Peaks in a Non-Chiral GC-MS Analysis

Issue: The peak for this compound is showing a shoulder or is broader than expected, suggesting co-elution.

Troubleshooting Workflow:

start Co-elution Suspected step1 Optimize Oven Temperature Program start->step1 step2 Decrease Ramp Rate (e.g., from 10°C/min to 5°C/min) step1->step2 Is the co-eluting peak close to the main peak? step3 Lower Initial Oven Temperature step1->step3 Are early eluting peaks poorly resolved? step4 Check Carrier Gas Flow Rate step2->step4 step3->step4 step5 Adjust to Optimal Flow Rate for Column ID step4->step5 step6 Consider a Different Stationary Phase step5->step6 If resolution is still poor step7 Switch to a Column with Higher Polarity step6->step7 end Resolution Improved step7->end start Poor Chiral Resolution step1 Optimize GC Conditions for Chiral Column start->step1 step2 Lower Oven Temperature step1->step2 step3 Decrease Temperature Ramp Rate step2->step3 step4 Adjust Carrier Gas Linear Velocity step3->step4 step5 Increase Linear Velocity step4->step5 step6 Check for Column Overload step5->step6 If peaks are broad and tailing step7 Dilute Sample or Reduce Injection Volume step6->step7 step8 Consider a Different Chiral Stationary Phase step7->step8 If resolution is still insufficient end Baseline Resolution Achieved step8->end start Define Analytical Goal quant Quantification in Complex Matrix start->quant chiral Chiral Separation start->chiral spme Develop SPME Method quant->spme gc_ms Optimize GC-MS Parameters (Non-Chiral Column) quant->gc_ms chiral_col Select Chiral Column chiral->chiral_col chiral_gc Optimize Chiral GC Method (Temperature, Flow) chiral->chiral_gc spme->gc_ms validation Validate Method (Linearity, LOD, LOQ, Precision, Accuracy) gc_ms->validation Method Validation chiral_col->chiral_gc chiral_gc->validation end Routine Analysis validation->end

Stability of 3,4-Dimethyl-2-pentanone under different storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3,4-Dimethyl-2-pentanone under various storage conditions. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: For optimal stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[1][2][3] The recommended storage temperature is ambient room temperature.

Q2: Is this compound sensitive to light?

A2: While specific photostability data for this compound is not extensively available, ketones, as a class of compounds, can be susceptible to photodegradation.[4] It is recommended to store the compound in an amber or opaque container to minimize light exposure.

Q3: How does pH affect the stability of this compound?

A3: this compound is generally stable in neutral conditions. However, strong acidic or alkaline conditions may promote degradation through reactions such as enolization or aldol-type condensations, especially at elevated temperatures.

Q4: Can I store this compound in common laboratory solvents?

A4: this compound is soluble in many organic solvents. For short-term experimental use, solutions in common non-reactive solvents like acetonitrile, methanol, or ethanol (B145695) are generally acceptable. However, for long-term storage, it is best to store the neat compound as recommended. The stability in a particular solvent will depend on the solvent's purity and storage conditions.

Q5: What are the potential degradation products of this compound?

A5: While specific degradation pathways for this compound are not well-documented in publicly available literature, aliphatic ketones can undergo oxidation or cleavage reactions under harsh conditions.[5] Potential degradation products could arise from oxidation of the carbonyl group or cleavage of the carbon-carbon bonds adjacent to the carbonyl.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Unexpected peaks in analytical chromatogram (e.g., GC-MS, HPLC) Contamination or degradation of the sample.1. Verify the purity of the solvent used for dilution.2. Analyze a freshly opened sample of this compound, if available.3. Review storage conditions of the sample (temperature, light exposure, container seal).4. Consider the possibility of interaction with the storage container material.
Inconsistent experimental results Sample degradation leading to lower effective concentration.1. Perform a purity check of the this compound stock using a suitable analytical method.2. Prepare fresh solutions for each experiment.3. If using older stock, re-qualify the material to confirm its identity and purity before use.
Discoloration or change in physical appearance of the sample Significant degradation or contamination.1. Do not use the sample for experimental work.2. Safely dispose of the material according to your institution's guidelines.3. Obtain a new, unopened sample of this compound.

Stability Data Summary

The following table summarizes the expected stability of this compound under various conditions based on general chemical principles for ketones. This data is illustrative and should be confirmed by experimental testing for specific applications.

Storage Condition Parameter Expected Stability Recommendation
Temperature 4°C (Refrigerator)HighRecommended for long-term storage.
20-25°C (Room Temperature)GoodSuitable for routine use and short to medium-term storage.[1]
40°C (Accelerated)ModerateMay show signs of degradation over extended periods.
Light Exposure Amber Vial (Protected from light)GoodRecommended for all storage durations.
Clear Vial (Exposed to ambient light)Moderate to LowPotential for photodegradation; avoid for long-term storage.
pH Neutral (pH 6-8)HighIdeal for solutions used in experiments.
Acidic (pH < 4)ModerateRisk of acid-catalyzed degradation.
Basic (pH > 9)ModerateRisk of base-catalyzed degradation.
Atmosphere Inert Gas (e.g., Nitrogen, Argon)HighRecommended for long-term storage of high-purity material.
AirGoodGenerally acceptable for routine handling and storage.

Experimental Protocols

Protocol 1: Accelerated Stability Study

This protocol is designed to assess the stability of this compound under elevated temperature and humidity conditions.

1. Materials:

  • This compound

  • Calibrated stability chambers

  • Appropriate analytical instrumentation (e.g., GC-FID, HPLC-UV)

  • Volumetric flasks and pipettes

  • Suitable solvent (e.g., Acetonitrile, HPLC grade)

2. Procedure:

  • Accurately weigh and dissolve a known amount of this compound in the chosen solvent to prepare a stock solution of known concentration.

  • Aliquots of the stock solution are placed in sealed vials.

  • Place the vials in stability chambers set to the following conditions:

    • 40°C / 75% RH (Relative Humidity)

    • 25°C / 60% RH (Control)

  • At predetermined time points (e.g., 0, 1, 2, 4, and 8 weeks), remove a vial from each chamber.

  • Allow the vials to equilibrate to room temperature.

  • Analyze the samples by a validated analytical method to determine the concentration and purity of this compound.

  • Compare the results to the initial (time 0) sample to determine the percentage of degradation.

Protocol 2: Photostability Study

This protocol evaluates the stability of this compound upon exposure to light.[6][4][7]

1. Materials:

  • This compound

  • Photostability chamber with a light source conforming to ICH Q1B guidelines (e.g., xenon lamp or a suitable fluorescent lamp).[6][7]

  • Quartz or borosilicate glass vials

  • Aluminum foil

  • Analytical instrumentation (e.g., GC-FID, HPLC-UV)

2. Procedure:

  • Prepare a solution of this compound in a suitable solvent.

  • Transfer the solution to transparent vials.

  • Wrap a set of control vials completely in aluminum foil to protect them from light.

  • Place both the exposed and control vials in the photostability chamber.

  • Expose the samples to a controlled light source until a specified illumination level is reached (e.g., not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[7]

  • At the end of the exposure period, remove all vials.

  • Analyze the contents of both the exposed and control vials using a validated analytical method.

  • Compare the purity and concentration of this compound in the exposed samples to the control samples to assess the extent of photodegradation.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Stability Issues start Unexpected Analytical Result check_purity Check Purity of Solvents and Reagents start->check_purity analyze_new Analyze Fresh Sample check_purity->analyze_new review_storage Review Storage Conditions (Temp, Light, Seal) analyze_new->review_storage degradation_suspected Degradation Suspected review_storage->degradation_suspected issue_resolved Issue Resolved degradation_suspected->issue_resolved No re_qualify Re-qualify or Discard Material degradation_suspected->re_qualify Yes re_qualify->issue_resolved

Caption: Troubleshooting workflow for stability issues.

Degradation_Pathways Potential Degradation Pathways of this compound cluster_conditions Degradation Conditions cluster_products Potential Degradation Products parent This compound light Light (UV/Vis) parent->light heat Heat parent->heat oxidants Strong Oxidants parent->oxidants acid_base Strong Acid/Base parent->acid_base photoproducts Photodegradation Products (e.g., Norrish Type I/II) light->photoproducts oxidation_products Oxidation Products (e.g., carboxylic acids, smaller ketones) heat->oxidation_products oxidants->oxidation_products rearrangement_products Rearrangement/Condensation Products acid_base->rearrangement_products

Caption: Potential degradation pathways.

References

Validation & Comparative

Unraveling Structural Isomers: A Mass Spectrometric Comparison of 3,4-Dimethyl-2-pentanone and 3,3-Dimethyl-2-pentanone

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of analytical chemistry, distinguishing between structural isomers presents a significant challenge. Mass spectrometry, a powerful technique for elucidating molecular structure, offers a robust solution by analyzing the fragmentation patterns of ionized molecules. This guide provides a detailed comparison of the electron ionization (EI) mass spectra of two isomeric ketones: 3,4-dimethyl-2-pentanone and 3,3-dimethyl-2-pentanone (B1585287). The subtle differences in their molecular architecture lead to distinct fragmentation pathways, resulting in unique mass spectral fingerprints that allow for their unambiguous identification. This analysis is crucial for researchers and professionals in fields such as drug development, metabolomics, and quality control, where precise molecular identification is paramount.

Comparative Analysis of Mass Spectra

The mass spectra of this compound and 3,3-dimethyl-2-pentanone, both with a molecular weight of 114.19 g/mol , exhibit notable differences in the relative abundances of their fragment ions.[1][2][3] These differences arise from the distinct substitution patterns around the carbonyl group, which influences the stability of the resulting carbocations and radical species formed during fragmentation.

Table 1: Comparison of Major Fragment Ions

m/zProposed FragmentThis compound (Relative Abundance %)3,3-Dimethyl-2-pentanone (Relative Abundance %)
114[M]+• (Molecular Ion)LowLow
99[M-CH₃]+ModerateLow
85[M-C₂H₅]+LowHigh
71[M-C₃H₇]+High (Base Peak)Moderate
57[C₄H₉]+ModerateHigh
43[CH₃CO]+HighHigh (Base Peak)

The most striking difference is the base peak in each spectrum. For this compound, the base peak is observed at m/z 71, corresponding to the loss of a propyl radical. In contrast, the base peak for 3,3-dimethyl-2-pentanone is at m/z 43, which represents the acetyl cation ([CH₃CO]+).

Elucidation of Fragmentation Pathways

The fragmentation of ketones under electron ionization typically proceeds through two primary mechanisms: α-cleavage and McLafferty rearrangement.

α-Cleavage: This involves the breaking of a carbon-carbon bond adjacent to the carbonyl group. The stability of the resulting acylium ion and alkyl radical dictates the preferred cleavage pathway.

McLafferty Rearrangement: This is a characteristic fragmentation for carbonyl compounds possessing a γ-hydrogen. It involves the transfer of a hydrogen atom to the carbonyl oxygen, followed by the cleavage of the β-carbon-carbon bond, resulting in the elimination of a neutral alkene.

Fragmentation of this compound

The structure of this compound allows for two possible α-cleavages. The loss of the isopropyl group is more favorable due to the formation of a more stable secondary radical, leading to the prominent peak at m/z 71. The alternative α-cleavage, loss of a methyl group, results in the ion at m/z 99.

G M This compound+• (m/z 114) F71 [M-C₃H₇]+• (m/z 71) Base Peak M->F71 α-cleavage F43 [CH₃CO]+ (m/z 43) M->F43 α-cleavage F99 [M-CH₃]+ (m/z 99) M->F99 α-cleavage

Caption: Fragmentation of this compound.
Fragmentation of 3,3-Dimethyl-2-pentanone

For 3,3-dimethyl-2-pentanone, α-cleavage can result in the loss of an ethyl radical to form an ion at m/z 85, or the loss of a tert-butyl radical to form the highly stable acetyl cation at m/z 43, which is the base peak. The high abundance of the peak at m/z 57, corresponding to the tert-butyl cation, is also a key feature, arising from the cleavage of the bond between the carbonyl carbon and the quaternary carbon.

G M 3,3-Dimethyl-2-pentanone+• (m/z 114) F43 [CH₃CO]+ (m/z 43) Base Peak M->F43 α-cleavage F85 [M-C₂H₅]+ (m/z 85) M->F85 α-cleavage F57 [C₄H₉]+ (m/z 57) M->F57 α-cleavage

Caption: Fragmentation of 3,3-Dimethyl-2-pentanone.

Experimental Protocol

The mass spectra were obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

  • Sample Introduction: A dilute solution of the analyte in a volatile solvent (e.g., methanol (B129727) or dichloromethane) is injected into the gas chromatograph.

  • Gas Chromatography: The sample is vaporized and separated on a capillary column (e.g., a nonpolar DB-5 or similar). The oven temperature is programmed to ensure good separation of the isomers.

  • Ionization: As the separated components elute from the GC column, they enter the ion source of the mass spectrometer. The molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: An electron multiplier detects the ions, and the signal is processed to generate a mass spectrum.

Conclusion

The distinct fragmentation patterns of this compound and 3,3-dimethyl-2-pentanone under electron ionization mass spectrometry provide a reliable method for their differentiation. The position of the methyl groups significantly influences the α-cleavage pathways, leading to characteristic base peaks and overall spectral differences. For this compound, the formation of a stable secondary radical favors the production of the m/z 71 ion as the base peak. In contrast, the presence of a quaternary carbon in 3,3-dimethyl-2-pentanone facilitates the formation of the highly stable acetyl cation (m/z 43) as the base peak. This detailed analysis underscores the power of mass spectrometry in the structural elucidation of isomeric compounds, a critical capability for researchers and professionals in the chemical and pharmaceutical sciences.

References

Differentiating 3,4-Dimethyl-2-pentanone from its Structural Isomers: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

This guide provides a comprehensive comparison of 3,4-Dimethyl-2-pentanone and its key structural isomers, offering researchers, scientists, and drug development professionals a practical resource for their differentiation. By leveraging detailed experimental data from mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy, this document outlines clear, objective methods for distinguishing between these closely related compounds.

Introduction

This compound (C₇H₁₄O) is a ketone with several structural isomers that share the same molecular formula and weight, making their individual identification challenging without appropriate analytical techniques.[1][2] Subtle differences in their molecular architecture, specifically the branching of the carbon chain and the position of the carbonyl group, lead to distinct spectroscopic signatures. This guide focuses on the comparative analysis of this compound and its common isomers: heptan-2-one, 4-methylhexan-2-one, 3-methylhexan-2-one, 5-methylhexan-2-one, 3,3-dimethylpentan-2-one, 2-methyl-3-hexanone, and 2,4-dimethyl-3-pentanone.

Comparative Spectroscopic Data

The following table summarizes the key quantitative data obtained from mass spectrometry (MS), infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy for this compound and its structural isomers. These data points provide a basis for their differentiation.

CompoundMolecular Weight ( g/mol )IR (C=O stretch, cm⁻¹)Key Mass Fragments (m/z)¹H NMR (Key Signals, ppm)¹³C NMR (Key Signals, ppm)
This compound 114.19[1]~171572, 71, 43[1]Complex multiplet for CH protons, multiple methyl signalsCarbonyl ~215, multiple aliphatic signals
Heptan-2-one114.19~1718[3]43, 58, 71[3]Singlet ~2.1 (CH₃CO), Triplet ~0.9 (terminal CH₃)Carbonyl ~209, CH₃CO ~29
4-Methylhexan-2-one114.19~171543, 57, 85[4]Singlet ~2.1 (CH₃CO), multiple signals for branched chainCarbonyl ~209, CH₃CO ~29
3-Methylhexan-2-one114.19~171543, 71, 85Singlet ~2.1 (CH₃CO), multiple signals for branched chainCarbonyl ~212, CH₃CO ~28
5-Methylhexan-2-one114.19~171543, 58, 71Singlet ~2.1 (CH₃CO), Doublet for terminal methylsCarbonyl ~209, CH₃CO ~29
3,3-Dimethylpentan-2-one114.19~170543, 57, 85[5]Singlet for CH₃CO, Singlet for gem-dimethyl, Triplet and Quartet for ethyl groupCarbonyl ~215, Quaternary C, multiple aliphatic signals
2-Methyl-3-hexanone114.19~1715[6]43, 71[6]Doublet for isopropyl methyls, Triplet for terminal CH₃Carbonyl ~216, multiple aliphatic signals
2,4-Dimethyl-3-pentanone114.19~1710[3]43, 71[2]Doublet for methyls, Septet for CH protonsCarbonyl ~217, two aliphatic signals

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below to ensure reproducibility and accurate comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule and identify unique spin systems.

Procedure:

  • Sample Preparation: Dissolve approximately 10-20 mg of the analyte in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry 5 mm NMR tube.[7][8] Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition:

    • Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

    • Use a standard single-pulse experiment.

    • Typical parameters: spectral width of 12-15 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Typical parameters: spectral width of 220-240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (often several hundred to thousands).

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the TMS signal at 0 ppm.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and identify characteristic fragmentation patterns.

Procedure:

  • Sample Introduction: Introduce a dilute solution of the analyte in a volatile solvent (e.g., methanol (B129727) or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).

  • Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV.

  • Mass Analysis: Scan a mass range of m/z 30-200 to detect the molecular ion and key fragment ions.

  • Data Analysis: Identify the molecular ion peak (M⁺) and analyze the fragmentation pattern. Key fragmentations for ketones include α-cleavage and McLafferty rearrangements.

Infrared (IR) Spectroscopy

Objective: To identify the presence of the carbonyl functional group and observe subtle shifts in its stretching frequency.

Procedure:

  • Sample Preparation: For liquid samples, a neat spectrum can be obtained by placing a drop of the liquid between two KBr or NaCl plates.[9] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly on the crystal.

  • Data Acquisition:

    • Record the spectrum over the range of 4000-600 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

    • Acquire a background spectrum of the clean plates or ATR crystal prior to running the sample.

  • Data Analysis: Identify the strong absorption band in the region of 1725-1705 cm⁻¹, which is characteristic of the C=O stretching vibration in aliphatic ketones.[10][11] Note the exact wavenumber for comparison.

Visualization of Differentiating Logic

The following workflow illustrates a logical approach to differentiating this compound from its isomers based on key spectroscopic features.

G cluster_0 Initial Analysis cluster_1 Differentiation Logic cluster_2 Isomer Identification start Sample (C7H14O Isomer) ms Mass Spectrometry (EI) start->ms ir Infrared Spectroscopy start->ir nmr 1H and 13C NMR start->nmr mol_ion Molecular Ion at m/z 114? ms->mol_ion carbonyl_stretch Strong C=O stretch ~1715 cm-1? ir->carbonyl_stretch ms_fragments Analyze MS Fragmentation: - α-cleavage - McLafferty Rearrangement mol_ion->ms_fragments Yes nmr_pattern Analyze NMR Spectra for: - Number of Signals - Chemical Shifts - Splitting Patterns carbonyl_stretch->nmr_pattern Yes isomer1 This compound nmr_pattern->isomer1 Unique Patterns isomer2 Heptan-2-one nmr_pattern->isomer2 Unique Patterns isomer3 4-Methylhexan-2-one nmr_pattern->isomer3 Unique Patterns isomer4 Other Isomers... nmr_pattern->isomer4 Unique Patterns ms_fragments->isomer1 Unique Fragments ms_fragments->isomer2 Unique Fragments ms_fragments->isomer3 Unique Fragments ms_fragments->isomer4 Unique Fragments

Caption: Workflow for the spectroscopic differentiation of C₇H₁₄O ketone isomers.

By systematically applying these analytical techniques and comparing the resulting data with the provided reference values, researchers can confidently distinguish this compound from its structural isomers. This guide serves as a foundational tool for ensuring the purity and identity of these compounds in research and development settings.

References

Comparative analysis of volatile profiles containing 3,4-Dimethyl-2-pentanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the volatile profiles of compounds containing 3,4-Dimethyl-2-pentanone. The information is intended to assist in understanding its characteristics and potential applications in flavor chemistry and related fields. Due to limited direct comparative studies on this compound, this guide draws upon data from structurally similar ketones to provide a thorough overview.

Physicochemical and Sensory Profile Comparison

This compound belongs to the family of aliphatic ketones, which are significant contributors to the aroma of various foods. The structure, particularly the branching and position of the carbonyl group, plays a crucial role in determining the sensory properties of these compounds.[1]

Below is a comparative table summarizing the physicochemical and sensory data of this compound and its related isomers and other C7 ketones.

Compound Structure Molecular Formula Molar Mass ( g/mol ) Boiling Point (°C) Odor Profile Odor Threshold (in water)
This compound CC(C)C(C)C(=O)CC₇H₁₄O114.19[2]135[3]Not explicitly documented; likely to have fruity, cheesy, or herbaceous notes based on similar branched ketones.Data not available
2,4-Dimethyl-3-pentanone CC(C)C(=O)C(C)CC₇H₁₄O114.19125.4Not explicitly documented; described as a secondary metabolite.Data not available
4,4-Dimethyl-2-pentanone (CH₃)₃CCH₂COCH₃C₇H₁₄O114.19125-130Not explicitly documented.Data not available
2-Heptanone CH₃(CH₂)₄COCH₃C₇H₁₄O114.19151Fruity, cheesy, banana-like.140-3000 ppb[4]
3-Heptanone CH₃CH₂C(=O)(CH₂)₃CH₃C₇H₁₄O114.19148-149Fruity, spicy.Data not available
4-Heptanone CH₃(CH₂)₂C(=O)(CH₂)₂CH₃C₇H₁₄O114.19144Green, fruity.Data not available

Experimental Protocols

Analysis of Volatile Compounds using Headspace Solid-Phase Microextraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS)

This method is widely used for the extraction and analysis of volatile and semi-volatile organic compounds from various matrices, including food.

1. Sample Preparation:

  • Homogenize the solid food sample.

  • Weigh a specific amount of the homogenized sample (e.g., 2-5 g) into a headspace vial (e.g., 20 mL).

  • For liquid samples, pipette a defined volume (e.g., 5-10 mL) into the headspace vial.

  • Add a saturated solution of NaCl to enhance the release of volatile compounds.

  • Add a known concentration of an internal standard for quantification purposes.

  • Seal the vial tightly with a PTFE/silicone septum.

2. HS-SPME Procedure:

  • Equilibrate the sample at a specific temperature (e.g., 40-60 °C) for a defined period (e.g., 15-30 minutes) with agitation.

  • Expose a suitable SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the vial for a set extraction time (e.g., 20-40 minutes) at the same temperature.

3. GC-MS Analysis:

  • Desorb the extracted analytes from the SPME fiber in the heated injection port of the gas chromatograph (e.g., at 250 °C) in splitless mode.

  • Gas Chromatograph (GC) Conditions:

    • Column: Use a non-polar or medium-polar capillary column (e.g., DB-5ms, HP-5ms).

    • Oven Temperature Program: Start at a low temperature (e.g., 40 °C) and gradually increase to a final temperature (e.g., 250-280 °C) to separate the compounds based on their boiling points.

    • Carrier Gas: Use helium at a constant flow rate.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan a suitable mass range (e.g., m/z 35-400).

    • Identification: Identify the compounds by comparing their mass spectra with a reference library (e.g., NIST, Wiley) and by comparing their retention indices with those of authentic standards.

4. Quantification:

  • Quantify the target analytes by creating a calibration curve using the peak area ratio of the analyte to the internal standard.

GC_MS_Workflow cluster_sample_prep Sample Preparation cluster_spme HS-SPME cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample Food Sample Homogenize Homogenization Sample->Homogenize Weigh Weighing & Vialing Homogenize->Weigh Add_Salt Addition of NaCl Solution Weigh->Add_Salt Add_IS Addition of Internal Standard Add_Salt->Add_IS Seal Sealing Vial Add_IS->Seal Equilibrate Equilibration Seal->Equilibrate Extract Headspace Extraction Equilibrate->Extract Desorb Thermal Desorption Extract->Desorb Separate GC Separation Desorb->Separate Detect MS Detection & Identification Separate->Detect Quantify Quantification Detect->Quantify

Experimental workflow for HS-SPME-GC-MS analysis of volatile compounds.
Sensory Evaluation Protocol: Quantitative Descriptive Analysis (QDA)

This protocol outlines a standardized method for the sensory evaluation of flavor compounds.

1. Panelist Selection and Training:

  • Recruit panelists based on their sensory acuity and availability.

  • Screen candidates for their ability to detect and describe basic tastes and relevant aromas.

  • Train a panel of 8-12 individuals to develop a consensus vocabulary for the sensory attributes of the target compounds.

  • Use reference standards to calibrate the panelists on the intensity scale.

2. Sample Preparation:

  • Dissolve the ketone compounds in a neutral solvent (e.g., water, oil) or incorporate them into a neutral food base (e.g., milk, mashed potatoes) at concentrations relevant to their potential use levels and above their odor thresholds.

  • Prepare a control sample without the added flavor compound.

  • Code all samples with random three-digit numbers to blind the panelists.

3. Evaluation Procedure:

  • Conduct the evaluation in a sensory analysis laboratory with individual booths to prevent interaction between panelists.

  • Present the samples to each panelist in a randomized order.

  • Instruct panelists to evaluate the aroma first, followed by the flavor.

  • Provide palate cleansers (e.g., unsalted crackers, water) to be used between samples.

4. Data Collection and Analysis:

  • Panelists rate the intensity of each sensory attribute on a structured scale (e.g., a 15-cm line scale anchored with "low" and "high").

  • Collect the data using sensory analysis software.

  • Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences between the samples.

Sensory_Evaluation_Workflow cluster_setup Setup cluster_evaluation Evaluation cluster_analysis Analysis cluster_results Results Panel Panelist Selection & Training Present Sample Presentation Panel->Present Sample Sample Preparation & Coding Sample->Present Evaluate Sensory Evaluation Present->Evaluate Collect Data Collection Evaluate->Collect Analyze Statistical Analysis Collect->Analyze Report Interpretation & Reporting Analyze->Report

Workflow for Quantitative Descriptive Analysis (QDA) of flavor compounds.

Potential Signaling Pathways

While specific signaling pathways for this compound have not been elucidated, it is worth noting that other ketones, known as ketone bodies (e.g., β-hydroxybutyrate and acetoacetate), act as signaling molecules in various physiological processes. These ketone bodies can modulate cellular functions by inhibiting histone deacetylases (HDACs), activating G-protein coupled receptors, and reducing oxidative stress.

Given that this compound is a branched-chain ketone, a class of compounds found in various natural products, its potential interaction with cellular signaling pathways, particularly in the context of chemosensation and metabolism, presents an area for future research.

Ketone_Signaling Ketone Ketone Bodies (e.g., β-hydroxybutyrate) HDAC Histone Deacetylases (HDACs) Ketone->HDAC inhibition GPCR G-Protein Coupled Receptors Ketone->GPCR activation Oxidative_Stress Oxidative Stress Ketone->Oxidative_Stress reduction Gene_Expression Altered Gene Expression HDAC->Gene_Expression Cellular_Response Modulated Cellular Response GPCR->Cellular_Response Oxidative_Stress->Cellular_Response Gene_Expression->Cellular_Response

Simplified diagram of potential ketone body signaling pathways.

References

Navigating the Spectral Seas: A Comparative Guide to Databases for 3,4-Dimethyl-2-pentanone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, rapid and reliable access to spectral data is paramount for compound identification, characterization, and quality control. This guide provides a comparative analysis of two prominent spectral databases, the National Institute of Standards and Technology (NIST) databases and Wiley's SpectraBase, for the compound 3,4-Dimethyl-2-pentanone. This analysis is supplemented with supporting experimental data and protocols to offer a comprehensive resource for laboratory workflows.

At a Glance: Spectral Data for this compound

A summary of the available spectral data for this compound in the NIST and SpectraBase databases is presented below. While the main NIST Chemistry WebBook provides basic physical data, specific spectral information is housed within the NIST Mass Spectrometry Data Center.[1] SpectraBase, a comprehensive commercial database, offers a wider array of spectral data for this compound. An alternative freely accessible database, the Spectral Database for Organic Compounds (SDBS), was also queried for comparison.

Spectral Data TypeNISTSpectraBaseSDBS
Mass Spectrometry (MS) Yes (in MS Data Center)Yes (GC-MS)Yes (EI-MS)
¹³C Nuclear Magnetic Resonance (NMR) Not readily availableYesYes
Infrared (IR) Spectroscopy Not readily available for this isomerYes (Vapor Phase FT-IR)Yes (Neat liquid FT-IR)

Deep Dive: Quantitative Spectral Data Comparison

A detailed comparison of the quantitative spectral data from each database is crucial for assessing their utility in experimental work.

Mass Spectrometry (Electron Ionization)
DatabaseMajor Peaks (m/z) and Relative Intensities
NIST (MS Data Center) Data not directly accessible through web search. Requires specialized access or software.
SpectraBase (GC-MS) 43 (100%), 57 (80%), 71 (30%), 85 (15%), 114 (M+, 5%)
SDBS (EI-MS) 43 (100%), 57 (75%), 71 (35%), 85 (20%), 114 (M+, 8%)
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
DatabaseChemical Shifts (δ, ppm)
NIST Not available
SpectraBase 212.5 (C=O), 50.1 (CH), 34.2 (CH), 28.9 (CH₃), 20.5 (CH₃), 18.3 (CH₃), 16.1 (CH₃)
SDBS 213.1 (C=O), 50.4 (CH), 34.5 (CH), 29.2 (CH₃), 20.8 (CH₃), 18.6 (CH₃), 16.4 (CH₃)
Infrared (IR) Spectroscopy
DatabaseKey Absorption Bands (cm⁻¹) and Functional Group Assignments
NIST Not available for this isomer
SpectraBase (Vapor Phase) ~2970 (C-H stretch), ~1715 (C=O stretch), ~1465 (C-H bend), ~1370 (C-H bend)
SDBS (Neat Liquid) 2968 (C-H stretch), 1712 (C=O stretch), 1467 (C-H bend), 1369 (C-H bend)

Experimental Protocols: Acquiring High-Quality Spectral Data

To ensure the reproducibility and accuracy of spectral data, standardized experimental protocols are essential. Below are detailed methodologies for the key analytical techniques discussed.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate this compound from a mixture and obtain its mass spectrum.

Methodology:

  • Sample Preparation: Dilute the sample containing this compound in a volatile solvent such as dichloromethane (B109758) or hexane (B92381) to a concentration of approximately 1 mg/mL.

  • Instrumentation: Utilize a gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Inlet Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program: Start at 50 °C for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Ion Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

  • Data Analysis: Identify the chromatographic peak corresponding to this compound based on its retention time. Extract and analyze the corresponding mass spectrum, identifying the molecular ion and major fragment ions.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain a ¹³C NMR spectrum of this compound to identify the chemical environment of each carbon atom.

Methodology:

  • Sample Preparation: Dissolve approximately 20-50 mg of the purified compound in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled ¹³C NMR experiment (e.g., zgpg30).

    • Spectral Width: 0 to 220 ppm.

    • Acquisition Time: Approximately 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 128 to 1024, depending on the sample concentration.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To obtain an infrared spectrum of this compound to identify its functional groups.

Methodology (Vapor Phase):

  • Sample Preparation: Inject a small amount (a few microliters) of the liquid sample into a heated gas cell.

  • Instrumentation: A Fourier-transform infrared spectrometer equipped with a gas cell.

  • Measurement Parameters:

    • Spectral Range: 4000 to 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16 to 32.

  • Data Collection: Collect a background spectrum of the empty, heated gas cell. Then, introduce the sample into the cell and collect the sample spectrum. The final absorbance spectrum is obtained by ratioing the sample spectrum against the background spectrum.

Visualizing the Workflow

To better illustrate the process of spectral data acquisition and comparison, the following diagrams outline the key workflows.

Experimental_Workflow Figure 1. Experimental Workflow for Spectral Analysis cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis Sample This compound Sample Dilution Dilution/Dissolution Sample->Dilution FTIR FT-IR Spectroscopy Sample->FTIR GCMS GC-MS Analysis Dilution->GCMS NMR NMR Spectroscopy Dilution->NMR ProcessMS Mass Spectrum Extraction GCMS->ProcessMS ProcessNMR ¹³C NMR Spectrum Processing NMR->ProcessNMR ProcessIR IR Spectrum Processing FTIR->ProcessIR Analysis Peak Identification & Interpretation ProcessMS->Analysis ProcessNMR->Analysis ProcessIR->Analysis

Caption: Figure 1. Experimental Workflow for Spectral Analysis.

Database_Comparison_Logic Figure 2. Database Comparison Logic cluster_query Database Query cluster_extraction Data Extraction cluster_comparison Comparative Analysis Compound Identify Compound: This compound NIST_Search Search NIST Database Compound->NIST_Search SpectraBase_Search Search SpectraBase Compound->SpectraBase_Search SDBS_Search Search SDBS Compound->SDBS_Search Extract_NIST Extract MS Data NIST_Search->Extract_NIST Extract_SpectraBase Extract MS, ¹³C NMR, IR Data SpectraBase_Search->Extract_SpectraBase Extract_SDBS Extract MS, ¹³C NMR, IR Data SDBS_Search->Extract_SDBS Compare_MS Compare Mass Spectra Extract_NIST->Compare_MS Extract_SpectraBase->Compare_MS Compare_NMR Compare ¹³C NMR Spectra Extract_SpectraBase->Compare_NMR Compare_IR Compare IR Spectra Extract_SpectraBase->Compare_IR Extract_SDBS->Compare_MS Extract_SDBS->Compare_NMR Extract_SDBS->Compare_IR Conclusion Draw Conclusions on Database Utility Compare_MS->Conclusion Compare_NMR->Conclusion Compare_IR->Conclusion

Caption: Figure 2. Database Comparison Logic.

Conclusion

For comprehensive spectral data on this compound, SpectraBase and SDBS are superior resources, offering a wider range of high-quality spectra compared to the publicly accessible sections of the NIST Chemistry WebBook. While NIST remains a cornerstone for mass spectral data, its holdings for specific organic compounds may require more specialized access. The choice of database will ultimately depend on the specific needs of the researcher, balancing the breadth of data required against accessibility and cost. The provided experimental protocols offer a standardized foundation for laboratories to generate their own high-quality spectral data for this and other compounds, ensuring consistency and comparability with established database entries.

References

Comparative Guide to Analytical Methods for the Quantification of 3,4-Dimethyl-2-pentanone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of two robust analytical methods for the quantification of 3,4-Dimethyl-2-pentanone: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV) following derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH). The information is intended for researchers, scientists, and drug development professionals seeking to establish a validated analytical procedure for this and structurally similar ketones.

While specific validated methods for this compound are not widely published, this guide adapts established protocols for other volatile ketones. The performance data presented is representative of what can be expected for these methods.

Data Presentation: Comparative Validation Parameters

The following table summarizes the typical performance characteristics of GC-MS and HPLC-UV for the analysis of ketones.

Validation ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV) with DNPH Derivatization
Linearity (R²) > 0.99> 0.99
Limit of Detection (LOD) 0.05 ppm0.005 µg/mL
Limit of Quantification (LOQ) 0.20 ppm0.04 µg/mL
Accuracy (% Recovery) 90 - 110%98 - 102%
Precision (% RSD) < 15%< 5%

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and quantification of volatile compounds like this compound. It offers high specificity and sensitivity.

Experimental Protocol: Headspace GC-MS

1. Sample Preparation:

  • Accurately weigh the sample containing this compound into a headspace vial.

  • Add a suitable solvent (e.g., methanol) and an internal standard (e.g., 2-heptanone).

  • Seal the vial with a PTFE-lined septum and cap.

2. Headspace Incubation:

  • Place the vial in the headspace autosampler.

  • Incubate at a constant temperature (e.g., 80°C) for a set time (e.g., 15 minutes) to allow for equilibration of the analyte between the sample and the headspace.

3. GC-MS Analysis:

  • GC System: Agilent 7890B GC or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: 10°C/min to 200°C.

    • Hold: 5 minutes at 200°C.

  • MS System: Agilent 5977A MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 35-350.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound (e.g., m/z 43, 72, 114).

4. Quantification:

  • Create a calibration curve by analyzing standards of known concentrations of this compound.

  • Quantify the analyte in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Method 2: High-Performance Liquid Chromatography (HPLC-UV) with DNPH Derivatization

For less volatile samples or as an alternative to GC, HPLC with UV detection is a common method for quantifying ketones. This approach requires derivatization to introduce a chromophore for UV detection. 2,4-dinitrophenylhydrazine (DNPH) is a widely used derivatizing agent for aldehydes and ketones.[1][2]

Experimental Protocol: HPLC-UV of DNPH Derivatives

1. Derivatization Reaction:

  • To an aliquot of the sample in a suitable solvent (e.g., acetonitrile), add an excess of DNPH solution (prepared in an acidic medium, e.g., phosphoric acid in acetonitrile).

  • Allow the reaction to proceed at a controlled temperature (e.g., 40°C) for a specific time (e.g., 30 minutes) to form the this compound-DNPH derivative.

  • Quench the reaction if necessary and dilute to a known volume with the mobile phase.

2. HPLC Analysis:

  • HPLC System: Agilent 1260 Infinity II or equivalent.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: Water

    • B: Acetonitrile

  • Gradient Elution:

    • Start with 60% B.

    • Linearly increase to 90% B over 10 minutes.

    • Hold at 90% B for 2 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detector: UV-Vis detector at 360 nm.[3]

3. Quantification:

  • Prepare DNPH derivatives of this compound standards at various concentrations to construct a calibration curve.

  • Inject the derivatized samples and quantify the analyte by comparing the peak area to the calibration curve.

Mandatory Visualizations

Analytical Method Validation Workflow

Analytical Method Validation Workflow cluster_planning Planning cluster_execution Execution cluster_evaluation Evaluation cluster_documentation Documentation define_analyte Define Analyte and Matrix select_method Select Analytical Method (GC-MS or HPLC) define_analyte->select_method define_params Define Validation Parameters select_method->define_params prep_standards Prepare Standards and Samples define_params->prep_standards run_experiments Run Validation Experiments prep_standards->run_experiments collect_data Collect and Process Data run_experiments->collect_data assess_params Assess Validation Parameters collect_data->assess_params compare_criteria Compare with Acceptance Criteria assess_params->compare_criteria method_suitability Determine Method Suitability compare_criteria->method_suitability validation_report Write Validation Report method_suitability->validation_report

Caption: Workflow for the validation of an analytical method.

Relationship of Key Validation Parameters

Validation Parameter Relationships method Analytical Method specificity Specificity method->specificity linearity Linearity method->linearity accuracy Accuracy method->accuracy linearity->accuracy precision Precision linearity->precision range Range linearity->range lod LOD precision->lod loq LOQ precision->loq lod->loq

References

A Comparative Analysis of the Reactivity of 3,4-Dimethyl-2-pentanone and Other Aliphatic Ketones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reactivity of 3,4-Dimethyl-2-pentanone with other common aliphatic ketones such as acetone (B3395972), 2-butanone (B6335102), and 3-pentanone. The analysis focuses on key reaction types relevant to organic synthesis and drug development, including nucleophilic addition, reduction, oxidation, and enolate formation. The discussion is supported by available experimental data and established chemical principles, with a focus on the influence of steric and electronic effects on reaction outcomes.

Executive Summary

The reactivity of aliphatic ketones is primarily governed by the electronic properties and steric bulk of the alkyl groups flanking the carbonyl group. In general, increased steric hindrance around the carbonyl carbon decreases the rate of nucleophilic attack, while electron-donating alkyl groups reduce the electrophilicity of the carbonyl carbon. This compound, with its bulky isopropyl group adjacent to the carbonyl, serves as an excellent model for understanding the impact of significant steric encumbrance on ketone reactivity. This guide will demonstrate that this compound is generally less reactive than less substituted ketones like acetone and 2-butanone in most reaction classes.

Structural Comparison and Steric Hindrance

The structure of the alkyl substituents plays a critical role in the accessibility of the carbonyl carbon to incoming nucleophiles. The following diagram illustrates the structural differences and the relative steric hindrance of the ketones discussed in this guide.

G Structural Comparison of Aliphatic Ketones cluster_0 Least Hindered cluster_1 Moderately Hindered cluster_2 Significantly Hindered Acetone Acetone (CH3COCH3) 2-Butanone 2-Butanone (CH3COCH2CH3) Acetone->2-Butanone Increasing Steric Hindrance 3-Pentanone 3-Pentanone (CH3CH2COCH2CH3) 2-Butanone->3-Pentanone Increasing Steric Hindrance This compound This compound ((CH3)2CHCH(CH3)COCH3) 3-Pentanone->this compound Increasing Steric Hindrance

Figure 1. Increasing steric hindrance in aliphatic ketones.

Reactivity in Nucleophilic Addition Reactions

Nucleophilic addition is a fundamental reaction of ketones. The rate of this reaction is highly sensitive to steric hindrance. While specific kinetic data for the nucleophilic addition to this compound is scarce in the literature, the general trend observed is that bulkier ketones react slower.[1][2]

Table 1: Qualitative Comparison of Reactivity in Nucleophilic Addition

KetoneStructureExpected Relative ReactivityPrimary Reason
AcetoneCH₃COCH₃HighestMinimal steric hindrance.[1]
2-ButanoneCH₃COCH₂CH₃HighModerate steric hindrance.
3-PentanoneCH₃CH₂COCH₂CH₃ModerateIncreased steric hindrance compared to 2-butanone.
This compound(CH₃)₂CHCH(CH₃)COCH₃LowSignificant steric hindrance from the isopropyl and methyl groups.

For reactions like the Grignard reaction, steric hindrance can significantly impact product yields. With highly hindered ketones, side reactions such as reduction and enolization may become more prevalent.[3]

Experimental Protocol: Comparative Grignard Reaction

This protocol outlines a method for comparing the reactivity of different ketones with a Grignard reagent.

G Workflow for Comparative Grignard Reaction prep Prepare Grignard Reagent (e.g., Phenylmagnesium bromide in THF) react Parallel Reactions: Add Grignard reagent to each ketone (Acetone, 2-Butanone, 3-Pentanone, this compound) at 0°C prep->react quench Quench reactions with aq. NH4Cl react->quench extract Extract with diethyl ether quench->extract analyze Analyze product yields by GC-MS extract->analyze

Figure 2. Experimental workflow for comparing Grignard reactivity.

Methodology:

  • Preparation of Grignard Reagent: Prepare a standardized solution of Phenylmagnesium bromide in anhydrous THF.

  • Reaction Setup: In separate, dry, nitrogen-flushed flasks, dissolve equimolar amounts of acetone, 2-butanone, 3-pentanone, and this compound in anhydrous THF.

  • Addition: Cool each flask to 0°C and add an equimolar amount of the Grignard reagent dropwise over the same period.

  • Reaction Monitoring: Allow the reactions to proceed for a set time (e.g., 1 hour) at room temperature.

  • Workup: Quench each reaction by slow addition of saturated aqueous ammonium (B1175870) chloride solution.

  • Extraction and Analysis: Extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous sodium sulfate, and analyze the crude product mixture by GC-MS to determine the yield of the corresponding tertiary alcohol.

Reduction of Aliphatic Ketones

The reduction of ketones to secondary alcohols is a common transformation. The rate of reduction by hydride reagents like sodium borohydride (B1222165) (NaBH₄) is also influenced by steric hindrance.

Table 2: Expected Relative Rates of Reduction with NaBH₄

KetoneExpected Relative Rate of Reduction
AcetoneFastest
2-ButanoneFast
3-PentanoneModerate
This compoundSlowest
Experimental Protocol: Comparative Reduction of Ketones

This protocol allows for the comparison of reduction rates of different ketones with sodium borohydride.

Methodology:

  • Solution Preparation: Prepare equimolar solutions of acetone, 2-butanone, 3-pentanone, and this compound in methanol (B129727).

  • Reaction Initiation: To each solution at room temperature, add a standardized solution of NaBH₄ in methanol (e.g., 0.5 equivalents).

  • Monitoring: Withdraw aliquots from each reaction mixture at regular time intervals (e.g., every 5 minutes).

  • Quenching and Analysis: Quench the reaction in the aliquots by adding a small amount of acetone (for the reactions of other ketones) or a suitable quenching agent. Analyze the composition of each aliquot by GC to determine the ratio of remaining ketone to the alcohol product over time.

  • Data Analysis: Plot the concentration of the ketone versus time for each reaction to determine the initial reaction rates.

Oxidation of Aliphatic Ketones

The oxidation of ketones is generally more difficult than that of aldehydes and often requires harsh conditions, leading to carbon-carbon bond cleavage.[4] However, comparative kinetic studies on the oxidation of simpler aliphatic ketones have been performed.

One study on the oxidation of aliphatic ketones by sodium metaperiodate found the following order of reactivity for the uncatalyzed reaction: acetone > ethyl methyl ketone (2-butanone) > pentan-2-one > isobutyl methyl ketone > diisopropyl ketone.[5] This trend is inversely correlated with steric hindrance.

Table 3: Second-Order Rate Constants for the Oxidation of Aliphatic Ketones with Sodium Metaperiodate [5]

Ketonek₂ x 10³ (M⁻¹s⁻¹)
Acetone7.5
Ethyl methyl ketone5.0
Pentan-2-one4.2
Isobutyl methyl ketone2.5
Diisopropyl ketone1.1

Based on this trend, it is expected that this compound would have a very low rate of oxidation under these conditions due to its significant steric hindrance.

Enolate Formation and Acidity of α-Protons

The acidity of the α-protons of ketones is a crucial factor in their reactivity in base-catalyzed reactions, such as aldol (B89426) condensations. The pKa of the α-protons of typical acyclic ketones is in the range of 19-21 in DMSO.[6][7]

This compound has two sets of α-protons: those on the C1 methyl group and the single proton on the C3 methine group.

G α-Protons of this compound cluster_0 Kinetic Enolate Formation cluster_1 Thermodynamic Enolate Formation ketone CH3(α')-CO-CH(α)(CH3)-CH(CH3)2 kinetic Deprotonation at α' (less hindered) ketone->kinetic Strong, bulky base (LDA), low temp. thermodynamic Deprotonation at α (more substituted) ketone->thermodynamic Weaker base, higher temp. kinetic_enolate Kinetic Enolate kinetic->kinetic_enolate thermodynamic_enolate Thermodynamic Enolate thermodynamic->thermodynamic_enolate

Figure 3. Regioselectivity in the enolate formation of this compound.
  • Kinetic Enolate: Deprotonation of the less hindered C1 methyl protons with a strong, bulky, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures (-78°C) will preferentially form the kinetic enolate.[8]

  • Thermodynamic Enolate: Deprotonation of the more substituted C3 methine proton with a smaller, weaker base at higher temperatures will favor the formation of the more stable, more substituted thermodynamic enolate.

The acidity of the α-protons is influenced by the stability of the resulting enolate. Generally, more substituted enolates are thermodynamically more stable.

Table 4: Approximate pKa Values of α-Protons in Aliphatic Ketones (in DMSO)

Ketoneα-Proton PositionApproximate pKa
AcetoneCH₃26.5
2-ButanoneCH₃~25
CH₂~24.5
3-PentanoneCH₂27.1
This compoundCH₃ (α')(estimated) ~26
CH (α)(estimated) ~25

Conclusion

The reactivity of this compound is significantly influenced by the steric hindrance imposed by its branched alkyl groups. Compared to less substituted aliphatic ketones like acetone and 2-butanone, this compound exhibits lower reactivity towards nucleophilic addition and reduction. Its oxidation is also expected to be slower. The presence of two different α-protons allows for the selective formation of either the kinetic or thermodynamic enolate under appropriate conditions, a feature that can be exploited in synthetic strategies. This guide provides a framework for understanding and predicting the behavior of sterically hindered ketones in various chemical transformations, which is of considerable importance in the design and execution of complex organic syntheses in fields such as drug development. Further quantitative kinetic studies on this compound and other hindered ketones would be beneficial for a more precise understanding of their reactivity profiles.

References

A Researcher's Guide to the Isomeric Purity Assessment of 3,4-Dimethyl-2-pentanone

Author: BenchChem Technical Support Team. Date: December 2025

For drug development professionals, researchers, and scientists, ensuring the isomeric purity of chemical compounds is a critical aspect of quality control and regulatory compliance. This guide provides a comprehensive comparison of analytical methodologies for assessing the isomeric purity of 3,4-Dimethyl-2-pentanone, a chiral ketone with potential applications in various chemical syntheses. We present supporting experimental protocols and data to facilitate informed decisions in your analytical workflow.

Understanding the Isomers of this compound

This compound possesses two chiral centers at the C3 and C4 positions, giving rise to four possible stereoisomers: (3R,4R), (3S,4S), (3R,4S), and (3S,4R). The (3R,4R) and (3S,4S) isomers are enantiomers of each other, as are the (3R,4S) and (3S,4R) isomers. The relationship between the (3R,4R)/(3S,4S) pair and the (3R,4S)/(3S,4R) pair is diastereomeric. The synthesis of this compound can potentially result in a mixture of these stereoisomers, as well as constitutional isomers. Positional isomers, such as 4,4-dimethyl-2-pentanone (B109323) and 2,4-dimethyl-3-pentanone, could also be present as impurities depending on the synthetic route.[1][2]

A visual representation of the stereoisomers of this compound is provided below.

Stereoisomers of this compound cluster_enantiomers1 Enantiomeric Pair 1 cluster_enantiomers2 Enantiomeric Pair 2 3R,4R (3R,4R)-3,4-Dimethyl-2-pentanone 3S,4S (3S,4S)-3,4-Dimethyl-2-pentanone 3R,4R->3S,4S Enantiomers 3R,4S (3R,4S)-3,4-Dimethyl-2-pentanone 3R,4R->3R,4S Diastereomers 3S,4R (3S,4R)-3,4-Dimethyl-2-pentanone 3R,4R->3S,4R Diastereomers 3S,4S->3R,4S Diastereomers 3S,4S->3S,4R Diastereomers 3R,4S->3S,4R Enantiomers

Figure 1. Stereoisomeric relationships of this compound.

Comparison of Analytical Techniques for Isomeric Purity Assessment

The two primary analytical techniques for assessing the isomeric purity of chiral compounds like this compound are Chiral Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

FeatureChiral Gas Chromatography (GC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Differential partitioning of isomers on a chiral stationary phase.Differential chemical shifts of nuclei in a chiral environment.
Primary Application Enantiomeric and diastereomeric separation and quantification.Structural elucidation and quantification of diastereomers. Enantiomeric quantification requires chiral resolving agents.
Sensitivity High (ppm to ppb levels).Lower (typically requires mg of sample).
Resolution Excellent for enantiomers with appropriate chiral columns.Generally good for diastereomers. Enantiomeric resolution depends on the effectiveness of the chiral resolving agent.
Sample Throughput High, with automated systems.Lower, due to longer acquisition times.
Instrumentation Widely available GC systems with specialized chiral columns.Standard NMR spectrometers.
Data Complexity Relatively simple chromatograms.Complex spectra requiring expertise for interpretation.
Destructive YesNo

Table 1. Comparison of Chiral GC and NMR for Isomeric Purity Assessment.

Experimental Protocols

Chiral Gas Chromatography (GC)

Chiral GC is a powerful technique for the separation and quantification of enantiomers and diastereomers. The use of cyclodextrin-based chiral stationary phases is common for the analysis of ketones.[3][4][5][6][7]

Instrumentation:

  • Gas Chromatograph with Flame Ionization Detector (FID)

  • Chiral Capillary Column (e.g., a derivative of β-cyclodextrin)

  • Autosampler

Illustrative GC Method:

ParameterValue
Column Rt-βDEXsm (30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium or Hydrogen
Inlet Temperature 250 °C
Injection Volume 1 µL (split injection, 50:1 ratio)
Oven Program Initial 60°C, hold for 2 min, ramp to 150°C at 2°C/min, hold for 5 min
Detector FID at 250 °C
Flow Rate 1.0 mL/min

Table 2. Example GC Parameters for Chiral Separation of Ketones.

Sample Preparation:

  • Prepare a stock solution of the this compound sample in a suitable solvent (e.g., dichloromethane (B109758) or methanol) at a concentration of approximately 1 mg/mL.

  • Prepare a series of dilutions for calibration standards if quantitative analysis is required.

  • Inject the prepared sample into the GC system.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents

NMR spectroscopy is an indispensable tool for structural elucidation and can be adapted for chiral analysis. While diastereomers are often distinguishable by standard NMR, enantiomers have identical spectra. The use of chiral shift reagents, such as lanthanide complexes, can induce chemical shift differences between enantiomers, allowing for their quantification.[8][9][10][11]

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

Illustrative NMR Method:

ParameterValue
Solvent Chloroform-d (CDCl₃)
Chiral Shift Reagent Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato] europium(III) [Eu(hfc)₃]
Temperature 25 °C
Pulse Program Standard ¹H NMR
Number of Scans 16-64 (depending on sample concentration)

Table 3. Example NMR Parameters for Enantiomeric Resolution.

Sample Preparation:

  • Dissolve approximately 5-10 mg of the this compound sample in 0.6 mL of CDCl₃ in an NMR tube.

  • Acquire a standard ¹H NMR spectrum.

  • Add a small, precisely weighed amount of the chiral shift reagent (e.g., 5 mol%) to the NMR tube.

  • Gently mix the sample and acquire another ¹H NMR spectrum.

  • Continue to add small increments of the shift reagent and acquire spectra until sufficient separation of the enantiomeric signals is observed.

Data Presentation: Quantitative Analysis

The following tables present hypothetical quantitative data to illustrate how the results of isomeric purity assessment can be summarized.

GC Analysis Data:

IsomerRetention Time (min)Peak Area (%)
(3R,4S)-3,4-Dimethyl-2-pentanone18.21.5
(3S,4R)-3,4-Dimethyl-2-pentanone18.51.4
(3R,4R)-3,4-Dimethyl-2-pentanone19.148.5
(3S,4S)-3,4-Dimethyl-2-pentanone19.448.6

Table 4. Example GC Data for a Racemic Mixture of Diastereomers.

NMR Analysis Data (with Chiral Shift Reagent):

IsomerProton SignalChemical Shift (ppm)Integral
(3R,4R)-3,4-Dimethyl-2-pentanoneC3-H2.851.00
(3S,4S)-3,4-Dimethyl-2-pentanoneC3-H2.881.01
(3R,4S)-3,4-Dimethyl-2-pentanoneC3-H2.950.03
(3S,4R)-3,4-Dimethyl-2-pentanoneC3-H2.980.03

Table 5. Example ¹H NMR Data for an Enantiomerically Enriched Sample.

Workflow for Isomeric Purity Assessment

The logical workflow for assessing the isomeric purity of a this compound sample is outlined below.

Isomeric Purity Assessment Workflow start Sample of this compound gc_analysis Chiral GC Analysis start->gc_analysis nmr_analysis NMR Analysis (with and without chiral shift reagent) start->nmr_analysis data_processing_gc GC Data Processing and Peak Integration gc_analysis->data_processing_gc data_processing_nmr NMR Spectral Processing and Integration nmr_analysis->data_processing_nmr quantification_gc Quantification of Isomers (GC) data_processing_gc->quantification_gc quantification_nmr Quantification of Isomers (NMR) data_processing_nmr->quantification_nmr comparison Compare Results from GC and NMR quantification_gc->comparison quantification_nmr->comparison report Final Report on Isomeric Purity comparison->report

Figure 2. A logical workflow for the isomeric purity assessment of this compound.

Conclusion

Both Chiral Gas Chromatography and Nuclear Magnetic Resonance Spectroscopy are valuable techniques for the isomeric purity assessment of this compound. Chiral GC offers superior sensitivity and resolution for enantiomeric separation, making it ideal for quantitative analysis of all stereoisomers. NMR, particularly with the use of chiral shift reagents, provides crucial structural information and can be used for quantification, especially of diastereomers. The choice of method will depend on the specific requirements of the analysis, including the desired level of sensitivity, sample throughput, and the available instrumentation. For comprehensive characterization, a combination of both techniques is often recommended.

References

A Comparative Guide to the Quantitative Analysis of 3,4-Dimethyl-2-pentanone in Food Samples

Author: BenchChem Technical Support Team. Date: December 2025

The accurate quantification of volatile organic compounds in food matrices is critical for quality control, flavor profiling, and safety assessment. 3,4-Dimethyl-2-pentanone, a ketone that can contribute to the overall aroma profile of various food products, requires robust analytical methodologies for its precise measurement. This guide provides a comparative overview of suitable analytical techniques for the quantitative analysis of this compound in food samples, designed for researchers, scientists, and professionals in food science and drug development.

While specific validated methods for this compound in food are not extensively documented in publicly available literature, this guide draws upon established principles for the analysis of similar volatile ketones in complex matrices. The primary methodologies discussed are Gas Chromatography-Mass Spectrometry (GC-MS) with different sample preparation techniques, namely Headspace Solid-Phase Microextraction (HS-SPME) and Liquid-Liquid Extraction (LLE).

Comparison of Analytical Methodologies

The selection of an appropriate analytical method hinges on factors such as the food matrix, the required sensitivity, and the desired sample throughput. Gas Chromatography-Mass Spectrometry (GC-MS) is the technique of choice for the analysis of volatile compounds like this compound due to its high resolution and sensitivity. The primary distinction in the compared methods lies in the sample preparation approach.

  • Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS (HS-SPME-GC-MS): This is a solvent-free extraction technique that is highly effective for isolating volatile and semi-volatile compounds from a sample matrix. It is particularly well-suited for the analysis of aroma compounds in food.

  • Liquid-Liquid Extraction (LLE) coupled with GC-MS (LLE-GC-MS): A traditional and robust method for extracting analytes from a liquid sample into an immiscible solvent. While effective, it is more labor-intensive and requires larger volumes of organic solvents compared to HS-SPME.

Data Presentation: Quantitative Performance

The following table summarizes the anticipated quantitative performance of HS-SPME-GC-MS and LLE-GC-MS for the analysis of this compound in a representative food matrix (e.g., fruit juice). These values are based on typical performance characteristics for similar analytes and methods.

ParameterHS-SPME-GC-MSLLE-GC-MS
Limit of Detection (LOD) 0.1 - 1.0 µg/L0.5 - 5.0 µg/L
Limit of Quantitation (LOQ) 0.3 - 3.0 µg/L1.5 - 15.0 µg/L
Linearity (R²) > 0.995> 0.99
Recovery 85 - 110%80 - 115%
Precision (RSD) < 10%< 15%

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical results. Below are representative experimental protocols for the two compared methods.

1. Headspace Solid-Phase Microextraction (HS-SPME) with GC-MS

  • Sample Preparation:

    • Homogenize 10 g of the food sample.

    • Weigh 5 g of the homogenized sample into a 20 mL headspace vial.

    • Add 5 mL of deionized water and 1 g of NaCl to enhance the release of volatile compounds.

    • Add a known concentration of an appropriate internal standard (e.g., 4-methyl-2-pentanone).[1]

    • Seal the vial with a PTFE/silicone septum.

  • HS-SPME Procedure:

    • Equilibrate the sample at 60°C for 15 minutes with agitation.

    • Expose a 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace of the vial for 30 minutes at 60°C.

    • Retract the fiber and immediately introduce it into the GC injector.

  • GC-MS Conditions:

    • Injector: Splitless mode, 250°C.

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Oven Program: Start at 40°C (hold for 2 min), ramp to 240°C at 10°C/min (hold for 5 min).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Mass Spectrometer: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 35-350.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

2. Liquid-Liquid Extraction (LLE) with GC-MS

  • Sample Preparation:

    • Homogenize 20 g of the food sample.

    • Mix 10 g of the homogenized sample with 10 mL of deionized water.

    • Add a known concentration of an internal standard.

    • Extract the mixture three times with 10 mL of dichloromethane (B109758) by vigorous shaking for 5 minutes.

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

  • GC-MS Conditions:

    • The GC-MS conditions would be identical to those described for the HS-SPME-GC-MS method.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the quantitative analysis of this compound in food samples.

G cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_data_processing Data Processing & Reporting Sample Food Sample Homogenize Homogenization Sample->Homogenize Aliquot Sample Aliquoting Homogenize->Aliquot Spike Internal Standard Spiking Aliquot->Spike HS_SPME HS-SPME Spike->HS_SPME LLE Liquid-Liquid Extraction Spike->LLE GCMS GC-MS Analysis HS_SPME->GCMS LLE->GCMS Integration Peak Integration GCMS->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification Calibration->Quantification Report Final Report Quantification->Report

Caption: Workflow for the quantitative analysis of this compound in food.

Conclusion

Both HS-SPME-GC-MS and LLE-GC-MS are viable techniques for the quantitative analysis of this compound in food samples. HS-SPME-GC-MS is generally preferred for its simplicity, lower solvent consumption, and suitability for volatile compounds. However, LLE-GC-MS remains a valuable and robust alternative, particularly when dealing with liquid matrices where high recovery is paramount. The choice of method should be guided by the specific requirements of the analysis and the available resources. Proper method validation, including the determination of linearity, LOD, LOQ, accuracy, and precision, is essential to ensure reliable and accurate results.[2][3][4][5]

References

A Comparative Guide to Correlating Sensory Data with 3,4-Dimethyl-2-pentanone Concentration in Juices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of methodologies for correlating sensory data with the concentration of the volatile compound 3,4-Dimethyl-2-pentanone in juices. It compares analytical techniques for quantification and sensory evaluation protocols, offering detailed experimental designs for robust data generation and correlation. This document is intended to assist researchers in understanding the sensory impact of specific volatile compounds in complex food matrices.

Introduction

This compound is a branched-chain aliphatic ketone that may contribute to the overall flavor profile of juices. Aliphatic ketones are known to impart a range of sensory characteristics, from fruity and floral to cheesy and waxy notes[1][2]. Understanding the relationship between the concentration of this specific ketone and the perceived sensory attributes of a juice is crucial for product development, quality control, and shelf-life studies. This guide outlines the necessary steps to establish a statistically significant correlation between instrumental analysis and human sensory perception.

Comparative Analysis of Methodologies

Establishing a reliable correlation requires a two-pronged approach: precise analytical quantification of this compound and standardized sensory evaluation.

Analytical Quantification Methods

The accurate measurement of this compound in a complex matrix like juice requires sensitive and selective analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for this purpose.

Method Principle Advantages Disadvantages
Headspace Solid-Phase Microextraction (HS-SPME)-GC-MS Volatile and semi-volatile compounds are extracted from the headspace of the juice sample onto a coated fiber and then thermally desorbed into the GC-MS for separation and identification.Solvent-free, simple, sensitive, and requires minimal sample preparation.Fiber selection is crucial; matrix effects can influence extraction efficiency.
Solvent-Assisted Flavor Evaporation (SAFE) Volatile compounds are isolated from the non-volatile matrix by distillation under high vacuum at low temperatures, followed by solvent extraction and concentration before GC-MS analysis.Efficient extraction of a wide range of volatile and semi-volatile compounds; minimizes artifact formation.More time-consuming and requires specialized glassware.
Gas Chromatography-Olfactometry (GC-O) A human assessor sniffs the effluent from the gas chromatograph to identify odor-active compounds. This is used in conjunction with a detector (like MS) to link specific chemical compounds to sensory perceptions.Directly links specific volatile compounds to their perceived aroma.Subjective and requires trained panelists; not quantitative on its own.

Recommendation: For quantitative analysis, HS-SPME-GC-MS is recommended as a starting point due to its simplicity and sensitivity. For a more comprehensive, qualitative understanding of the aroma profile and to confirm the sensory relevance of this compound, GC-O is an invaluable tool.

Sensory Evaluation Methods

Sensory evaluation provides the human perception data to be correlated with the instrumental measurements.

Method Principle Advantages Disadvantages
Quantitative Descriptive Analysis (QDA®) A trained sensory panel develops a specific vocabulary to describe the sensory attributes of the product and then rates the intensity of these attributes on a scale.Provides a detailed and comprehensive sensory profile of the product.Requires extensive panelist training and is time-consuming.
Triangle Test A discrimination test where panelists are presented with three samples, two of which are identical, and are asked to identify the different sample.Simple and statistically powerful for determining if a perceptible difference exists.Does not provide information on the nature or magnitude of the difference.
Paired Comparison Test Panelists are presented with two samples and asked to identify which one has more of a specific attribute (e.g., "which sample has a stronger fruity aroma?").Useful for directing product development and understanding specific attribute differences.Limited to comparing only two samples at a time for a single attribute.

Recommendation: A Quantitative Descriptive Analysis (QDA®) is the most appropriate method for this correlation study as it provides quantitative intensity ratings for specific sensory attributes that can be statistically linked to the concentration of this compound.

Experimental Protocols

The following protocols provide a detailed framework for conducting a study to correlate sensory data with this compound concentration in a model juice system.

Part 1: Determination of Sensory Detection Threshold

Objective: To determine the concentration at which this compound is detectable by a sensory panel in a model juice base.

Materials:

  • Deodorized and flavor-stripped juice base (e.g., apple or white grape juice).

  • Pure this compound standard.

  • Ethanol (food grade) for preparing stock solutions.

  • Sensory evaluation booths with controlled lighting and ventilation.

  • Coded sample cups.

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in ethanol.

  • Sample Preparation: Prepare a series of dilutions of the stock solution in the deodorized juice base. The concentration range should be wide enough to span from clearly undetectable to easily detectable. A geometric series with a factor of 2 or 3 is recommended (e.g., 1, 3, 9, 27, 81 ppb).

  • Sensory Evaluation (3-AFC):

    • Recruit a panel of at least 25-30 individuals.

    • For each concentration level, present three samples to each panelist: two are the blank juice base, and one is the juice base spiked with this compound. The order of presentation should be randomized.

    • Ask panelists to identify the "odd" or different sample.

  • Data Analysis: The best-estimate threshold is calculated as the geometric mean of the highest concentration missed and the lowest concentration correctly identified. Statistical software can be used to calculate the threshold based on the proportion of correct responses at each concentration level.

Part 2: Quantitative Descriptive Analysis (QDA®)

Objective: To quantify the intensity of specific sensory attributes in juice samples containing varying concentrations of this compound.

Materials:

  • Base juice (the same type as used for the correlation study).

  • Pure this compound standard.

  • A trained sensory panel (8-12 members).

  • Sensory evaluation software for data collection.

Procedure:

  • Panel Training:

    • Familiarize the panel with the aroma and flavor of this compound using the pure compound diluted in the base juice at various concentrations.

    • Through consensus, the panel will develop a lexicon of descriptive terms for the aroma and flavor attributes. Potential descriptors for a branched C7 ketone could include "fruity," "mushroom-like," "earthy," "waxy," or "cheesy."

    • Train the panel to use an intensity scale (e.g., a 15-cm line scale anchored from "none" to "very intense") to rate the developed attributes.

  • Sample Preparation: Prepare a set of juice samples with varying concentrations of this compound. The concentrations should be chosen to be around the previously determined sensory threshold (e.g., 0.5x, 1x, 2x, 4x, 8x the threshold). Include a "zero-added" control.

  • Sensory Evaluation:

    • Present the coded, randomized samples to the trained panelists in individual sensory booths.

    • Panelists will evaluate each sample and rate the intensity of each descriptor in the established lexicon.

    • The evaluation should be replicated over several sessions to ensure data reliability.

Part 3: Instrumental Analysis (HS-SPME-GC-MS)

Objective: To accurately quantify the concentration of this compound in the juice samples evaluated by the sensory panel.

Materials and Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • SPME autosampler and fibers (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS).

  • Headspace vials with screw caps (B75204) and septa.

  • This compound analytical standard.

  • Internal standard (e.g., a structurally similar ketone not present in the juice, such as 2-heptanone).

Procedure:

  • Sample Preparation:

    • Pipette a known volume of each juice sample (prepared for the sensory evaluation) into a headspace vial.

    • Add a known amount of the internal standard to each vial.

    • Add a salt (e.g., NaCl) to increase the volatility of the analytes.

    • Seal the vials.

  • HS-SPME Extraction:

    • Equilibrate the vials at a specific temperature (e.g., 40-60°C) for a set time to allow volatiles to partition into the headspace.

    • Expose the SPME fiber to the headspace for a defined period to adsorb the volatile compounds.

  • GC-MS Analysis:

    • Thermally desorb the analytes from the SPME fiber in the GC injection port.

    • Separate the compounds on an appropriate GC column (e.g., a mid-polar column like DB-5ms).

    • Identify this compound based on its retention time and mass spectrum.

    • Quantify the compound using a calibration curve prepared with the analytical standard and the internal standard.

Data Correlation and Visualization

The final step is to statistically correlate the quantitative data from the instrumental analysis with the sensory data from the QDA®.

Statistical Analysis:

  • Analysis of Variance (ANOVA): Use ANOVA to determine if there are significant differences in the sensory attribute ratings across the different concentrations of this compound.

  • Pearson Correlation: Calculate the Pearson correlation coefficient to determine the strength and direction of the linear relationship between the concentration of this compound and the intensity ratings of each sensory descriptor.

  • Principal Component Analysis (PCA): PCA can be used to visualize the relationships between the samples, the sensory attributes, and the concentration of this compound. A bi-plot can effectively show which sensory attributes are associated with higher concentrations of the compound.

Experimental Workflow Diagram

experimental_workflow cluster_prep Phase 1: Preparation & Threshold Determination cluster_main_exp Phase 2: Main Experiment cluster_sensory Sensory Analysis cluster_instrumental Instrumental Analysis cluster_analysis Phase 3: Data Analysis & Correlation prep_juice Prepare Deodorized Juice Base spike_series Create Dilution Series in Juice Base prep_juice->spike_series prep_standard Prepare this compound Stock Solution prep_standard->spike_series threshold_test Conduct 3-AFC Sensory Threshold Test spike_series->threshold_test calc_threshold Calculate Sensory Detection Threshold threshold_test->calc_threshold prep_samples Prepare Juice Samples with Varying Concentrations (based on threshold) calc_threshold->prep_samples sensory_eval Panel Evaluates Coded Samples prep_samples->sensory_eval gcms_analysis Analyze Samples via HS-SPME-GC-MS prep_samples->gcms_analysis panel_training Train Sensory Panel (QDA®) - Develop Lexicon - Intensity Scaling panel_training->sensory_eval sensory_data Collect Sensory Intensity Data sensory_eval->sensory_data stat_analysis Statistical Analysis - ANOVA - Pearson Correlation - Principal Component Analysis (PCA) sensory_data->stat_analysis quantify_compound Quantify this compound Concentration gcms_analysis->quantify_compound instrumental_data Generate Quantitative Chemical Data quantify_compound->instrumental_data instrumental_data->stat_analysis correlation Correlate Sensory and Instrumental Data stat_analysis->correlation interpretation Interpret Results and Draw Conclusions correlation->interpretation

Experimental workflow for correlating sensory data with this compound concentration.

Conclusion

By systematically applying the described analytical and sensory methodologies, researchers can establish a robust correlation between the concentration of this compound and its impact on the sensory profile of juices. This information is invaluable for targeted product formulation, troubleshooting off-flavors, and ensuring consistent product quality. The use of multivariate statistical analysis is key to unraveling the complex interactions between chemical composition and human perception.

References

Safety Operating Guide

Proper Disposal of 3,4-Dimethyl-2-pentanone: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Navigating the complexities of laboratory safety and chemical handling is paramount to ensuring a secure and compliant research environment. This guide provides essential, immediate safety and logistical information for the proper disposal of 3,4-Dimethyl-2-pentanone, building on our commitment to be your trusted partner in laboratory safety.

I. Immediate Safety and Hazard Information

This compound is a flammable liquid and vapor that can cause skin and eye irritation, as well as respiratory irritation.[1] Adherence to proper personal protective equipment (PPE) and handling procedures is critical.

Table 1: Key Safety Information for this compound

Hazard ClassificationGHS PictogramsPrecautionary Statements
Flammable liquids (Category 2)[2][3]🔥P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[3] P233: Keep container tightly closed.[3] P240: Ground/bond container and receiving equipment. P241: Use explosion-proof electrical/ventilating/lighting equipment. P242: Use only non-sparking tools. P243: Take precautionary measures against static discharge.
Skin irritation (Category 2)[1]P264: Wash skin thoroughly after handling.[3] P280: Wear protective gloves/protective clothing/eye protection/face protection. P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[4] P332 + P313: If skin irritation occurs: Get medical advice/attention.[4]
Serious eye irritation (Category 2A)[1][3]P280: Wear protective gloves/eye protection/face protection. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337 + P313: If eye irritation persists: Get medical advice/attention.
Specific target organ toxicity — single exposure (Respiratory tract irritation) (Category 3)[1][3]P261: Avoid breathing mist or vapors.[3] P271: Use only outdoors or in a well-ventilated area.[3] P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P312: Call a POISON CENTER/doctor if you feel unwell.

II. Step-by-Step Disposal Protocol

Proper disposal of this compound is not only a matter of safety but also of regulatory compliance. The following protocol outlines the necessary steps for its disposal.

1. Personal Protective Equipment (PPE) and Engineering Controls:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably under a chemical fume hood.

  • Eye and Face Protection: Wear safety glasses with side shields or chemical safety goggles.

  • Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat.[4]

  • Respiratory Protection: If ventilation is inadequate, use a NIOSH/MSHA-approved respirator.[4]

2. Waste Collection:

  • Container: Use a designated, properly labeled, and sealed waste container. The container must be compatible with flammable organic solvents.

  • Labeling: Clearly label the waste container as "Hazardous Waste," "Flammable Liquid," and list the contents, including "this compound."

  • Segregation: Do not mix this compound with incompatible waste streams, such as strong oxidizing agents.[4]

3. Spill Management:

  • Small Spills: In the event of a small spill, absorb the liquid with an inert, non-combustible absorbent material such as vermiculite, sand, or earth.[5]

  • Collection: Carefully collect the absorbent material and place it in a sealed, labeled container for disposal.[5]

  • Ventilation and Ignition Sources: Ensure the area is well-ventilated and eliminate all sources of ignition.[5]

  • Large Spills: For large spills, evacuate the area and contact your institution's environmental health and safety (EHS) department immediately.

4. Final Disposal:

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated area away from heat and ignition sources, pending disposal.[2]

  • Professional Disposal: Arrange for the disposal of the waste container through your institution's EHS department or a licensed hazardous waste disposal company.[2][6] Never dispose of this compound down the drain.

  • Regulatory Compliance: Ensure that all disposal activities comply with local, state, and federal regulations.[4]

III. Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Is there a spill? ppe->spill small_spill Small Spill: Absorb with inert material spill->small_spill Yes large_spill Large Spill: Evacuate and Contact EHS spill->large_spill Yes (Large) collect_waste Collect in a Labeled, Sealed Waste Container spill->collect_waste No (Routine Disposal) small_spill->collect_waste store Store Waste Container in a Cool, Ventilated Area collect_waste->store disposal Arrange for Professional Disposal (EHS or Licensed Contractor) store->disposal end End of Process disposal->end

References

Personal protective equipment for handling 3,4-Dimethyl-2-pentanone

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 3,4-Dimethyl-2-pentanone

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols and logistical information for handling this compound, ensuring the safety of laboratory personnel and compliance with standard safety procedures. The following procedural steps and data are designed to offer clear, actionable guidance for the operational use and disposal of this chemical.

Hazard Identification and Classification

This compound is classified as a hazardous substance. All personnel must be familiar with its potential hazards before handling.

GHS Hazard ClassificationPictogramHazard Statement
Flammable liquids🔥H225: Highly flammable liquid and vapor[1]
Skin corrosion/irritationH315: Causes skin irritation[1]
Serious eye damage/irritationH319: Causes serious eye irritation[1]
Specific target organ toxicity — single exposureH335: May cause respiratory irritation[1]
Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.

Body PartRecommended Protection
Eyes/Face Wear chemical safety glasses with side shields or goggles.[2] A face shield may be necessary for splash-prone operations.
Skin Wear chemically resistant protective gloves and a lab coat or other protective clothing to prevent skin contact.[2][3]
Hands Standard nitrile gloves may offer limited protection and are not recommended for prolonged contact with ketones.[3] For extended contact, Butyl rubber or Viton™ gloves are recommended.[4] Specialized ketone-resistant gloves are also commercially available.[1][2] Always check the manufacturer's glove compatibility data.
Respiratory Work in a well-ventilated area, preferably under a chemical fume hood.[2] If ventilation is inadequate, or if irritation is experienced, a NIOSH/MSHA-approved respirator should be worn.[2]
Occupational Exposure Limits

As of the latest safety data sheets, there are no established occupational exposure limits (OELs) for this compound from major regulatory bodies.[5] Therefore, it is crucial to handle this chemical with care and always use appropriate engineering controls and personal protective equipment to minimize any potential exposure.

Operational and Disposal Plans

A systematic approach to handling and disposal is essential for laboratory safety. The following workflow outlines the key steps from preparation to waste disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_spill Spill & Emergency cluster_disposal Disposal prep1 Review SDS prep2 Don PPE prep1->prep2 prep3 Prepare Work Area (Fume Hood) prep2->prep3 handle1 Dispense Chemical prep3->handle1 handle2 Perform Experiment handle1->handle2 spill1 Evacuate Area handle1->spill1 Spill handle2->spill1 Spill disp1 Segregate Waste handle2->disp1 spill2 Alert Supervisor spill1->spill2 spill3 Use Spill Kit spill2->spill3 disp2 Label Waste Container disp1->disp2 disp3 Store in Designated Area disp2->disp3

References

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Feasible Synthetic Routes

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3,4-Dimethyl-2-pentanone
Reactant of Route 2
3,4-Dimethyl-2-pentanone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.